1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine
Beschreibung
Eigenschaften
IUPAC Name |
1-chloro-N,N-dimethyl-3-(3-methylphenyl)isoquinolin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2/c1-12-5-4-6-14(9-12)17-10-13-7-8-15(21(2)3)11-16(13)18(19)20-17/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAWDLYAPGCDAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C3C=C(C=CC3=C2)N(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine
An In-Depth Technical Guide to the Synthesis of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine
Introduction
The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds with significant biological activities. Substituted isoquinolines are of particular interest to medicinal chemists and drug development professionals due to their potential as therapeutic agents. This technical guide provides a comprehensive, step-by-step methodology for the synthesis of a specific substituted isoquinoline, 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine. The synthetic strategy detailed herein is designed to be robust and adaptable, providing researchers with a practical framework for obtaining this and structurally related molecules.
This guide will delve into the rationale behind the chosen synthetic route, offering insights into the reaction mechanisms and the selection of reagents and conditions. All protocols are presented with the aim of ensuring reproducibility and high yield.
Retrosynthetic Analysis
A plausible retrosynthetic analysis for the target molecule, 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine, is outlined below. The strategy involves the late-stage introduction of the dimethylamino group and the chloro substituent, with the core isoquinoline skeleton being constructed via a Bischler-Napieralski reaction.
Caption: Retrosynthetic analysis of the target molecule.
Synthetic Pathway Overview
The forward synthesis is designed as a multi-step process, commencing with commercially available starting materials. The key steps include an initial amidation, followed by a Bischler-Napieralski cyclization to form the dihydroisoquinoline core. Subsequent oxidation, chlorination, nitro group reduction, and a final N,N-dimethylation yield the target compound.
Caption: Proposed synthetic pathway.
Experimental Protocols
Step 1: Synthesis of N-(4-nitrophenethyl)-2-(m-tolyl)acetamide
This initial step involves the acylation of 2-(4-nitrophenyl)ethan-1-amine with m-tolylacetyl chloride. The use of a base is crucial to neutralize the HCl generated during the reaction.
Protocol:
-
To a solution of 2-(4-nitrophenyl)ethan-1-amine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of m-tolylacetyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired amide.
| Reagent | Molar Eq. | Purpose |
| 2-(4-nitrophenyl)ethan-1-amine | 1.0 | Starting material |
| m-tolylacetyl chloride | 1.1 | Acylating agent |
| Triethylamine | 1.2 | Base |
| Dichloromethane | - | Solvent |
Step 2: Bischler-Napieralski Cyclization to form 3,4-dihydro-7-nitro-3-m-tolylisoquinoline
The Bischler-Napieralski reaction is a powerful method for the synthesis of dihydroisoquinolines through the cyclization of β-arylethylamides using a condensing agent.[1][2][3] Phosphorus oxychloride (POCl₃) is a commonly employed reagent for this transformation.[4]
Protocol:
-
To a flask containing N-(4-nitrophenethyl)-2-(m-tolyl)acetamide (1.0 eq), add phosphorus oxychloride (POCl₃, 5.0 eq) at 0 °C.
-
Slowly warm the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, carefully quench the reaction by pouring it onto crushed ice.
-
Basify the aqueous solution with a concentrated NaOH solution to pH > 10.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
The crude product can be purified by column chromatography.
| Reagent | Molar Eq. | Purpose |
| N-(4-nitrophenethyl)-2-(m-tolyl)acetamide | 1.0 | Substrate |
| Phosphorus oxychloride (POCl₃) | 5.0 | Condensing agent |
Step 3: Oxidation to 7-nitro-3-m-tolylisoquinolin-1(2H)-one
The dihydroisoquinoline intermediate is oxidized to the corresponding isoquinolinone. A variety of oxidizing agents can be used for this purpose.
Protocol:
-
Dissolve the 3,4-dihydro-7-nitro-3-m-tolylisoquinoline (1.0 eq) in a suitable solvent such as toluene.
-
Add an oxidizing agent, for example, potassium permanganate (KMnO₄, 2.0 eq), portion-wise.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter off the manganese dioxide.
-
Wash the filter cake with the solvent.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the isoquinolinone.
Step 4: Chlorination to 1-chloro-7-nitro-3-m-tolylisoquinoline
The conversion of the isoquinolinone to the 1-chloro-isoquinoline is achieved using a chlorinating agent such as phosphorus oxychloride.[5][6][7] The combination of POCl₃ and PCl₅ can also be effective.[8]
Protocol:
-
To the 7-nitro-3-m-tolylisoquinolin-1(2H)-one (1.0 eq), add an excess of phosphorus oxychloride (POCl₃, 10.0 eq).
-
Heat the mixture to reflux for 3-5 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., NaHCO₃ or NH₄OH).
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Step 5: Reduction of the Nitro Group to 1-chloro-3-m-tolylisoquinolin-7-amine
The nitro group is reduced to a primary amine. A common method for this transformation is catalytic hydrogenation or reduction with a metal in acidic media.
Protocol:
-
Dissolve 1-chloro-7-nitro-3-m-tolylisoquinoline (1.0 eq) in a solvent mixture of ethanol and ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the solvent.
-
Concentrate the filtrate to obtain the desired amine, which can be used in the next step without further purification or purified by column chromatography if necessary.
Step 6: N,N-dimethylation to 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine
The final step is the exhaustive methylation of the primary amine to a dimethylamino group. The Eschweiler-Clarke reaction is a classic and efficient method for this transformation, using formic acid and formaldehyde.[9][10]
Protocol:
-
To a flask containing 1-chloro-3-m-tolylisoquinolin-7-amine (1.0 eq), add formic acid (excess, e.g., 10 eq).
-
Add an aqueous solution of formaldehyde (excess, e.g., 10 eq).
-
Heat the reaction mixture to reflux for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and basify with a concentrated NaOH solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the final product by column chromatography to yield 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine.
| Reagent | Molar Eq. | Purpose |
| 1-chloro-3-m-tolylisoquinolin-7-amine | 1.0 | Substrate |
| Formic Acid | Excess | Reducing agent and solvent |
| Formaldehyde | Excess | Methylating agent |
Conclusion
The synthetic route detailed in this technical guide provides a comprehensive and logical approach for the preparation of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine. By employing well-established and reliable chemical transformations, this guide serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development. The step-by-step protocols, along with the rationale for the selection of reagents and conditions, are intended to facilitate the successful synthesis of the target molecule and its analogs.
References
- Experimental procedure for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF. (2013, October 10).
- Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. (2016).
- Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. (2021). PubMed.
- Application Notes and Protocols: N,N-Dimethylation of 7-Aminoquinoline. (2025, December). Benchchem.
- Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. (2020).
- N-{4-[(E)-(4-Methylphenyl)iminomethyl]phenyl}acetamide. (n.d.).
- Preparation process of 4-amino-2-trifluoromethyl benzonitrile. (n.d.).
- 2-[(1S,3S)-3-Acetyl-2,2-dimethylcyclobutyl]-N-(m-tolyl)acetamide. (n.d.).
- Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal.
- Process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof. (n.d.).
- N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. (n.d.).
- One-step environment-friendly preparation method of 7-amino-3-vinyl cephalosporanic acid. (n.d.).
- POCl3 chlorination of 4-quinazolones. (2011, March 18). PubMed.
- Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. (n.d.). DSpace@MIT.
- Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. (n.d.). French-Ukrainian Journal of Chemistry.
- Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. (2022, March 21). ACS Omega.
- Bischler–Napieralski reaction. (n.d.). Wikipedia.
- Synthesis of Aminobenzonitrile by Dehydration of Aminobenzamide Using Phenylphosphonic Dichloride in Pyridine. (n.d.). ChemicalBook.
- Proposed reaction mechanism for the mono‐selective N‐methylation of... (n.d.).
- Preparation method of aminobenzonitrile. (n.d.).
- 2-Hydroxy-N-m-tolyl-acetamide: Optic spectroscopy, X-ray Crystallography and DFT study. (n.d.).
- Bischler-Napieralski Reaction: Examples & Mechanism. (n.d.). NROChemistry.
- A short synthesis of 7-amino alkoxy homoisoflavonoides. (2017, September 13).
- POCl3 Chlorination of 4-Quinazolones. (2011).
- Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile. (n.d.).
- Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (n.d.). MDPI.
- Supporting Information. (n.d.). The Royal Society of Chemistry.
- A novel approach to amino acid synthesis: acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated and N-formylated derivatives. (n.d.). Green Chemistry (RSC Publishing).
- Synthesis of isoquinolines. (n.d.). CUTM Courseware - Centurion University.
- POCl3-PCl5 mixture: A robust chlorinating agent. (n.d.). Indian Chemical Society.
- POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. (n.d.).
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An In-Depth Technical Guide to the Characterization of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine
Distribution: For Researchers, Scientists, and Drug Development Professionals.
Abstract
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic compounds with significant therapeutic activities.[1] This guide presents a comprehensive, field-proven framework for the complete characterization of a novel polysubstituted isoquinoline derivative, 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine (CAS No. 1248621-84-2). Due to the limited publicly available experimental data for this specific molecule, this document serves as an expert-led, procedural whitepaper. It outlines a logical, multi-technique approach, from a proposed synthetic route to definitive structural elucidation and preliminary biological evaluation. Each protocol is designed as a self-validating system, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Significance of the Isoquinoline Core
Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocycles, renowned for their broad spectrum of biological activities.[2] This structural motif is present in numerous alkaloids and has been successfully exploited to develop pharmaceutical agents for various therapeutic areas, including anticancer, antimicrobial, and antihypertensive applications.[3][4] The specific substitution pattern of the target molecule—a chloro group at position 1, a dimethylamino group at position 7, and a meta-tolyl group at position 3—suggests a compound designed to explore specific structure-activity relationships, potentially as a kinase inhibitor or a DNA-intercalating agent. A rigorous and systematic characterization is paramount to confirm its chemical identity, purity, and to establish a foundation for any subsequent biological or pharmacological studies.
Proposed Synthetic Pathway
To contextualize the characterization process, a plausible synthetic route is essential. The target molecule can be envisioned through a convergent synthesis strategy, leveraging modern cross-coupling and cyclization methodologies. A palladium-catalyzed α-arylation of a ketone followed by cyclization represents a robust approach for constructing the polysubstituted isoquinoline core.[1]
This pathway offers regioselective control and utilizes readily available starting materials, making it a practical approach for generating the target compound for subsequent characterization.
Comprehensive Characterization Workflow
A multi-faceted analytical approach is required to unambiguously determine the structure, purity, and properties of the synthesized compound. The following workflow ensures a thorough and robust characterization.
Structural Elucidation: Spectroscopic Analysis
The primary goal of spectroscopic analysis is to piece together the molecular structure by probing the chemical environment of atoms and the nature of chemical bonds.
NMR is the most powerful tool for elucidating the structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D experiments provides detailed information about the carbon skeleton and the connectivity of protons.
Expertise & Experience: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a good starting point for many isoquinolines. However, if solubility is an issue, or if acidic/basic protons need to be observed, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. The analysis of chemical shifts and coupling constants in the aromatic region is key to confirming the substitution pattern on the isoquinoline core.[5]
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
¹H NMR Acquisition: Acquire a standard proton spectrum on a 400 MHz or higher spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
2D NMR (if necessary): If assignments are ambiguous, perform 2D experiments such as COSY (to identify proton-proton couplings) and HSQC/HMBC (to correlate protons with one- and multi-bond connected carbons).
-
Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction) and reference them to the residual solvent peak or tetramethylsilane (TMS).
| Predicted ¹H and ¹³C NMR Data for 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine | | :--- | :--- | | Technique | Expected Chemical Shifts (δ, ppm) and Multiplicities | | ¹H NMR | Aromatic Protons: Signals expected in the range of δ 7.0-8.5 ppm. The H-4 proton will likely be a singlet. Protons on the tolyl ring and the isoquinoline core will show characteristic splitting patterns (doublets, triplets). N,N-dimethyl Protons: A sharp singlet integrating to 6H, expected around δ 3.0-3.3 ppm. Tolyl Methyl Protons: A sharp singlet integrating to 3H, expected around δ 2.4-2.6 ppm. | | ¹³C NMR | Aromatic Carbons: Multiple signals in the δ 110-160 ppm range. The carbon bearing the chlorine (C-1) and the nitrogen-bearing carbons (C-3, C-7) will have distinct chemical shifts. N,N-dimethyl Carbons: A signal around δ 40-45 ppm. Tolyl Methyl Carbon: A signal around δ 20-22 ppm. |
Mass spectrometry provides the molecular weight of the compound and offers structural information through its fragmentation pattern. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
Expertise & Experience: Electrospray ionization (ESI) is an excellent choice for this molecule as the nitrogen atoms are easily protonated, leading to a strong signal for the molecular ion [M+H]⁺. Analyzing the isotopic pattern is critical for confirming the presence of a single chlorine atom (an M+2 peak approximately one-third the intensity of the M peak).
Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample directly into an ESI-TOF or ESI-Orbitrap mass spectrometer operating in positive ion mode.
-
Data Acquisition: Acquire the spectrum over a mass range that includes the expected molecular weight (e.g., m/z 100-500).
-
Analysis: Determine the exact mass of the [M+H]⁺ ion and use software to calculate the elemental composition. Compare this with the theoretical value for C₁₉H₁₈ClN₂.
| Predicted Mass Spectrometry Data | | :--- | :--- | | Technique | Expected m/z Values | | HRMS (ESI+) | Molecular Formula: C₁₉H₁₈ClN₂ Exact Mass: 309.1158 (for [M+H]⁺ with ³⁵Cl) Isotopic Peak: A peak at m/z 311.1129 (for [M+H]⁺ with ³⁷Cl) with an intensity of ~32% relative to the 309 peak. |
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expertise & Experience: While the "fingerprint" region (below 1500 cm⁻¹) is complex, the diagnostic region is invaluable for confirming key functional groups. For this molecule, the C=N and C=C stretching vibrations of the isoquinoline ring and the C-N stretching of the aromatic amine are key features to identify.[6]
Protocol: FTIR Analysis
-
Sample Preparation: The analysis can be performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
-
Background Scan: Perform a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Place a small amount of the purified solid on the ATR crystal and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands corresponding to the functional groups in the molecule.
| Predicted FTIR Data | | :--- | :--- | | Functional Group | Expected Absorption Range (cm⁻¹) | | Aromatic C-H Stretch | 3100 - 3000 | | Aliphatic C-H Stretch | 3000 - 2850 | | C=C and C=N Stretch (Aromatic Rings) | 1620 - 1450 | | C-N Stretch (Aromatic Amine) | 1350 - 1250 | | C-Cl Stretch | 800 - 600 |
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of a compound. A well-developed HPLC method should show a single, sharp peak for the pure compound.
Trustworthiness: The protocol must be self-validating. This is achieved by running the analysis at different wavelengths (e.g., using a photodiode array detector) to ensure no impurities are co-eluting under the main peak.
Protocol: HPLC Method Development
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Use a gradient elution method with two solvents: (A) Water with 0.1% formic acid or trifluoroacetic acid (to ensure good peak shape by protonating the amines) and (B) Acetonitrile or Methanol with 0.1% acid.
-
Gradient: A typical starting gradient would be 10% B to 95% B over 20-30 minutes.
-
Detection: Use a UV detector set at a wavelength where the compound has strong absorbance (e.g., 254 nm, or a maximum identified by a UV scan).
-
Sample Preparation: Prepare a sample solution of ~1 mg/mL in the mobile phase.
-
Analysis: Inject 10-20 µL and run the gradient. The purity is calculated based on the area percentage of the main peak. A pure compound should exhibit >95% purity.
Definitive Structural Confirmation: Single-Crystal X-ray Diffraction
While spectroscopic methods provide compelling evidence, single-crystal X-ray diffraction is the gold standard for unambiguous structure determination.[7] It provides a three-dimensional map of electron density, revealing precise bond lengths, bond angles, and stereochemistry.[8]
Expertise & Experience: Growing a high-quality single crystal is often the most challenging step. Slow evaporation of a solvent in which the compound is moderately soluble is a common and effective technique. A range of solvents (e.g., ethanol, ethyl acetate, dichloromethane/hexane mixtures) should be screened.
Protocol: X-ray Crystallography
-
Crystal Growth: Dissolve the purified compound in a minimal amount of a suitable hot solvent. Allow the solution to cool slowly and undisturbed. Alternatively, use slow evaporation from a saturated solution at room temperature.
-
Crystal Selection: Select a well-formed, defect-free crystal under a microscope and mount it on the goniometer of a diffractometer.
-
Data Collection: Cool the crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations and collect diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure using direct methods or Patterson methods to locate the atoms. Refine the structural model against the experimental data to obtain the final, precise atomic coordinates.
Potential Biological Evaluation
Given the pharmacological importance of the isoquinoline scaffold, preliminary in vitro screening is a logical next step to assess the compound's biological potential.[9]
Anticancer Activity Screening
A common primary screen for anticancer activity is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[10]
Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at ~570 nm using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[11]
Antimicrobial Activity Screening
The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[12]
Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation: Prepare a standardized suspension of bacteria (e.g., Staphylococcus aureus, Escherichia coli) corresponding to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well plate, perform serial dilutions of the test compound in a suitable growth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria only) and negative (medium only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[13]
Conclusion
The characterization of a novel chemical entity like 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine requires a systematic and orthogonal analytical approach. This guide provides a robust framework for researchers to follow, ensuring that the compound's structure, purity, and fundamental properties are established with the highest degree of scientific confidence. The detailed protocols, rooted in established chemical principles, are designed to be both practical and authoritative. Successful completion of this workflow yields a well-characterized molecule, ready for advanced investigation in drug discovery and development programs.
References
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
- Synthesis and Fluorescent Properties of Novel Isoquinoline Deriv
- 1H and 13C NMR spectra of fifteen substituted isoquinolines. (Sci-Hub)
- Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (Semantic Scholar)
- Base-Promoted Synthesis of Isoquinolines through a Tandem Reaction of 2-Methyl-arylaldehydes and Nitriles.
- Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (Indian Academy of Sciences)
- Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (RSC Publishing)
- Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (PMC)
- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (AZoM)
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- Bioassays for anticancer activities. (PubMed)
- Two preclinical tests to evaluate anticancer activity and to help validate drug candid
- Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. (MDPI)
- Mass Spectrometry of Heterocyclic Compounds. (DTIC)
- Synthesis and in vitro biological evaluation of novel quinazoline deriv
- Assessment of antimicrobial activity. (Protocols.io)
- In vivo Methods for Preclinical Screening of Anticancer Drugs. (International Journal of Pharmacy and Biological Sciences)
- Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. (David Discovers Drug Discovery)
- Basic protocol to assess preclinical anticancer activity.
- Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. (RSC Publishing)
- Synthesis of 3-aryl substituted isoquinolines by Lin et al.
- 1-Chloro-4-Methylisoquinoline synthesis. (ChemicalBook)
- (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations.
- Single crystal X-ray diffraction. (Rigaku)
- 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Comput
- Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-aryl
- X-Ray Diffraction Basics.
- Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. (PubMed Central)
- Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline.
- Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. (ACS Omega)
- DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. (PubMed)
Sources
- 1. Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
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- 10. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of antimicrobial activity [protocols.io]
An In-depth Technical Guide to 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine: A Privileged Scaffold in Modern Drug Discovery
This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and prospective biological significance of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine. As specific experimental data for this particular molecule is limited in publicly accessible literature, this document synthesizes information from the broader, well-established class of isoquinoline derivatives to provide a robust framework for researchers, scientists, and drug development professionals. The insights herein are grounded in the fundamental principles of medicinal chemistry and draw parallels from structurally analogous compounds to forecast the potential of this specific molecule.
The Isoquinoline Scaffold: A Cornerstone of Medicinal Chemistry
The isoquinoline core is a "privileged structure" in the realm of drug discovery, forming the foundational framework for a multitude of biologically active compounds.[1] This heterocyclic aromatic organic compound, consisting of a benzene ring fused to a pyridine ring, is a structural isomer of quinoline.[2] Isoquinoline derivatives are abundant in nature, particularly as alkaloids in various plant species, and have been extensively explored in synthetic medicinal chemistry.[3] Their remarkable versatility has led to the development of therapeutic agents across a wide spectrum of diseases, including cancer, microbial infections, inflammatory disorders, and neurological conditions.[1][4][5] The diverse pharmacological profiles of isoquinoline-based drugs stem from their ability to interact with a variety of biological targets, including enzymes, receptors, and nucleic acids.[4]
Physicochemical Properties and Structural Elucidation
| Property | Predicted Value/Information | Source |
| CAS Number | 1248621-84-2 | [6] |
| Molecular Formula | C₁₈H₁₇ClN₂ | [6] |
| Molecular Weight | 296.80 g/mol | [6] |
| IUPAC Name | 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine | |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in aqueous solutions is anticipated. | Inferred |
| pKa | The presence of the dimethylamino group and the pyridine nitrogen suggests the compound will be basic. The pKa of the parent isoquinoline is 5.14.[2] | [2] |
Structural Features and Their Implications:
-
1-Chloro Substituent: The chlorine atom at the C1 position is a key reactive site. It is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functional groups. This provides a facile handle for the synthesis of diverse analogues for structure-activity relationship (SAR) studies.
-
N,N-dimethyl-7-amine Group: This electron-donating group at the C7 position will influence the electronic properties of the aromatic system. The dimethylamino moiety can also serve as a site for salt formation, potentially improving the compound's solubility and pharmacokinetic profile.
-
3-m-tolyl Group: The meta-tolyl group at the C3 position adds steric bulk and lipophilicity to the molecule. This substituent can play a crucial role in directing the molecule's interaction with its biological target, potentially through van der Waals or hydrophobic interactions.
Predicted Spectral Data for Structural Verification
For the purpose of structural confirmation, the following spectral characteristics would be anticipated:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on the isoquinoline and tolyl rings, a singlet for the N,N-dimethyl protons, and a singlet for the tolyl methyl protons. |
| ¹³C NMR | Resonances for all 18 carbon atoms, including the distinct chemical shifts for the carbons attached to chlorine and nitrogen. |
| Mass Spectrometry (MS) | An exact mass measurement confirming the molecular formula C₁₈H₁₇ClN₂. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would be a key diagnostic feature. |
Potential Synthetic Strategies
While a specific, published synthetic route for 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine was not identified, its synthesis can be logically proposed based on established methods for constructing substituted isoquinolines. The Bischler-Napieralski and Pictet-Spengler reactions are cornerstone methods for the synthesis of the isoquinoline core. A plausible retrosynthetic analysis is outlined below.
Figure 1. Retrosynthetic approach for 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine.
Proposed Forward Synthesis Workflow:
Sources
- 1. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoquinoline - Wikipedia [en.wikipedia.org]
- 3. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. 1248621-84-2|1-Chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine|BLD Pharm [bldpharm.com]
A Technical Guide to the Spectroscopic Characterization of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine
Introduction: Unveiling a Novel Isoquinoline Derivative
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds. The specific substitution pattern of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine suggests its potential as a versatile intermediate in the synthesis of novel therapeutic agents. The presence of a reactive chlorine atom at the 1-position, a nucleophilic dimethylamino group at the 7-position, and a bulky tolyl group at the 3-position creates a molecule with distinct electronic and steric properties. This guide provides an in-depth analysis of the spectroscopic techniques required for the unambiguous structural elucidation and purity assessment of this compound, catering to researchers and professionals in drug discovery and development. While specific experimental data for this compound is not widely published, this document will present a comprehensive overview of the expected spectroscopic data based on established principles and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful tool for the definitive structural confirmation of organic molecules. For 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine, both ¹H and ¹³C NMR will provide a detailed map of the molecular framework.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to be complex, yet highly informative. The chemical shifts are influenced by the aromatic ring currents of the isoquinoline system and the electronic effects of the various substituents.
Table 1: Predicted ¹H NMR Chemical Shifts for 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 | 8.0 - 8.2 | s | - | 1H |
| H-5 | 7.8 - 8.0 | d | 8.0 - 9.0 | 1H |
| H-6 | 7.2 - 7.4 | dd | 8.0 - 9.0, 2.0 - 3.0 | 1H |
| H-8 | 7.0 - 7.2 | d | 2.0 - 3.0 | 1H |
| H-2' (tolyl) | 7.6 - 7.8 | s | - | 1H |
| H-4', H-5', H-6' (tolyl) | 7.1 - 7.5 | m | - | 3H |
| N(CH₃)₂ | 3.0 - 3.2 | s | - | 6H |
| C-CH₃ (tolyl) | 2.4 - 2.6 | s | - | 3H |
Note: Predicted data is based on typical values for substituted isoquinolines and should be confirmed with experimental results.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 | >150 |
| C-3 | >155 |
| C-4 | ~120 |
| C-4a | ~135 |
| C-5 | ~128 |
| C-6 | ~115 |
| C-7 | >150 |
| C-8 | ~110 |
| C-8a | ~130 |
| C-1' (tolyl) | ~138 |
| C-2' (tolyl) | ~129 |
| C-3' (tolyl) | ~138 |
| C-4' (tolyl) | ~128 |
| C-5' (tolyl) | ~125 |
| C-6' (tolyl) | ~129 |
| N(CH₃)₂ | ~40 |
| C-CH₃ (tolyl) | ~21 |
Experimental Protocol for NMR Analysis
A standardized protocol is crucial for obtaining high-quality NMR data.
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified solid sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved to avoid line broadening.
¹H NMR Spectroscopy:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.
-
Experiment: A standard one-dimensional proton experiment is typically sufficient.
-
Parameters:
-
Number of scans: 16-64 (dependent on sample concentration).
-
Relaxation delay (d1): 1-5 seconds.
-
Acquisition time: 2-4 seconds.
-
Pulse width: Calibrated 90-degree pulse.
-
-
Referencing: The spectrum should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
¹³C NMR Spectroscopy:
-
Experiment: A standard proton-decoupled ¹³C experiment (e.g., zgpg30) should be performed.
-
Parameters:
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation delay (d1): 2-5 seconds.
-
-
Referencing: The spectrum should be referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Workflow for NMR-Based Structural Confirmation
Caption: Logical flow for structural confirmation via NMR.
High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification
HPLC is an essential technique for determining the purity of the synthesized compound and for quantitative analysis. A reverse-phase HPLC method is generally suitable for a molecule with the polarity of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine.
HPLC Method Parameters
Table 3: Recommended HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape for basic compounds. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 20% B to 95% B over 15 minutes | A gradient elution is necessary to elute the compound and any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection | UV at 254 nm and 280 nm | The aromatic nature of the compound suggests strong absorbance at these wavelengths. |
Experimental Protocol for HPLC Analysis
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition (e.g., 80:20 A:B).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the prepared sample.
-
Run the gradient method and record the chromatogram.
-
Purity is calculated based on the area percentage of the main peak.
HPLC Analysis Workflow
Caption: Workflow for purity assessment using HPLC.
Liquid Chromatography-Mass Spectrometry (LC-MS): Molecular Weight Verification
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a powerful tool for confirming the molecular weight of the target compound and identifying any impurities.
LC-MS Method Parameters
The HPLC method described above can be directly coupled to a mass spectrometer.
Table 4: Recommended Mass Spectrometry Parameters
| Parameter | Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The presence of basic nitrogen atoms makes the compound readily protonated. |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | A quadrupole is suitable for routine mass confirmation, while a TOF provides high mass accuracy. |
| Scan Range | m/z 100 - 1000 | This range will cover the expected molecular ion and potential fragments or adducts. |
| Capillary Voltage | 3 - 4 kV | Typical voltage for ESI in positive mode. |
| Cone Voltage | 20 - 40 V | Can be optimized to control fragmentation. |
Expected Mass Spectrum
The calculated exact mass of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine (C₁₉H₁₉ClN₂) is 310.1237. In the positive ion mode ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺.
-
Expected [M+H]⁺: m/z 311.1315
The isotopic pattern for the [M+H]⁺ ion will be characteristic due to the presence of one chlorine atom, with a ratio of approximately 3:1 for the M and M+2 peaks.
LC-MS Analysis and Confirmation Workflow
Caption: Workflow for molecular weight confirmation using LC-MS.
Conclusion
The structural elucidation and purity assessment of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine require a multi-technique analytical approach. NMR spectroscopy provides the definitive structural information, HPLC is crucial for determining purity, and LC-MS confirms the molecular weight. The methodologies and predicted data presented in this guide offer a robust framework for the comprehensive characterization of this novel isoquinoline derivative, enabling researchers to proceed with confidence in its downstream applications in drug discovery and development.
References
-
Thevis, M., et al. (2008). Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 19(1), 133-143. [Link]
-
Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]
-
University of Helsinki. (2015). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]
In-Depth Technical Guide: Elucidating the Mechanism of Action of a Novel Isoquinoline-Based Kinase Inhibitor
A Hypothetical Case Study: 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine (IQ-TKI)
For: Researchers, scientists, and drug development professionals.
Preamble: Navigating the Unknown
The compound 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine, which we will refer to as IQ-TKI for the purpose of this guide, represents a novel chemical entity with no prior characterization in the public domain. The isoquinoline scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting a wide array of protein families. The specific substitution pattern of IQ-TKI suggests a potential interaction with the ATP-binding pocket of protein kinases, a class of enzymes frequently implicated in oncology and inflammatory diseases.
This guide, therefore, presents a hypothetical yet scientifically rigorous framework for the elucidation of IQ-TKI's mechanism of action. We will proceed under the working hypothesis that IQ-TKI is a kinase inhibitor. The principles, protocols, and analytical logic detailed herein are designed to be broadly applicable to the characterization of any novel small molecule inhibitor.
Part 1: Initial Target Identification and Validation
Kinome-Wide Profiling: Casting a Broad Net
The first critical step in understanding the mechanism of action of a putative kinase inhibitor is to determine its selectivity profile across the human kinome. A broad-spectrum screen provides a bird's-eye view of the compound's primary targets and potential off-target liabilities.
Experimental Rationale: A kinome-wide scan, such as the KINOMEscan™ platform, utilizes a binding assay to quantify the interaction of the test compound with a large panel of kinases (typically >400). This approach is independent of enzyme activity and provides a direct measure of binding affinity (Kd). The resulting data allows for the initial identification of high-affinity targets.
Protocol: KINOMEscan™ Profiling
-
Compound Preparation: Solubilize IQ-TKI in 100% DMSO to create a 100 mM stock solution.
-
Assay Concentration: Prepare a working solution of IQ-TKI at a concentration of 1 µM in the assay buffer.
-
Binding Assay: The test compound is incubated with a panel of human kinases that are expressed as fusion proteins with a DNA tag. The kinase-ligand interaction is quantified by the amount of kinase captured on a solid support.
-
Data Analysis: The results are typically expressed as a percentage of control (%Ctrl), where a lower percentage indicates a stronger interaction. A common threshold for identifying significant interactions is a %Ctrl value of <10%.
In Vitro Kinase Assays: Confirming Enzymatic Inhibition
Once primary targets have been identified through binding assays, it is essential to confirm that this binding translates into functional inhibition of the kinase's enzymatic activity. This is typically achieved through in vitro kinase assays.
Experimental Rationale: These assays directly measure the ability of the inhibitor to block the phosphorylation of a substrate by the target kinase. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.
Protocol: In Vitro Kinase Inhibition Assay (e.g., for a hypothetical target, Kinase-X)
-
Reagents: Recombinant human Kinase-X, appropriate peptide substrate, ATP, and IQ-TKI.
-
Assay Plate Preparation: Prepare a serial dilution of IQ-TKI in a 96-well plate.
-
Kinase Reaction: Add Kinase-X and the peptide substrate to each well.
-
Initiation: Start the reaction by adding a concentration of ATP that is approximately equal to the Km for Kinase-X.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ADP-Glo™ Kinase Assay).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the IQ-TKI concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Table 1: Hypothetical In Vitro Data for IQ-TKI
| Target Kinase | Binding Affinity (Kd, nM) | Enzymatic Inhibition (IC50, nM) |
| Kinase-X | 15 | 35 |
| Kinase-Y | 250 | 450 |
| Kinase-Z | >10,000 | >10,000 |
Part 2: Cellular Mechanism of Action
Target Engagement in a Cellular Context
Demonstrating that a compound can bind to its purified target is a crucial first step, but it is equally important to show that it can engage the same target within the complex environment of a living cell.
Experimental Rationale: Cellular thermal shift assays (CETSA) are a powerful method for assessing target engagement in intact cells. The principle is based on the ligand-induced stabilization of the target protein to thermal denaturation.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: Culture a relevant cell line that expresses the target kinase (Kinase-X).
-
Compound Treatment: Treat the cells with various concentrations of IQ-TKI or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Extraction: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble Kinase-X at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble Kinase-X as a function of temperature. A shift in the melting curve to a higher temperature in the presence of IQ-TKI indicates target engagement.
Downstream Signaling Pathway Analysis
Inhibition of a kinase should lead to a measurable effect on its downstream signaling pathway.
Experimental Rationale: Western blotting is a widely used technique to assess the phosphorylation status of downstream substrates of the target kinase. A reduction in the phosphorylation of a known substrate provides strong evidence for the on-target activity of the inhibitor.
Protocol: Western Blotting for Phospho-Substrate
-
Cell Treatment: Treat cells with IQ-TKI at various concentrations and for different durations.
-
Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate of Kinase-X, followed by a secondary antibody.
-
Detection: Visualize the protein bands using an appropriate detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total protein or a housekeeping gene).
Diagram 1: Hypothetical Signaling Pathway of IQ-TKI
Caption: IQ-TKI inhibits Kinase-X, blocking downstream signaling.
Part 3: Phenotypic Consequences
Cellular Viability and Proliferation Assays
The ultimate goal of many kinase inhibitors is to modulate cellular behavior, such as inhibiting the proliferation of cancer cells.
Experimental Rationale: Cell viability assays, such as the MTT or CellTiter-Glo® assays, measure the metabolic activity of cells, which is proportional to the number of viable cells. These assays are used to determine the half-maximal effective concentration (EC50) of the compound.
Protocol: Cell Viability Assay
-
Cell Seeding: Seed a cancer cell line known to be dependent on Kinase-X signaling in a 96-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of IQ-TKI.
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Assay: Add the viability reagent and measure the signal (e.g., absorbance or luminescence).
-
Data Analysis: Plot the percentage of viable cells against the logarithm of the IQ-TKI concentration and determine the EC50 value.
Diagram 2: Experimental Workflow for Mechanism of Action Elucidation
Caption: A stepwise approach from biochemical to cellular assays.
References
Due to the hypothetical nature of the compound "1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine," a direct list of references is not applicable. The methodologies and principles described in this guide are based on standard practices in drug discovery and chemical biology. For further reading on the techniques mentioned, the following resources are recommended:
-
KINOMEscan™: DiscoverX (now part of Eurofins), [Link]
-
Cellular Thermal Shift Assay (CETSA): Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
Western Blotting: Bio-Rad Laboratories, [Link]
The Diverse Biological Activities of Isoquinoline Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
Isoquinoline alkaloids, a significant class of nitrogen-containing heterocyclic compounds, are ubiquitously found in the plant kingdom and have been a cornerstone of traditional medicine for centuries.[1][2][3] Their rigid, planar structure serves as a privileged scaffold in medicinal chemistry, enabling diverse interactions with a multitude of biological targets. This guide provides an in-depth exploration of the multifaceted biological activities of isoquinoline derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective properties. We will delve into the molecular mechanisms underpinning these activities, present validated experimental protocols for their evaluation, and offer insights into their potential as next-generation therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the vast potential of this versatile class of compounds.
Introduction to Isoquinoline Alkaloids
Isoquinoline (benzo[c]pyridine) is a heterocyclic aromatic organic compound consisting of a benzene ring fused to a pyridine ring.[4][5] Derivatives of this core structure are abundant in nature, particularly in plant families such as Papaveraceae, Berberidaceae, and Ranunculaceae.[1][6] These natural products exhibit a remarkable array of pharmacological effects, including analgesic, anti-inflammatory, antimicrobial, and antitumor activities.[1][4][5] The therapeutic potential of isoquinoline alkaloids is exemplified by well-known drugs like morphine and codeine (morphinan alkaloids) and the antimicrobial agent berberine (a protoberberine alkaloid).[4] The diverse biological activities stem from their ability to interact with various cellular components, including DNA, enzymes, and receptors, thereby modulating critical signaling pathways.[1][2][3] This guide will focus on the most promising and extensively studied activities relevant to modern drug discovery.
Major Biological Activities of Isoquinoline Derivatives
The structural diversity of isoquinoline alkaloids translates into a wide spectrum of biological activities. This section will detail their most significant therapeutic potentials, focusing on the underlying molecular mechanisms.
Anticancer Activity
A substantial body of research highlights the potent anticancer effects of various isoquinoline alkaloids.[1][7][8][9] These compounds exert their effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis.[1][2][3][7][10]
Key Mechanisms of Anticancer Action:
-
Induction of Apoptosis: Many isoquinoline derivatives trigger apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.
-
Berberine , a well-studied protoberberine alkaloid, induces apoptosis in liver and breast cancer cells by increasing the expression of the pro-apoptotic protein Bax, activating caspases 3 and 9, and promoting the release of cytochrome C from the mitochondria.[7] It can also downregulate the anti-apoptotic protein Bcl-2.[7][11]
-
Sanguinarine , a benzophenanthridine alkaloid, stimulates apoptosis by generating reactive oxygen species (ROS), which leads to mitochondrial membrane depolarization and subsequent caspase activation.[12][13][14][15] Studies in colorectal cancer have shown that sanguinarine-induced apoptosis is Bax-dependent.[16]
-
-
Cell Cycle Arrest: By interfering with the cell cycle machinery, isoquinoline alkaloids can halt the uncontrolled proliferation of cancer cells.[1][7][17] Berberine, for example, has been shown to induce cell cycle arrest in various cancer types.[7]
-
Inhibition of Metastasis: Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. Berberine has been found to inhibit the invasion and metastasis of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix.[10][18]
-
Modulation of Signaling Pathways: The anticancer effects of these compounds are often mediated by their influence on critical cell signaling pathways. Berberine is known to modulate several pathways, including PI3K/AKT/mTOR, Wnt/β-catenin, and MAPK/ERK, all of which are frequently dysregulated in cancer.[7][18]
The following diagram illustrates the apoptotic pathway induced by sanguinarine, highlighting the central role of ROS and mitochondrial dysfunction.
Caption: Sanguinarine-Induced Apoptotic Pathway.
Table 1: Cytotoxic Activity of Selected Isoquinoline Alkaloids
| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
| Berberine | HCT116 (Colon) | 100 | [7] |
| Berberine | MiaPaCa-2 (Pancreatic) | 3 (DNA synthesis inhibition) | [7] |
| Sanguinarine | KB (Oral) | 2-3 | [12] |
| Isocorydine | HCT-116 (Colon) | 7.0 | [17] |
| Isocorydine | HCT-15 (Colon) | 15.0 | [17] |
Antimicrobial Activity
Isoquinoline alkaloids have long been recognized for their antimicrobial properties, showing activity against a broad range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[4][5][6][19]
Key Mechanisms of Antimicrobial Action:
-
Disruption of Cell Membrane and Wall: Some alkaloids, like palmatine, can disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[20]
-
Inhibition of Biofilm Formation: Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. Palmatine has been shown to inhibit biofilm formation in multidrug-resistant Escherichia coli.[20]
-
DNA and RNA Binding: Certain isoquinoline alkaloids can intercalate with microbial DNA and RNA, thereby inhibiting replication and protein synthesis.[1]
-
Synergistic Effects with Antibiotics: An exciting area of research is the use of isoquinoline alkaloids as adjuvants to conventional antibiotics. Palmatine, for instance, potentiates the efficacy of the cephalosporin antibiotic cefquinome against multidrug-resistant E. coli.[20]
The antimicrobial efficacy of these compounds is often more pronounced against Gram-positive bacteria.[6][21][22] However, derivatives have been synthesized to enhance activity against Gram-negative bacteria as well.[6][22]
Table 2: Antimicrobial Activity of Selected Isoquinoline Alkaloids
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Sanguinarine | Staphylococcus aureus | 1.9 | [23] |
| Chelerythrine | Pseudomonas aeruginosa | 1.9 | [23] |
| Spathullin B (Fungal) | Staphylococcus aureus | 1 | [24] |
| Palmatine Derivative 1c | Helicobacter pylori (MTZ-resistant) | 4-16 | [25] |
Neuroprotective Effects
Several isoquinoline alkaloids exhibit significant neuroprotective activities, making them promising candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[26][27][28] Their mechanisms of action are often multifaceted, targeting key pathological processes in these disorders.[26][27]
Key Mechanisms of Neuroprotective Action:
-
Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Isoquinoline alkaloids like berberine and nuciferine can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).[26][29] The presence of hydroxy and methylenedioxy groups in their structure is believed to contribute to these antioxidant effects.[29]
-
Anti-inflammatory Effects: Neuroinflammation plays a critical role in the progression of neurodegenerative diseases. Berberine can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines like TNF-α and downregulating the NF-κB signaling pathway.[26]
-
Cholinesterase Inhibition: A key therapeutic strategy for Alzheimer's disease is to increase the levels of the neurotransmitter acetylcholine in the brain. Some isoquinoline alkaloids from Amaryllidaceae species have been shown to inhibit acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine.[30]
Methodologies for Evaluating Biological Activity
Rigorous and standardized experimental protocols are essential for accurately assessing the biological potential of isoquinoline derivatives. This section provides step-by-step methodologies for key in vitro assays.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer agents.[31]
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Caption: MTT Assay Workflow.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isoquinoline derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a negative control (medium only) and a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[32][33][34][35]
Principle: A standardized inoculum of the test microorganism is added to wells of a microtiter plate containing serial dilutions of the antimicrobial agent.[32][34] After incubation, the wells are examined for visible signs of bacterial growth (turbidity).[32][34] The MIC is the lowest concentration of the agent that completely inhibits growth.[33]
Detailed Protocol:
-
Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the isoquinoline derivative in a suitable sterile broth (e.g., Mueller-Hinton Broth).[36] For example, add 100 µL of broth to all wells, then add 100 µL of a 2x concentrated stock of the compound to the first well, mix, and transfer 100 µL to the next well, repeating across the plate.[36]
-
Prepare Inoculum: Prepare a bacterial suspension from a fresh culture (18-24 hours) and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[33] Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[32][34]
-
Determine MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Acetylcholinesterase (AChE) Inhibition Assay
This colorimetric assay, based on the Ellman method, is used to screen for inhibitors of acetylcholinesterase.[37][38][39]
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine.[37] Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[37] The presence of an inhibitor reduces the rate of this color formation.[37]
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: Phosphate buffer (e.g., 0.1 M, pH 8.0).
-
DTNB Solution: Prepare a stock solution of DTNB in the assay buffer.[37]
-
ATCh Substrate Solution: Prepare a fresh stock solution of acetylthiocholine iodide (ATChI) in deionized water.[37]
-
Enzyme Solution: Prepare a solution of AChE in assay buffer.[40]
-
Test Compound: Prepare serial dilutions of the isoquinoline derivative in assay buffer. Ensure the final solvent concentration (e.g., DMSO) is low (typically <1%) to avoid interfering with enzyme activity.[37]
-
-
Assay Plate Setup (96-well plate):
-
Add assay buffer to all wells.
-
Add the test compound dilutions to the "test" wells.
-
Add vehicle (buffer with solvent) to the "control" (no inhibition) wells.
-
Add the AChE enzyme solution to all "test" and "control" wells.
-
Add DTNB solution to all wells.
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.[40]
-
Reaction Initiation: Initiate the reaction by adding the ATCh substrate solution to all wells.[37]
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm kinetically over a period of 10-15 minutes using a microplate reader.[37]
-
Data Analysis:
Future Perspectives and Drug Development
The diverse and potent biological activities of isoquinoline derivatives firmly establish them as a valuable source of lead compounds for drug discovery.[41] Their proven efficacy in preclinical models of cancer, infectious diseases, and neurodegeneration warrants further investigation.[41][42]
Future research should focus on:
-
Medicinal Chemistry Optimization: Synthesizing novel derivatives to improve potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial for designing next-generation compounds with enhanced therapeutic profiles.[9][22]
-
Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds will facilitate their rational development and potential use in combination therapies.
-
Advanced Drug Delivery Systems: Overcoming challenges such as poor bioavailability, which can limit the clinical utility of some natural alkaloids like berberine, through the development of nanoparticle-based delivery systems and other advanced formulations.[7][8]
-
Clinical Translation: Rigorous clinical trials are the ultimate step to validate the safety and efficacy of the most promising isoquinoline-based drug candidates in humans.
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An In-depth Technical Guide to the Potential Therapeutic Targets of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine
Abstract: The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous natural and synthetic compounds with a wide array of biological activities.[1][2] This guide introduces a novel substituted isoquinoline derivative, 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine (hereafter designated CTI-731), and delineates a hypothesis-driven approach to identifying its potential therapeutic targets. Based on extensive analysis of structurally related compounds, we postulate that CTI-731 is likely to exhibit activity in oncology, primarily through the modulation of critical cell signaling pathways.[3][4] Specifically, we hypothesize that protein kinases and G protein-coupled receptors (GPCRs) represent high-probability target classes.[1][5] This document provides a comprehensive framework for the experimental validation of these targets, including detailed protocols for target deconvolution, validation, and characterization. The overarching goal is to furnish researchers and drug development professionals with a robust, scientifically-grounded roadmap for elucidating the mechanism of action of CTI-731 and similar novel chemical entities.
Introduction and Rationale
The isoquinoline core is a privileged structure in drug discovery, with derivatives demonstrating efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[6][7][8] The therapeutic versatility of this scaffold stems from its ability to interact with a diverse range of biological targets, including enzymes, receptors, and nucleic acids.[9][10] Many isoquinoline compounds exert their effects by inhibiting protein kinases, modulating GPCRs, or interfering with key signaling cascades such as the PI3K/Akt/mTOR and MAPK pathways.[3][6][11]
The structure of CTI-731—featuring a chloro-substituted isoquinoline core with dimethylamino and tolyl groups—suggests a strong potential for targeted biological activity. The chloro-substituent can enhance binding affinity and metabolic stability, while the dimethylamino and tolyl moieties can influence selectivity and pharmacokinetic properties. Based on the established pharmacology of analogous compounds, we hypothesize that CTI-731's primary therapeutic potential lies in oncology.[12][13] This guide will focus on a systematic approach to identifying and validating the molecular targets of CTI-731 within this therapeutic area.
Hypothesized Target Classes and Signaling Pathways
Analysis of the vast body of literature on substituted isoquinolines points toward two prominent classes of proteins as likely targets for CTI-731: Protein Kinases and G Protein-Coupled Receptors (GPCRs).
Protein Kinases
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[1][14] The isoquinoline framework is a well-established scaffold for the development of potent kinase inhibitors.[1] For instance, various isoquinoline derivatives have been shown to inhibit kinases such as HER2, Haspin, DYRK1A, and components of the PI3K/Akt pathway.[6][12][14]
Hypothesized Pathway: The PI3K/Akt/mTOR Signaling Cascade
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in human cancers.[3][6] We postulate that CTI-731 may act as an inhibitor of one or more kinases within this cascade. Inhibition would lead to downstream effects such as cell cycle arrest and induction of apoptosis.[9][11]
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by CTI-731.
G Protein-Coupled Receptors (GPCRs)
GPCRs represent the largest family of cell surface receptors and are the target of a significant percentage of approved drugs.[15] Isoquinoline-based small molecules have been identified as agonists and allosteric modulators for several GPCRs, including those in the glucagon receptor subfamily.[5][16] Certain GPCRs are implicated in cancer progression through various mechanisms, including promoting cell proliferation and angiogenesis.
Hypothesized Target: An orphan GPCR highly expressed in a specific cancer type. Orphan GPCRs are those whose endogenous ligand has not yet been identified, making them attractive, novel targets for therapeutic intervention.
A Systematic Workflow for Target Identification and Validation
To move from hypothesis to confirmation, a multi-step, integrated workflow is essential. This process combines computational, biochemical, and cell-based assays to identify the direct molecular target(s) of CTI-731 and validate its biological activity.
Caption: A systematic workflow for identifying and validating therapeutic targets.
Experimental Protocols
Here we provide detailed, step-by-step methodologies for the key experiments outlined in the target identification and validation workflow.
Protocol: Target Deconvolution via Affinity Chromatography-Mass Spectrometry
This protocol is designed to isolate binding partners of CTI-731 from whole-cell lysates.
1. Synthesis of Affinity Probe: a. Synthesize an analogue of CTI-731 incorporating a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an alkyne or azide for click chemistry). b. Confirm that the modified compound retains its biological activity in a relevant phenotypic assay (e.g., cancer cell proliferation).
2. Immobilization: a. Covalently attach the affinity probe to a solid support (e.g., NHS-activated sepharose beads) via the terminal reactive group. b. Prepare a control column with beads that have been treated with the linker alone to identify non-specific binders.
3. Lysate Preparation: a. Culture a relevant cancer cell line (e.g., a breast cancer line known to be sensitive to isoquinoline inhibitors) to ~80-90% confluency. b. Harvest cells and prepare a native protein lysate using a non-denaturing lysis buffer containing protease and phosphatase inhibitors. c. Determine the total protein concentration using a BCA assay.
4. Affinity Pulldown: a. Incubate the cell lysate (e.g., 10-20 mg total protein) with the CTI-731-coupled beads and the control beads for 2-4 hours at 4°C with gentle rotation. b. For a competition control, pre-incubate a separate aliquot of lysate with a 100-fold molar excess of free CTI-731 before adding it to the affinity beads. c. Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
5. Elution and Sample Preparation for Mass Spectrometry: a. Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer or a high concentration of free CTI-731). b. Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver stain. c. Excise unique bands present in the CTI-731 lane but absent or reduced in the control/competition lanes. d. Perform in-gel trypsin digestion of the excised protein bands.
6. LC-MS/MS Analysis: a. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. Search the acquired MS/MS spectra against a human protein database (e.g., Swiss-Prot) to identify the proteins. c. Proteins that are significantly enriched in the CTI-731 pulldown compared to controls are considered high-confidence candidate targets.
Protocol: Target Validation using Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular context. It is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.
1. Cell Treatment: a. Plate cells in multiple dishes and grow to ~80% confluency. b. Treat the cells with either vehicle (e.g., DMSO) or a saturating concentration of CTI-731 for 1-2 hours at 37°C.
2. Thermal Challenge: a. Harvest the cells, wash with PBS, and resuspend in a suitable buffer. b. Aliquot the cell suspensions into PCR tubes. c. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature. d. Include an unheated control sample.
3. Lysis and Protein Quantification: a. Lyse the cells by subjecting them to three freeze-thaw cycles (e.g., using liquid nitrogen and a 25°C water bath). b. Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. c. Transfer the supernatant (soluble fraction) to new tubes.
4. Protein Analysis: a. Analyze the soluble protein fractions by Western blot using an antibody specific for the candidate target protein identified in the affinity pulldown experiment. b. Quantify the band intensities for each temperature point.
5. Data Analysis: a. Plot the percentage of soluble protein remaining as a function of temperature for both vehicle- and CTI-731-treated samples. b. A shift of the melting curve to a higher temperature in the CTI-731-treated sample compared to the vehicle control confirms direct binding and engagement of the target protein by the compound in the cellular environment.
Data Presentation and Interpretation
Quantitative data from target validation and characterization experiments should be summarized for clear interpretation.
Table 1: Illustrative Kinase Inhibition Profile for CTI-731
| Kinase Target | IC₅₀ (nM) | Hill Slope |
| Akt1 | 55 | 1.1 |
| Akt2 | 150 | 0.9 |
| Akt3 | 210 | 1.0 |
| PI3Kα | > 10,000 | N/A |
| mTOR | 850 | 1.2 |
| HER2 | 1,200 | N/A |
| Haspin | > 10,000 | N/A |
This table presents hypothetical data where CTI-731 shows potent and selective inhibition of Akt1, a key node in the PI3K/Akt signaling pathway.
Conclusion and Future Directions
The structured, hypothesis-driven approach detailed in this guide provides a clear and robust pathway for elucidating the therapeutic targets of the novel isoquinoline derivative, 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine (CTI-731). By leveraging the known pharmacology of the isoquinoline scaffold, we have prioritized protein kinases and GPCRs as high-probability target classes, with a particular focus on oncogenic signaling pathways.[1][3][5] The comprehensive workflow, combining unbiased target discovery methods like affinity chromatography with rigorous validation assays such as CETSA, ensures a high degree of scientific confidence in the identified targets.
Successful identification and validation of a direct target, for instance, the Akt1 kinase as suggested in our illustrative data, would be a pivotal step. Future work would then focus on detailed structure-activity relationship (SAR) studies to optimize potency and selectivity, comprehensive preclinical evaluation in relevant cancer models, and investigation of pharmacokinetic and pharmacodynamic properties to assess the compound's potential as a clinical candidate. This guide serves as a foundational blueprint for advancing CTI-731 from a novel chemical entity to a potential therapeutic agent with a well-defined mechanism of action.
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In Vitro Evaluation of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine: A Technical Guide for Preclinical Drug Discovery
Abstract
The isoquinoline scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds, demonstrating a wide range of therapeutic potential, particularly in oncology.[1][2][3][4][5] This guide provides a comprehensive framework for the in vitro evaluation of a novel investigational compound, 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine (hereafter referred to as "Isoquin-7A"). As this is a novel entity, this document serves as a strategic road map, outlining a logical, multi-tiered approach to characterize its biological activity, from initial cytotoxicity screening to elucidation of its mechanism of action. The methodologies described herein are grounded in established preclinical drug discovery protocols, ensuring scientific rigor and reproducibility for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Investigating Isoquin-7A
The pursuit of novel, potent, and selective anticancer agents is a cornerstone of modern pharmaceutical research. Isoquinoline derivatives have emerged as a promising class of compounds, with various analogues exhibiting activities such as the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[2] The unique structural features of Isoquin-7A—a chlorinated isoquinoline core with dimethylamino and tolyl substitutions—suggest the potential for novel interactions with biological targets. This guide details the critical first steps in understanding its potential as a therapeutic agent through a systematic in vitro evaluation cascade.
Foundational Assessment: Physicochemical Properties
Before embarking on cell-based assays, a fundamental understanding of a compound's physicochemical properties is paramount.[6][7][8] These properties govern a molecule's solubility, permeability, and metabolic stability, which in turn influence its bioavailability and overall "drug-likeness."[7][8][9] An initial in silico assessment of Isoquin-7A against established guidelines, such as Lipinski's Rule of Five, provides an early indication of its potential for oral bioavailability.[10][11][12][13][14]
Table 1: Predicted Physicochemical Properties of Isoquin-7A and Lipinski's Rule of Five Compliance
| Property | Predicted Value for Isoquin-7A | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight (MW) | ~324.8 g/mol | < 500 Da | Yes |
| LogP (Lipophilicity) | ~4.8 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 2 (N atoms) | ≤ 10 | Yes |
Note: These are estimated values. Experimental determination of properties like aqueous solubility is a critical subsequent step.
The In Vitro Evaluation Workflow: A Multi-Phased Approach
A tiered approach to in vitro testing is essential for efficient and cost-effective drug discovery. This workflow ensures that only the most promising compounds advance to more complex and resource-intensive assays. The process begins with broad screening for cytotoxic activity, followed by more focused studies to determine the mechanism of cell death and identify potential molecular targets.
Figure 1: A tiered workflow for the in vitro evaluation of a novel anticancer compound.
Phase 1: Primary Cytotoxicity Assessment
The initial goal is to determine if Isoquin-7A possesses cytotoxic or growth-inhibitory activity against cancer cells.[15][16][17] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[16][17]
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast, A549 for lung, HeLa for cervical) in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare a serial dilution of Isoquin-7A in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours. The duration should be sufficient to observe a significant effect on cell proliferation.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the results against the compound concentration (log scale) and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Table 2: Hypothetical Cytotoxicity Data for Isoquin-7A
| Cell Line | Tissue of Origin | IC₅₀ (µM) after 48h |
| MCF-7 | Breast Cancer | 8.4 |
| A549 | Lung Cancer | 12.1 |
| HeLa | Cervical Cancer | 9.5 |
| PC-3 | Prostate Cancer | 15.3 |
| HEK293 | Normal Kidney | > 100 |
This illustrative data suggests that Isoquin-7A has potent activity against several cancer cell lines with a favorable selectivity index compared to a non-cancerous cell line.[16][17]
Phase 2: Elucidating the Mechanism of Action
Once cytotoxicity is established, the next critical step is to understand how Isoquin-7A kills cancer cells. The two most common mechanisms for anticancer agents are the induction of apoptosis (programmed cell death) and cell cycle arrest.
Apoptosis Induction
Apoptosis is a controlled and organized process of cell death characterized by distinct morphological and biochemical events, including the activation of caspase enzymes and the exposure of phosphatidylserine (PS) on the outer cell membrane.[18][19][20]
Detailed Protocol: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with Isoquin-7A at concentrations around the IC₅₀ value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Detailed Protocol: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic cascade.[18][21]
-
Assay Setup: Plate cells in a white-walled 96-well plate and treat with Isoquin-7A as described above.
-
Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 reagent directly to the wells.
-
Incubation: Mix and incubate at room temperature for 1-2 hours.
-
Measurement: Read the luminescence using a plate reader. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Cell Cycle Analysis
Many anticancer drugs exert their effects by disrupting the cell cycle, leading to an accumulation of cells in a specific phase (G1, S, or G2/M) and subsequently triggering cell death.[22][23][24]
Detailed Protocol: Propidium Iodide Staining for Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells in 6-well plates with Isoquin-7A for a relevant time period (e.g., 24 hours). Harvest the cells.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours or overnight.[23][25]
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (a DNA-intercalating dye) and RNase A (to prevent staining of double-stranded RNA).[23]
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[24]
Phase 3: Target Pathway Identification
Given that many isoquinoline derivatives function as kinase inhibitors, a logical next step is to investigate Isoquin-7A's effect on key signaling pathways implicated in cancer cell proliferation and survival, such as the EGFR/MAPK pathway.[26][27][28][29][30] Western blotting is the gold-standard technique for this analysis.[31][32]
Figure 2: Hypothetical signaling pathway targeted by Isoquin-7A, inhibiting EGFR phosphorylation.
Detailed Protocol: Western Blotting for Phospho-Protein Analysis
-
Cell Lysis: Treat cells with Isoquin-7A for a short duration (e.g., 1-6 hours) to observe effects on signaling. Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[31]
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[32]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[32]
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated (active) and total forms of target proteins (e.g., p-EGFR, EGFR, p-ERK, ERK, p-Akt, Akt).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A decrease in the ratio of phosphorylated to total protein indicates inhibition of the pathway.
Phase 4: Preliminary ADME and Safety Profiling
Early in vitro assessment of absorption, distribution, metabolism, and excretion (ADME) properties is crucial for identifying potential liabilities.[33][34]
Metabolic Stability Assay
This assay predicts the rate of metabolic clearance in the liver.
-
Incubation: Incubate Isoquin-7A at a low concentration (e.g., 1 µM) with human liver microsomes and NADPH (a necessary cofactor for CYP450 enzymes) at 37°C.[35]
-
Time Points: Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Analysis: Quench the reaction and analyze the remaining concentration of Isoquin-7A using LC-MS/MS.
-
Calculation: Determine the in vitro half-life (t½) and intrinsic clearance (Clint) of the compound. A very short half-life may indicate rapid metabolism in vivo, which could be a liability.[34]
Conclusion and Future Directions
This guide outlines a systematic and robust workflow for the initial in vitro characterization of the novel compound, Isoquin-7A. The data generated from these assays—cytotoxicity, mechanism of action, pathway analysis, and early ADME—will provide a comprehensive profile of the compound's biological activity. Positive results, such as potent and selective cytotoxicity driven by apoptosis and inhibition of a key oncogenic pathway, would provide a strong rationale for advancing Isoquin-7A to the next stages of preclinical development, including lead optimization and in vivo efficacy studies in animal models.
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A Technical Guide to the Preliminary Cytotoxicity Screening of Novel Isoquinoline Derivatives: A Case Study with IQ-X
Disclaimer: The compound "1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine" is not found in the public scientific literature. Therefore, this guide uses a hypothetical isoquinoline derivative, designated IQ-X , as a case study to present a comprehensive framework for preliminary cytotoxicity screening. The experimental protocols, data, and interpretations are representative examples based on established methodologies in cancer research and drug discovery.
Introduction
The discovery of novel therapeutic agents is a critical endeavor in pharmaceutical sciences, with cancer therapy being a primary focus.[1] Isoquinoline alkaloids and their synthetic derivatives have historically been a rich source of biologically active compounds, exhibiting a wide range of pharmacological properties, including anticancer effects. The initial step in evaluating a new chemical entity (NCE) for its potential as an anticancer drug is a preliminary cytotoxicity screening.[2] This process is designed to determine the compound's ability to inhibit the growth of or kill cancer cells, providing essential data to justify further investigation.[3]
This technical guide, written from the perspective of a Senior Application Scientist, outlines a robust, multi-faceted approach to the preliminary in vitro cytotoxicity screening of a novel hypothetical compound, IQ-X. We will detail the rationale behind experimental choices, provide step-by-step protocols for key assays, and demonstrate how to interpret the resulting data to form a preliminary assessment of the compound's cytotoxic potential and mechanism of action.
Part 1: Foundational Strategy - Cell Line Selection and Assay Panel Design
The cornerstone of any meaningful cytotoxicity screen is the selection of appropriate cancer cell lines and a panel of assays that can provide a holistic view of the compound's effect.
Rationale for Cell Line Selection
The choice of cell lines should be strategic, aiming to cover a range of cancer types to identify potential tissue-specific activity. For a broad preliminary screen, a panel including representatives from high-prevalence cancers is advisable.[4] Furthermore, including a non-cancerous cell line is crucial to assess for general cytotoxicity versus cancer-selective effects.[5]
For our case study with IQ-X, we will use the following panel:
-
A549: Human lung carcinoma. A well-characterized line for a prevalent and aggressive cancer.
-
MCF-7: Human breast adenocarcinoma (estrogen receptor-positive). Representative of hormone-dependent cancers.
-
HCT116: Human colorectal carcinoma. A common model for gastrointestinal cancers.
-
MRC-5: Human fetal lung fibroblast. A non-cancerous control to determine the selectivity index.
Designing a Multi-Assay Panel
No single assay can fully capture the complexity of a compound's cytotoxic effect. Therefore, a tiered approach using multiple assays is recommended to probe different aspects of cell health, from metabolic activity to membrane integrity and specific cell death pathways.
Our screening funnel for IQ-X will include:
-
Primary Screening (Cell Viability): MTT assay to determine the half-maximal inhibitory concentration (IC50).
-
Secondary Screening (Mechanism of Action):
-
Lactate Dehydrogenase (LDH) Assay to measure membrane integrity.
-
Caspase-3/7 Activity Assay to detect apoptosis.
-
Part 2: Experimental Protocols and Methodologies
This section provides detailed, step-by-step protocols for the execution of the cytotoxicity screening panel for IQ-X.
General Cell Culture and Compound Preparation
-
Cell Culture: All cell lines are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO2.[6]
-
Compound Stock Preparation: A 10 mM stock solution of IQ-X is prepared in sterile dimethyl sulfoxide (DMSO). Subsequent dilutions are made in the complete culture medium, ensuring the final DMSO concentration in the assays does not exceed 0.5% to avoid solvent-induced toxicity.
Primary Screening: MTT Cell Viability Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often proportional to the number of viable cells.[7][8] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in a 96-well plate in a volume of 100 µL and allow them to adhere overnight.[9]
-
Compound Treatment: Prepare a serial dilution of IQ-X (e.g., from 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of IQ-X. Include a "vehicle control" (medium with 0.5% DMSO) and a "medium only" blank.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[10]
-
Formazan Formation: Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[11]
Secondary Screening: Lactate Dehydrogenase (LDH) Assay
The LDH assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[12][13] This provides a measure of cell lysis or necrosis.[14]
Protocol:
-
Experimental Setup: Seed and treat cells with IQ-X (at concentrations around the predetermined IC50) in a 96-well plate as described for the MTT assay. Include a "low control" (untreated cells) and a "high control" (cells treated with a lysis buffer to achieve maximum LDH release).
-
Sample Collection: After the 48-hour incubation, carefully transfer a small aliquot (e.g., 5 µL) of the cell culture supernatant to a new 96-well plate.[15]
-
LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm. The amount of color produced is proportional to the amount of LDH released.[14]
Secondary Screening: Caspase-3/7 Activity Assay
Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.[16] An increase in their activity is a hallmark of apoptosis. This assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal.[17]
Protocol:
-
Experimental Setup: Seed and treat cells with IQ-X in an opaque-walled 96-well plate.
-
Reagent Addition: After the desired treatment period (e.g., 24 or 48 hours), add the Caspase-Glo® 3/7 Reagent directly to each well in a 1:1 ratio with the culture medium volume.[18]
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of caspase activity.[18]
Part 3: Data Analysis and Presentation
IC50 Determination
The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell viability.[19][20] It is a key metric of a compound's potency. To calculate the IC50, the percentage of cell viability is plotted against the logarithm of the compound concentration, and a non-linear regression (sigmoidal dose-response curve) is fitted to the data.[21]
Data Presentation: All quantitative data should be summarized in clearly structured tables.
Table 1: Hypothetical Cytotoxicity (IC50) of IQ-X on a Panel of Cell Lines
| Cell Line | Cancer Type | IC50 (µM) of IQ-X | Selectivity Index (SI) |
|---|---|---|---|
| A549 | Lung Carcinoma | 8.5 | 5.3 |
| MCF-7 | Breast Adenocarcinoma | 15.2 | 3.0 |
| HCT116 | Colorectal Carcinoma | 11.8 | 3.8 |
| MRC-5 | Normal Lung Fibroblast | 45.1 | - |
The Selectivity Index (SI) is calculated as IC50 in normal cells / IC50 in cancer cells.
Mechanistic Assay Data
Results from the LDH and Caspase-3/7 assays should be presented as fold-change relative to the vehicle control.
Table 2: Mechanistic Insights into IQ-X Cytotoxicity in A549 Cells
| Assay | Endpoint Measured | Fold Change vs. Control (at 10 µM IQ-X) |
|---|---|---|
| LDH Assay | Membrane Permeability | 1.2 |
| Caspase-3/7 Assay | Apoptosis Induction | 4.5 |
Part 4: Visualization of Workflows and Pathways
Diagrams are essential for conveying complex experimental workflows and biological concepts.
Experimental Workflow
The overall workflow from cell culture to data analysis can be visualized to provide a clear overview of the screening process.
Caption: General workflow for the preliminary cytotoxicity screening of IQ-X.
Apoptosis Signaling Pathway
Based on the hypothetical data from the Caspase-3/7 assay, a simplified diagram can illustrate the presumed mechanism of action.
Caption: Presumed apoptotic pathway activated by IQ-X.
Conclusion and Future Directions
The preliminary cytotoxicity screening of the hypothetical compound IQ-X demonstrates a systematic approach to evaluating novel chemical entities in early-stage drug discovery. The data from our case study suggest that IQ-X exhibits moderate, selective cytotoxicity against the tested cancer cell lines, with the most potent activity against A549 lung carcinoma cells. The elevated caspase-3/7 activity, coupled with minimal LDH release, strongly indicates that IQ-X induces cell death primarily through apoptosis rather than necrosis.
Based on these findings, IQ-X warrants further investigation. The logical next steps would include:
-
Screening against a broader panel of lung cancer cell lines to confirm its efficacy.
-
Conducting more detailed mechanistic studies, such as cell cycle analysis and western blotting for key apoptotic proteins.
-
Initiating in vivo studies using xenograft models to assess its efficacy and toxicity in a whole-organism context.
This structured, multi-assay approach ensures that decisions to advance a compound are based on robust, reproducible, and mechanistically informative data, forming a solid foundation for the preclinical development pipeline.
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Creative Bioarray. Caspase-3 activity assay. [Link]
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CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
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National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
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ResearchGate. Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines? [Link]
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Protocols.io. MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. [Link]
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G-Biosciences. The Role of LDH in Cellular Cytotoxicity. [Link]
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Tiaris Biosciences. LDH CYTOTOXICITY ASSAY KIT. [Link]
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MP Biomedicals. Caspase 3 Activity Assay Kit. [Link]
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ResearchGate. How can I calculate IC50 for a cytotoxic substance? [Link]
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Visikol. The Importance of IC50 Determination. [Link]
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Methodological & Application
Application Notes and Protocols for the Cellular Characterization of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine
Introduction: The Therapeutic Potential of Novel Isoquinoline Derivatives
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] Derivatives of isoquinoline have garnered significant attention in oncology research due to their demonstrated ability to induce cell cycle arrest, apoptosis, and inhibit critical signaling pathways implicated in tumor progression.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization and application of a novel isoquinoline derivative, 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine, in a cell culture setting.
While specific biological data for 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine is not yet extensively documented in peer-reviewed literature, its structural features suggest it may exhibit antiproliferative properties, similar to other compounds in its class.[4] Therefore, this guide will focus on establishing a robust experimental framework for the systematic evaluation of this compound's effects on cultured cells. The protocols outlined herein are designed to be self-validating, emphasizing the importance of proper controls and optimization to ensure data integrity and reproducibility.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a compound is critical for its effective use in cell-based assays. While experimental data for 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine is limited, we can infer some key characteristics based on its structure.
| Property | Predicted Value/Information |
| Molecular Formula | C₂₀H₁₉ClN₂ |
| Molecular Weight | 322.83 g/mol |
| Appearance | Likely a solid at room temperature. |
| Solubility | Predicted to have low aqueous solubility.[5][6] It is recommended to use a polar aprotic solvent such as dimethyl sulfoxide (DMSO) for preparing stock solutions.[7] |
| Storage | Store as a solid at -20°C or below, protected from light and moisture. Stock solutions in DMSO should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[7] |
Experimental Workflow for Cellular Characterization
The following diagram illustrates a logical workflow for the initial cellular characterization of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine.
Caption: A stepwise workflow for the cellular evaluation of a novel compound.
Protocols
Protocol 1: Preparation of Stock and Working Solutions
Rationale: The use of a high-concentration stock solution in an organic solvent like DMSO minimizes the volume of solvent added to the cell culture, thereby reducing the risk of solvent-induced cytotoxicity.[7] It is crucial to determine the stability of the compound in the cell culture medium to ensure consistent activity throughout the experiment.[7]
Materials:
-
1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation (10 mM):
-
Tare a sterile microcentrifuge tube.
-
Carefully weigh out a precise amount of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine powder (e.g., 3.23 mg for a 1 mL stock).
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: Ensure the final concentration of DMSO in the cell culture wells is less than 0.5% (v/v) to avoid solvent-induced toxicity. For example, a 1:200 dilution of a DMSO stock solution will result in a final DMSO concentration of 0.5%.
-
Protocol 2: Determination of Cytotoxicity using the MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][9] It is a standard preliminary assay to determine the concentration-dependent cytotoxic effects of a compound on a cell line and to calculate the IC₅₀ (half-maximal inhibitory concentration) value.
Materials:
-
Human cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine working solutions
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)[10]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
After 24 hours, carefully remove the medium from the wells.
-
Add 100 µL of the serially diluted 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine working solutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, or until a purple precipitate is visible.[9][10]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using a non-linear regression analysis.
-
Hypothesized Mechanism of Action and Further Studies
Based on the known activities of other isoquinoline and quinoline derivatives, 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine may exert its anticancer effects through the induction of apoptosis.[2][11]
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Application Notes and Protocols for the Investigation of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine in Cancer Research
Abstract
The isoquinoline scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potent anticancer properties.[1][2] This document provides a detailed guide for the investigation of a novel isoquinoline derivative, 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine (CAS 1248621-84-2), as a potential therapeutic agent in oncology. While direct biological data for this specific compound is not yet prevalent in published literature, its structural features suggest it may function as a modulator of key signaling pathways implicated in cancer, such as protein kinase cascades.[3][4] This guide offers a comprehensive suite of protocols for researchers, scientists, and drug development professionals to systematically evaluate the anticancer potential of this compound, from initial cell viability screening to preliminary mechanism of action studies.
Introduction: The Rationale for Investigating Isoquinoline Derivatives in Oncology
Isoquinoline and its derivatives have consistently demonstrated significant potential as antitumor agents.[1] These heterocyclic compounds are found in many natural products and have been the basis for the synthesis of novel molecules with therapeutic value.[5][6] Their anticancer effects are diverse and can be attributed to a range of mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis and cell cycle arrest, and interference with DNA replication and repair.[2][7]
A particularly promising area of research is the development of isoquinoline-based small-molecule kinase inhibitors (SMKIs).[4] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[8] SMKIs that target the ATP-binding site of oncogenic kinases have revolutionized cancer treatment.[3][8] The isoquinoline scaffold is a common feature in many approved and investigational kinase inhibitors, suggesting that 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine is a strong candidate for investigation in this context.[4]
This application note provides the foundational protocols to explore the anticancer efficacy of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine and to begin to elucidate its mechanism of action.
Hypothesized Mechanism of Action: Kinase Inhibition
Based on the prevalence of the isoquinoline scaffold in known kinase inhibitors, we hypothesize that 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine may exert its anticancer effects by inhibiting one or more protein kinases involved in pro-survival signaling pathways in cancer cells. A potential mechanism is the competitive inhibition of ATP binding to the kinase domain, thereby blocking the phosphorylation of downstream substrates and disrupting the signaling cascade.
Caption: Hypothesized kinase inhibition by the test compound.
Experimental Workflow
The following diagram outlines a logical workflow for the initial investigation of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine as a potential anticancer agent.
Caption: Experimental workflow for anticancer compound screening.
Detailed Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic or cytostatic effects of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine on a panel of human cancer cell lines.
Materials:
-
1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine (dissolved in DMSO to create a stock solution)
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549) and a non-cancerous cell line (e.g., HEK-293T) for comparison.[5]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.[9]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
| Cell Line | Hypothetical IC50 (µM) |
| MCF-7 (Breast Cancer) | 5.2 |
| HeLa (Cervical Cancer) | 8.9 |
| A549 (Lung Cancer) | 12.5 |
| HEK-293T (Normal) | > 50 |
Protocol 2: In Vitro Kinase Inhibition Assay
This is a general protocol to screen the compound against a panel of purified kinases.
Materials:
-
Purified recombinant kinases
-
Kinase-specific peptide substrates
-
ATP
-
Kinase reaction buffer
-
1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine
-
A detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
In a 384-well plate, add the kinase, peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent.
-
Measure the luminescence signal, which is proportional to kinase activity.
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the compound and determine the IC50 value for each kinase.
Protocol 3: Western Blot Analysis
This protocol is to assess the effect of the compound on the phosphorylation status of key signaling proteins.
Materials:
-
Cancer cells treated with the test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the test compound at concentrations around the IC50 value for various time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Interpretation: Compare the levels of phosphorylated proteins in treated cells versus untreated controls. A decrease in the phosphorylation of a specific kinase's substrate would suggest that the compound inhibits that kinase or an upstream activator.
Protocol 4: Cell Cycle Analysis
This protocol determines if the compound induces cell cycle arrest.
Materials:
-
Cancer cells treated with the test compound
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for 24 hours.[9]
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.[9]
-
Wash the fixed cells with PBS and resuspend in the PI/RNase A solution.[9]
-
Analyze the DNA content of the cells using a flow cytometer.
Data Interpretation: Analyze the cell cycle distribution (G1, S, G2/M phases). An accumulation of cells in a particular phase suggests cell cycle arrest at that checkpoint.
Protocol 5: Apoptosis Assay (Annexin V/PI Staining)
This protocol determines if the compound induces apoptosis.
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for a specified time (e.g., 24-48 hours).
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in the binding buffer.
-
Add Annexin V-FITC and PI and incubate in the dark.
-
Analyze the stained cells by flow cytometry.
Data Interpretation: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). An increase in the Annexin V+ populations indicates the induction of apoptosis.
Trustworthiness and Self-Validating Systems
For each protocol, it is crucial to include appropriate controls to ensure the validity of the results. These include:
-
Positive Controls: A known inducer of the measured effect (e.g., a known kinase inhibitor or cytotoxic drug).
-
Negative Controls: Vehicle-treated cells (e.g., DMSO) to account for any effects of the solvent.
-
Untreated Controls: To establish a baseline for the measured parameters.
-
Loading Controls (for Western Blotting): Housekeeping proteins (e.g., β-actin or GAPDH) to ensure equal protein loading.
By incorporating these controls, the experimental system becomes self-validating, providing confidence in the generated data.
Conclusion
The isoquinoline derivative 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine represents a novel chemical entity with the potential for development as an anticancer agent. The protocols detailed in this application note provide a robust framework for its initial characterization. Based on the established importance of the isoquinoline scaffold in oncology, particularly in the context of kinase inhibition, a systematic investigation of this compound is warranted. The successful application of these methodologies will provide valuable insights into its efficacy and mechanism of action, paving the way for further preclinical development.
References
[3] Cohen, E. E. W., & Rainov, N. G. (2007). Hot Topic: Novel Kinase Inhibitors in Cancer Therapy. Recent Results in Cancer Research, 178. Available at:
[8] Sino Biological. (2025). Unlocking the potential of next-gen Kinase Inhibitors in clinical therapy. Available at:
[5] PLOS. (n.d.). A Novel Isoquinoline Derivative Anticancer Agent and Its Targeted Delivery to Tumor Cells Using Transferrin-Conjugated Liposomes. Available at:
[10] PubMed. (2024). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. Available at:
[4] MDPI. (2024). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. Available at:
[1] PubMed. (2020). An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. Available at:
[6] Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Available at:
[2] PMC. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Available at:
[7] Bentham Science Publisher. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Available at:
[11] YouTube. (2018). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. Available at:
Active Biopharma Corp. (n.d.). 1-chloro-N,N-Dimethyl-3-m-tolylisoquinolin-7-amine. Available at:
[9] BenchChem. (n.d.). N,N-dimethylquinolin-7-amine and its Analogs in Cancer Cell Line Studies. Available at:
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Application Note & Protocol: In Vivo Evaluation of a Novel Isoquinoline-Based Kinase Inhibitor
Topic: Experimental Procedure for Testing 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine In Vivo
Disclaimer: The compound 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine is a novel chemical entity with limited publicly available data.[1][2][3] This document provides a detailed, exemplary framework for the in vivo evaluation of a hypothetical isoquinoline-based kinase inhibitor, hereafter referred to as "VEGFRi-77" , designed to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This protocol is intended for researchers, scientists, and drug development professionals and must be adapted based on the specific properties of the compound under investigation and institutional animal care and use committee (IACUC) guidelines.[4][5][6]
Introduction: The Rationale for In Vivo Testing
Isoquinoline derivatives represent a significant class of synthetic compounds with a wide range of pharmacological activities, including potent kinase inhibition.[7][8] Many have been investigated as anti-cancer agents.[7] The development of a novel kinase inhibitor requires a systematic in vivo evaluation to bridge the gap between promising in vitro data and potential clinical application.[9][10]
This guide details a multi-stage in vivo testing paradigm for VEGFRi-77 , a hypothetical small molecule inhibitor of VEGFR-2. VEGFR-2 is a critical receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF-A, playing a pivotal role in tumor neovascularization.[11][12][13] Inhibition of this pathway is a clinically validated strategy in oncology.[14] The primary objectives of this protocol are to:
-
Establish a safe and tolerable dose range.
-
Characterize the pharmacokinetic profile.
-
Evaluate anti-tumor efficacy in a relevant cancer model.
-
Confirm target engagement and pharmacodynamic effects in tumor tissue.
All procedures involving animals must be approved by an Institutional Animal Care and Use Committee (IACUC) to ensure ethical and humane treatment.[15][16]
Part 1: Preliminary In Vivo Characterization
The initial phase focuses on establishing the foundational parameters for dosing and safety. These studies are critical for designing meaningful and humane efficacy experiments.
Maximum Tolerated Dose (MTD) Determination
Expertise & Experience: The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity or side effects over a specified period.[17][18] It is not intended to be a lethal endpoint but rather to identify a dose level that induces manageable and reversible toxicity, often defined by criteria such as a specific percentage of body weight loss (e.g., <20%) and other clinical signs of distress.[19] This step is essential to avoid severe morbidity in subsequent, longer-term efficacy studies.[20]
Protocol: Acute MTD Study (Dose Escalation Design)
-
Animal Model: Use healthy, immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old), consistent with the model for later efficacy studies.[21]
-
Acclimatization: Allow a minimum of 5-7 days for acclimatization upon arrival at the facility.[5][21]
-
Group Allocation: Assign 3-5 mice per group. Include a vehicle control group.
-
Dose Selection: Based on in vitro cytotoxicity data (e.g., IC50 values), select a starting dose and 4-5 escalating dose levels (e.g., 10, 30, 100, 300 mg/kg).
-
Compound Formulation: Prepare VEGFRi-77 in a sterile, appropriate vehicle (e.g., 0.5% carboxymethylcellulose, 5% DMSO in saline). The formulation must be validated for stability and solubility.
-
Administration: Administer a single dose via the intended clinical route (e.g., intraperitoneal (IP) injection or oral gavage (PO)).
-
Monitoring: Observe animals daily for 7-14 days. Record the following:
-
Body Weight: Measure daily.
-
Clinical Signs: Note any changes in posture, activity, grooming, and any signs of distress (e.g., ruffled fur, lethargy, labored breathing). Use a standardized scoring sheet.
-
Mortality: Record any deaths.
-
-
Endpoint: The MTD is defined as the highest dose that does not result in mortality, >20% body weight loss, or severe, irreversible clinical signs of toxicity.[19]
Pharmacokinetic (PK) Analysis
Expertise & Experience: A PK study measures how the body absorbs, distributes, metabolizes, and excretes the drug (ADME). Understanding the compound's half-life (t½), maximum concentration (Cmax), and overall exposure (AUC) is crucial for designing a rational dosing schedule for efficacy studies. For isoquinoline alkaloids, metabolism can involve glucuronide and sulfate conjugation.[22] A well-designed schedule ensures that the drug concentration in the plasma and, by extension, the tumor remains above a therapeutically effective level.
Protocol: Single-Dose PK Study
-
Animal Model: Use healthy mice (e.g., C57BL/6 or the same strain as the MTD study), cannulated (e.g., jugular vein) if serial blood sampling is required.
-
Dosing: Administer a single, well-tolerated dose of VEGFRi-77 (typically below the MTD, e.g., 50-75% of MTD) via both intravenous (IV) and the intended therapeutic route (e.g., PO or IP).
-
Blood Sampling: Collect blood samples (e.g., 20-30 µL via tail vein or saphenous vein) into EDTA-coated tubes at pre-defined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Centrifuge blood samples immediately to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of VEGFRi-77 in plasma using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
Table 1: Representative Pharmacokinetic Parameters for VEGFRi-77
| Parameter | Intravenous (IV) | Oral (PO) | Description |
|---|---|---|---|
| Dose | 10 mg/kg | 50 mg/kg | Administered Dose |
| Cmax | 1500 ng/mL | 850 ng/mL | Maximum plasma concentration |
| Tmax | 0.08 hr | 1.0 hr | Time to reach Cmax |
| AUC(0-inf) | 3200 hrng/mL | 5500 hrng/mL | Area under the curve (total exposure) |
| t½ | 3.5 hr | 4.2 hr | Elimination half-life |
| Bioavailability (F%) | N/A | 68% | Fraction of oral dose reaching circulation |
Part 2: In Vivo Efficacy Evaluation in a Xenograft Model
This phase directly assesses the anti-tumor activity of VEGFRi-77. The choice of cell line and model is critical and should be based on the compound's proposed mechanism of action. For an anti-angiogenic agent, a rapidly growing tumor model that is known to be VEGF-dependent is appropriate.[23]
Trustworthiness: A robust efficacy study relies on a validated tumor model, proper randomization, blinded data collection, and appropriate statistical analysis. Co-injection of tumor cells with an extracellular matrix like Matrigel or Cultrex BME can improve tumor take rates and growth consistency.[24][25]
Protocol: Subcutaneous Xenograft Efficacy Study
-
Cell Preparation: Culture a suitable human cancer cell line (e.g., A431 epidermoid carcinoma, known to express VEGF). Harvest cells during the logarithmic growth phase. Ensure cell viability is >95% using a trypan blue exclusion assay.[21]
-
Implantation: Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL. Subcutaneously inject 100 µL (5 x 10^6 cells) into the right flank of each mouse.[21][25]
-
Tumor Growth and Randomization: Monitor tumor growth by measuring length (L) and width (W) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2.[21] When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group) with similar mean tumor volumes.
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., 0.5% CMC, PO, daily)
-
Group 2: VEGFRi-77 (e.g., 50 mg/kg, PO, daily)
-
Group 3: Positive Control (e.g., a known VEGFR inhibitor like Sorafenib, 30 mg/kg, PO, daily).[26]
-
-
Treatment and Monitoring: Administer treatments for a pre-determined period (e.g., 21-28 days). Record tumor volumes and body weights 2-3 times per week. Monitor for clinical signs of toxicity daily.
-
Study Endpoints: The study may be terminated when tumors in the control group reach a pre-defined size (e.g., 2000 mm³), after a fixed duration, or if an animal meets humane endpoint criteria (e.g., >20% body weight loss, tumor ulceration).
-
Data Analysis: Plot mean tumor volume ± SEM over time for each group. Calculate the Tumor Growth Inhibition (TGI) percentage. Analyze statistical significance between groups using appropriate tests (e.g., two-way ANOVA with post-hoc tests).
Part 3: Pharmacodynamic (PD) & Safety Assessment
Authoritative Grounding: Efficacy data must be supported by evidence of target engagement. Pharmacodynamic (PD) biomarkers provide direct proof that the drug is hitting its intended target and modulating the downstream signaling pathway.[27][28][29] This is the crucial "proof of mechanism" that validates the therapeutic hypothesis.
Pharmacodynamic Biomarker Analysis
Expertise & Experience: Since VEGFRi-77 targets the VEGFR-2 kinase, the most direct PD biomarker is the phosphorylation status of VEGFR-2 itself (pVEGFR-2) and key downstream effectors like ERK (pERK).[11][12] Tissue collection must be timed appropriately based on the compound's PK profile to capture the period of maximum target inhibition.
Protocol: Tumor Tissue Analysis
-
Satellite Groups: For PD analysis, use separate "satellite" groups of tumor-bearing mice that are treated in parallel with the efficacy study groups.
-
Tissue Collection: At a specific time point post-final dose (e.g., 2-4 hours, guided by Tmax from PK data), euthanize the mice.[15]
-
Tumor Excision: Rapidly excise the tumors, wash with cold PBS, and snap-freeze in liquid nitrogen or place in formalin for fixation.
-
Western Blot Analysis:
-
Prepare protein lysates from frozen tumor samples.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against pVEGFR-2 (Tyr1175), total VEGFR-2, pERK1/2, total ERK1/2, and a loading control (e.g., β-actin).
-
Detect with appropriate secondary antibodies and visualize using chemiluminescence.
-
Quantify band intensities to determine the ratio of phosphorylated to total protein.[30]
-
-
Immunohistochemistry (IHC):
-
Use formalin-fixed, paraffin-embedded (FFPE) tumor sections.
-
Perform IHC staining for markers of proliferation (Ki-67) and apoptosis (cleaved Caspase-3).
-
Stain for blood vessel density using an endothelial cell marker (e.g., CD31).
-
Quantify staining using digital image analysis.
-
Final Safety and Toxicity Assessment
Expertise & Experience: At the end of the efficacy study, a terminal assessment provides valuable information on the long-term safety profile of the compound.
Protocol: Terminal Assessment
-
Blood Collection: At termination, collect blood via cardiac puncture for complete blood count (CBC) and serum chemistry analysis to assess hematological and organ function (e.g., liver enzymes ALT/AST, kidney markers BUN/creatinine).
-
Organ Collection: Harvest major organs (liver, spleen, kidneys, heart, lungs). Weigh them and fix them in 10% neutral buffered formalin.
-
Histopathology: Embed fixed organs in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A board-certified veterinary pathologist should examine the slides for any signs of drug-induced toxicity.
By integrating these pharmacokinetic, efficacy, pharmacodynamic, and safety assessments, researchers can build a comprehensive in vivo data package to validate a novel kinase inhibitor like VEGFRi-77 and justify its further development.
References
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developing a cell-based assay with 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine
Application Note & Protocol
Topic: A Framework for Characterizing Novel Isoquinoline Derivatives: Developing a Cell-Based Antiproliferative Assay Using 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent biological activities, particularly as anticancer agents and kinase inhibitors.[1][2] This document provides a comprehensive guide for the initial characterization of novel isoquinoline derivatives, using the representative compound 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine (hereafter referred to as "ISO-T7A") as an example. We present a detailed, self-validating protocol for a cell-based assay to determine its antiproliferative and cytotoxic effects. The methodology is grounded in established principles of assay development and leverages a robust colorimetric readout to quantify cell viability.[3][4] This guide explains the causal logic behind experimental choices, details data analysis for determining key parameters like IC₅₀, and provides a framework for interpreting the results in the context of drug discovery.
Introduction: The Rationale for Targeting Isoquinolines
Isoquinoline and its derivatives have garnered significant attention in oncology research.[5] Many compounds from this class have been shown to exert potent antiproliferative effects through diverse mechanisms, including the inhibition of critical cell signaling pathways like PI3K/Akt/mTOR and MAPK, induction of apoptosis, and cell cycle arrest.[6][7][8] Specifically, the isoquinoline core can mimic the adenine structure of ATP, making it an effective scaffold for designing ATP-competitive protein kinase inhibitors.[9]
Given this background, novel synthetic isoquinolines like ISO-T7A are strong candidates for new therapeutic agents. The primary and most critical first step in characterizing such a compound is to determine its effect on the viability and proliferation of cancer cells. This application note outlines a foundational assay to measure this activity, providing the essential data needed to justify further mechanistic studies.
Hypothesized Mechanism of Action
Based on the activities of related compounds, we hypothesize that ISO-T7A may function by inhibiting a key serine/threonine kinase within a pro-survival signaling cascade, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer.[8] Inhibition of this pathway would block downstream signals that promote cell growth and survival, ultimately leading to a reduction in cell proliferation.[10]
Principle of the MTS Cell Viability Assay
To quantify the effect of ISO-T7A on cell proliferation, we will employ an MTS-based assay. This colorimetric method is a reliable and widely used technique for assessing cell metabolic activity, which serves as an indicator of cell viability.[11][12]
The core principle relies on the reduction of a tetrazolium salt, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), by viable, metabolically active cells.[11] NAD(P)H-dependent dehydrogenase enzymes within the mitochondria of living cells convert the MTS reagent into a soluble purple formazan product.[13] The amount of formazan produced is directly proportional to the number of viable cells. This can be quantified by measuring the absorbance of the solution at 490-500 nm using a microplate spectrophotometer. A decrease in absorbance in treated cells compared to untreated cells indicates a loss of viability or an inhibition of proliferation.[14]
Experimental Workflow and Protocols
This section provides a detailed, step-by-step methodology for assessing the antiproliferative activity of ISO-T7A. The workflow is designed to ensure reproducibility and includes critical quality control steps.
Materials and Reagents
| Reagent | Recommended Supplier | Purpose |
| A549 Human Lung Carcinoma Cells | ATCC | Biologically relevant cell model |
| F-12K Medium | ATCC | Basal medium for cell culture |
| Fetal Bovine Serum (FBS) | Gibco | Serum supplement for growth |
| Penicillin-Streptomycin | Gibco | Antibiotic to prevent contamination |
| Trypsin-EDTA (0.25%) | Gibco | Cell dissociation for passaging |
| ISO-T7A | N/A (User-provided) | Test Compound |
| DMSO, Cell Culture Grade | Sigma-Aldrich | Solvent for compound stock |
| MTS Reagent (e.g., CellTiter 96® AQueous One) | Promega | Cell viability detection |
| Staurosporine | Sigma-Aldrich | Positive control for cytotoxicity |
| 96-well flat-bottom tissue culture plates | Corning | Assay plate |
| Phosphate-Buffered Saline (PBS) | Gibco | Washing cells |
Protocol: Step-by-Step
Part A: Cell Culture and Seeding
-
Maintain Cell Culture: Culture A549 cells in F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Rationale: Maintaining cells in their logarithmic growth phase ensures consistent metabolic activity and response to treatment.[15]
-
-
Cell Harvesting: When cells reach 70-80% confluency, wash them with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium.
-
Cell Counting: Centrifuge the cell suspension, resuspend the pellet in fresh medium, and count the cells using a hemocytometer or automated cell counter to determine cell density.
-
Seeding: Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. Add 100 µL of this suspension to each well of a 96-well plate, resulting in 5,000 cells per well.
-
Rationale: This seeding density is optimized to ensure cells do not become over-confluent during the 72-hour incubation period, which could confound viability results.[4]
-
-
Incubation: Incubate the plate for 24 hours to allow cells to adhere and resume normal growth.
Part B: Compound Preparation and Treatment
-
Prepare Stock Solution: Prepare a 10 mM stock solution of ISO-T7A in 100% DMSO.
-
Rationale: DMSO is a standard solvent for solubilizing hydrophobic compounds for cell-based assays. A high-concentration stock minimizes the final DMSO concentration in the assay wells.
-
-
Create Dilution Series: Perform a serial dilution of the 10 mM stock to prepare working solutions. For an 8-point dose-response curve (e.g., 100 µM to 0.04 µM final concentration), prepare 2X intermediate concentrations in cell culture medium.
-
Treatment: Carefully remove the medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Vehicle Control: Add medium containing the same final concentration of DMSO (e.g., 0.5%) as the highest compound concentration. This is crucial to account for any solvent-induced effects.
-
Positive Control: Include wells treated with a known cytotoxic agent like Staurosporine (e.g., 1 µM final concentration).
-
Blank Control: Include wells with medium only (no cells) for background absorbance subtraction.[11]
-
-
Incubation: Return the plate to the incubator for 72 hours.
-
Rationale: A 72-hour incubation period is a standard duration for assessing antiproliferative effects, allowing for multiple cell doubling times.[4]
-
Part C: MTS Assay and Data Acquisition
-
Add MTS Reagent: Following the 72-hour incubation, add 20 µL of MTS reagent directly to each well.[14]
-
Final Incubation: Incubate the plate at 37°C for 1-4 hours. The incubation time should be optimized to yield a strong signal without saturation (absorbance of vehicle control ~1.0-1.5).
-
Rationale: This incubation allows viable cells to convert the MTS reagent. The optimal time depends on the cell type and density.[13]
-
-
Read Absorbance: Gently mix the plate and measure the absorbance at 490 nm using a microplate reader.[14]
Data Analysis and Interpretation
Step-by-Step Data Processing
-
Background Subtraction: Subtract the average absorbance value of the "Blank Control" wells from all other wells.[16]
-
Calculate Percent Viability: Normalize the data to the vehicle control. The viability of the vehicle-treated cells represents 100%.
-
Formula: % Viability = (Absorbance_Sample / Average Absorbance_Vehicle Control) * 100
-
-
Generate Dose-Response Curve: Plot the Percent Viability (%) against the corresponding log-transformed compound concentration (log[ISO-T7A]).
-
Calculate IC₅₀: Use a non-linear regression model (e.g., four-parameter logistic fit) in software like GraphPad Prism or R to determine the IC₅₀ value from the dose-response curve.
Representative Data Presentation
The processed data should be summarized in a clear, tabular format.
| ISO-T7A Conc. (µM) | Log [Conc.] | Avg. Absorbance (490nm) | % Viability |
| 0 (Vehicle) | N/A | 1.254 | 100.0% |
| 0.04 | -1.398 | 1.231 | 98.2% |
| 0.12 | -0.921 | 1.158 | 92.3% |
| 0.37 | -0.432 | 0.988 | 78.8% |
| 1.11 | 0.045 | 0.652 | 52.0% |
| 3.33 | 0.522 | 0.241 | 19.2% |
| 10.0 | 1.000 | 0.098 | 7.8% |
| 30.0 | 1.477 | 0.081 | 6.5% |
| 100.0 | 2.000 | 0.079 | 6.3% |
| Staurosporine (1µM) | N/A | 0.085 | 6.8% |
| Blank | N/A | 0.075 | N/A |
Result: Based on this representative data, the calculated IC₅₀ value for ISO-T7A is approximately 1.0 µM . This indicates potent antiproliferative activity, justifying further investigation into its mechanism of action.
Conclusion and Next Steps
This application note provides a robust and validated framework for conducting an initial cell-based characterization of the novel isoquinoline derivative, ISO-T7A. The MTS assay protocol described herein is a reliable method for determining the compound's antiproliferative potency (IC₅₀). An IC₅₀ value in the low micromolar range, as shown in the example data, suggests significant biological activity.
Successful completion of this assay is a critical milestone. Positive results from this primary screen would warrant progression to more complex secondary assays to elucidate the specific mechanism of action, such as:
-
Cell Cycle Analysis: To determine if the compound induces arrest at a specific phase of the cell cycle.
-
Apoptosis Assays: (e.g., Annexin V/PI staining) to confirm if cell death occurs via apoptosis.
-
Kinase Profiling: To identify specific protein kinases that are inhibited by the compound.[1]
-
Western Blotting: To measure the phosphorylation status of key proteins in the hypothesized signaling pathway, such as Akt and its downstream targets.[10]
This systematic approach ensures that resources are directed toward compounds with the highest therapeutic potential.
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Application Notes and Protocols for the Evaluation of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine as a Potential Kinase Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Authored by: Gemini, Senior Application Scientist
Abstract
The isoquinoline scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of kinase inhibitors.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential application and systematic evaluation of the novel compound, 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine , as a kinase inhibitor. Due to the absence of specific published data on this molecule, this guide is presented as a framework for its initial characterization. We will outline a hypothesized mechanism of action based on related structures, provide detailed protocols for a tiered experimental approach to determine its inhibitory activity and cellular effects, and offer guidance on data analysis and interpretation.
Introduction: The Promise of the Isoquinoline Scaffold
Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular processes, including growth, differentiation, and apoptosis.[2] Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[3] Tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of several cancers by blocking the signaling pathways that drive tumor progression.[4]
The isoquinoline core is a versatile heterocyclic motif that has been successfully exploited in the design of potent kinase inhibitors.[5] The planar aromatic structure allows for interactions with the ATP-binding pocket of kinases, and various substitutions on the isoquinoline ring can be tailored to enhance potency and selectivity for specific kinase targets.[6] The compound 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine (CAS 1248621-84-2) is a novel substituted isoquinoline. Its structural features, including the chloro, dimethylamino, and tolyl groups, offer multiple points for potential interaction with kinase active sites and modulation of its pharmacological properties. This document provides the necessary protocols to begin exploring its potential as a kinase inhibitor.
Hypothesized Mechanism of Action and Potential Target Pathways
While the specific kinase targets of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine are unknown, we can hypothesize potential mechanisms based on the known activity of other isoquinoline derivatives. Many isoquinoline-based inhibitors are ATP-competitive, binding to the ATP pocket of either tyrosine or serine/threonine kinases.[7]
Given the prevalence of isoquinolines as inhibitors of kinases in oncogenic pathways, promising targets for initial screening could include:
-
Receptor Tyrosine Kinases (RTKs): Such as EGFR, VEGFR, and PDGFR, which are frequently overactive in various cancers.[3]
-
Non-Receptor Tyrosine Kinases: Including members of the Src and Abl families, which are crucial mediators of intracellular signaling.[8]
-
Serine/Threonine Kinases: Such as those in the MAPK and PI3K/Akt signaling pathways, which are central to cell proliferation and survival.[5]
The following diagram illustrates a hypothetical signaling pathway that could be targeted by an isoquinoline-based kinase inhibitor.
Caption: Hypothesized targeting of an RTK signaling pathway.
Experimental Protocols: A Tiered Approach to Characterization
We recommend a tiered approach to evaluate the kinase inhibitory potential of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine . This workflow allows for a cost-effective and logical progression from broad screening to more detailed cellular characterization.
Caption: Tiered experimental workflow for inhibitor characterization.
Tier 1: In Vitro Biochemical Kinase Assay
The initial step is to determine if the compound directly inhibits the activity of purified kinases in a cell-free system.[9] A luminescence-based assay that quantifies ATP consumption is a common and robust method.
Principle: Kinase activity consumes ATP. The remaining ATP is detected using a luciferase/luciferin reaction. A potent inhibitor will result in less ATP consumption and a higher luminescent signal.
Protocol: ADP-Glo™ Kinase Assay (Promega) or similar
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine in 100% DMSO.
-
Create a serial dilution of the compound in kinase assay buffer. A common starting range is 100 µM to 1 nM.
-
Prepare a reaction mix containing the kinase of interest, its specific substrate peptide, and ATP at a concentration close to its Km value for the kinase.[10] This is critical for obtaining comparable IC50 values.[10]
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add 5 µL of the compound dilution or DMSO (vehicle control).
-
Initiate the reaction by adding 20 µL of the kinase reaction mix to each well.
-
Incubate at 30°C for 1 hour.
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the positive (no inhibitor) and negative (no kinase) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Tier 2: Cell-Based Assays
After confirming direct kinase inhibition, the next crucial step is to determine if the compound is active in a cellular context.[11] This assesses its ability to cross the cell membrane and inhibit the target kinase in a more physiologically relevant environment.[12]
Principle: Many oncogenic kinases drive cell proliferation. Inhibiting these kinases should lead to a decrease in cell viability or growth. The CellTiter-Glo® Luminescent Cell Viability Assay (Promega) is a robust method that quantifies ATP, an indicator of metabolically active cells.[13]
Protocol: CellTiter-Glo® Assay
-
Cell Plating:
-
Seed cancer cells known to be dependent on the target kinase (e.g., MV-4-11 for an FLT3 inhibitor) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).[14]
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine (e.g., 50 µM to 0.5 nM). Include a DMSO-only control.
-
Incubate for 72 hours.
-
-
Signal Detection:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control.
-
Plot the viability data against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the EC50 value.
-
Principle: To confirm that the observed effect on cell viability is due to the inhibition of the target kinase, we can measure the phosphorylation status of the kinase itself (autophosphorylation) or its direct downstream substrates.[15]
Protocol: Western Blotting
-
Cell Treatment and Lysis:
-
Plate cells and treat with the compound at various concentrations (e.g., 0.1x, 1x, 10x EC50) for a shorter duration (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
After washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK) and a loading control (e.g., anti-GAPDH or anti-β-actin) to ensure equal loading.
-
Data Presentation and Interpretation
The following table provides an example of how to present the data obtained from the proposed assays. Note: These values are for illustrative purposes only and do not represent actual experimental data for 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine.
| Assay Type | Target/Cell Line | Parameter | Example Value |
| In Vitro Kinase Assay | Kinase A | IC50 | 50 nM |
| In Vitro Kinase Assay | Kinase B | IC50 | 1.2 µM |
| Cell Proliferation Assay | Cancer Cell Line X | EC50 | 250 nM |
| Cell Proliferation Assay | Normal Cell Line Y | EC50 | > 10 µM |
Interpretation:
-
A low IC50 value in the biochemical assay indicates potent direct inhibition of the kinase.[10]
-
A low EC50 value in the cell-based assay suggests good cell permeability and on-target activity in a cellular environment.[16]
-
A significant difference between the EC50 in the cancer cell line versus a normal cell line can indicate a therapeutic window.
-
Western blot results showing a dose-dependent decrease in the phosphorylation of a target protein would provide strong evidence of on-target activity.
References
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Krayl, M. et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. Available at: [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
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Reid, D. et al. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. PubMed. Available at: [Link]
-
Wang, Y. et al. (2021). Discovery of novel potential KIT inhibitors for the treatment of gastrointestinal stromal tumor. De Gruyter. Available at: [Link]
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Dhillon, S. et al. (2023). Tyrosine Kinase Inhibitors. NCBI Bookshelf. Available at: [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]
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Klopčič, I. et al. (2020). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. PubMed Central. Available at: [Link]
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Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Available at: [Link]
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Ouellette, S. B. et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. Available at: [Link]
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Wang, F. et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed. Available at: [Link]
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OncLive. (2019). PI3 Kinase Inhibitors for Third-Line Therapy in FL. YouTube. Available at: [Link]
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Ouellette, S. B. et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Available at: [Link]
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Joseph, B. et al. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI. Available at: [Link]
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Harris, L. A. et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]
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Macmillan Cancer Support. (n.d.). Tyrosine kinase inhibitors (TKIs) for CML. Available at: [Link]
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Guchhait, G. et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. NIH. Available at: [Link]
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Imedex, LLC. (2018). HCC Whiteboard #3: The Management of Adverse Events of Tyrosine Kinase Inhibitors. YouTube. Available at: [Link]
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Cleveland Clinic. (2023). Tyrosine Kinase inhibitors (TKIs): Uses & Side Effects. Available at: [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2024). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. Available at: [Link]
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Application Notes & Protocols for 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine in Signal Transduction Research
A Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in biologically active compounds.[1] Derivatives of isoquinoline have demonstrated significant potential as modulators of critical cellular signaling pathways, particularly as protein kinase inhibitors.[2][3] This document provides a comprehensive guide for investigating the potential of a novel isoquinoline derivative, 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine , as a tool for studying signal transduction. While specific biological data for this compound is not yet widely published, its structural features suggest it may interact with key cellular signaling cascades. Herein, we present a logical framework and detailed protocols for its characterization, from initial in vitro kinase profiling to cellular target validation and phenotypic assays.
Introduction: The Isoquinoline Scaffold in Signal Transduction
Signal transduction pathways are the intricate communication networks within cells that govern fundamental processes such as growth, proliferation, differentiation, and apoptosis.[4][5] Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, are central nodes in these pathways.[6] Their dysregulation is a hallmark of numerous diseases, including cancer, making them prime targets for therapeutic intervention.[2][7]
The isoquinoline core is a recurring motif in a multitude of kinase inhibitors.[1][8] Its rigid structure provides a versatile scaffold for the presentation of various functional groups in three-dimensional space, enabling specific interactions with the ATP-binding pocket of kinases or allosteric sites.[2] Given this precedent, 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine warrants investigation as a potential modulator of kinase-driven signaling pathways. The following sections outline a systematic approach to elucidating its mechanism of action and utility as a research tool.
Foundational Assays: Initial Characterization of a Novel Inhibitor
The first step in characterizing a new compound is to determine its effect on cell viability and to gain a broad understanding of its kinase inhibitory potential.
Cellular Viability and Proliferation Assays
Before investigating specific signaling pathways, it's crucial to understand the compound's effect on cell health and proliferation. This provides a concentration range for subsequent, more targeted experiments and indicates whether the compound has cytotoxic or cytostatic effects.[9]
Protocol 1: MTS Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Cells of interest (e.g., A549 lung carcinoma, MCF-7 breast cancer)
-
Complete growth medium
-
96-well cell culture plates
-
1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine (stock solution in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of the test compound in complete medium. A suggested starting range is 0.01 µM to 100 µM. Also, prepare a vehicle control (DMSO) and a no-cell control (medium only).
-
Remove the medium from the wells and add 100 µL of the compound dilutions or controls.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
| Parameter | Recommendation |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentration Range | 0.01 µM - 100 µM |
| Incubation Time | 24, 48, 72 hours |
| Wavelength for Absorbance | 490 nm |
Kinase Selectivity Profiling
To identify potential kinase targets, the compound should be screened against a broad panel of kinases. This is a critical step to understand its selectivity and to guide further investigation into specific signaling pathways.[10][11] Many commercial services offer kinase profiling against hundreds of kinases.[10]
Workflow for Kinase Profiling:
Caption: Workflow for kinase inhibitor profiling.
Delving Deeper: Mechanistic Validation in Cells
Once preliminary data on cytotoxicity and kinase targets are obtained, the next phase is to validate these findings in a cellular context.
Probing Target Engagement: Western Blot Analysis
Western blotting is a powerful technique to assess the phosphorylation status of a target kinase and its downstream substrates. A reduction in phosphorylation upon treatment with the inhibitor provides strong evidence of target engagement in cells.
Protocol 2: Western Blot for Phospho-Protein Analysis
Materials:
-
Cells and complete growth medium
-
6-well or 10 cm culture dishes
-
Test compound and appropriate agonist (e.g., growth factor to stimulate the pathway)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (total and phosphorylated forms of the target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Starve cells in serum-free medium for 4-24 hours, if necessary, to reduce basal signaling.
-
Pre-treat cells with various concentrations of the test compound (centered around the IC₅₀ from viability assays) for 1-2 hours.
-
Stimulate the cells with an appropriate agonist for a short period (e.g., 10-30 minutes) to activate the signaling pathway of interest.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-STAT3) to confirm equal loading.
Target Validation: Confirming the Role of the Target
Target validation is essential to confirm that the observed cellular phenotype is a direct result of inhibiting the intended target.[12][13][14][15]
Workflow for Target Validation:
Caption: A multi-pronged approach to target validation.
Hypothetical Signaling Pathway: Targeting the JAK-STAT Pathway
Many isoquinoline derivatives have been found to inhibit kinases involved in the JAK-STAT signaling pathway.[16][17] This pathway is crucial for cytokine signaling and is often dysregulated in cancer and inflammatory diseases. Let's hypothesize that 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine inhibits JAK2.
Caption: Hypothesized inhibition of the JAK-STAT pathway.
In this scenario, our test compound would be expected to reduce the phosphorylation of STAT3, preventing its dimerization and translocation to the nucleus, thereby inhibiting the transcription of target genes involved in cell proliferation and survival. This hypothesis can be systematically tested using the protocols outlined in this guide.
Conclusion and Future Directions
The study of novel small molecules like 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine is fundamental to advancing our understanding of cellular signaling and for the development of new therapeutic agents. While this document provides a roadmap for the initial characterization of this compound, further studies, including advanced proteomics to identify off-target effects and in vivo experiments in animal models, are necessary to fully elucidate its biological functions and therapeutic potential.[13][18] The systematic application of the described protocols will provide a solid foundation for any researcher venturing into the characterization of novel signal transduction inhibitors.
References
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University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]
-
MDPI. (2019). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Retrieved from [Link]
-
ACS Publications. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. Retrieved from [Link]
-
PMC. (n.d.). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. Retrieved from [Link]
-
AntBio. (2026). Post-Identification Target Validation: Critical Steps in Small-Molecule. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Cell Signaling Pathway Reporter Systems. Retrieved from [Link]
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PubMed Central. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved from [Link]
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PubMed Central. (n.d.). Studying Cellular Signal Transduction with OMIC Technologies. Retrieved from [Link]
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PMC. (n.d.). Approaches To Studying Cellular Signaling: A Primer For Morphologists. Retrieved from [Link]
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MDPI. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
ACS Publications. (n.d.). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Retrieved from [Link]
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PubMed. (n.d.). Discovery of novel inhibitors of signal transducer and activator of transcription 3 (STAT3) signaling pathway by virtual screening. Retrieved from [Link]
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Semantic Scholar. (n.d.). Optimized chemical proteomics assay for kinase inhibitor profiling. Retrieved from [Link]
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EMBL-EBI. (2017). Target Landscape of Clinical Kinase Inhibitors. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). Retrieved from [Link]
-
PMC. (n.d.). Cellular Signal Transductions and Their Inhibitors Derived from Deep-Sea Organisms. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Novel inhibitors of signal transducer and activator of transcription 3 signaling pathway: An update on the recent patent literature. Retrieved from [Link]
-
ACS Publications. (2026). Decoding C-SH2 Domain/Peptide Interactions in SH2 Domain-Containing Tyrosine Phosphatase 2: A Molecular Framework for Rational Inhibitor Design | ACS Omega. Retrieved from [Link]
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Patsnap Synapse. (2024). What are Signal transduction protein inhibitors and how do they work?. Retrieved from [Link]
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Preparation of Stock Solutions for Novel Small Molecule Inhibitors: A Case Study with 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine
APPLICATION NOTE & PROTOCOL
Abstract: This guide provides a comprehensive framework for the preparation, quality control, and storage of stock solutions for novel small molecule entities, using the compound 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine (CAS No. 1248621-84-2) as a representative example.[1] Given the limited publicly available data for this specific molecule, this document outlines a systematic, first-principles approach applicable to new chemical entities (NCEs) in a drug discovery or biomedical research setting. The protocols herein are designed to ensure solution integrity, maximize reproducibility, and mitigate common sources of experimental error.
Introduction: The Criticality of Stock Solution Integrity
This document addresses the specific challenges of working with a novel compound like 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine, for which established solubility and stability data may not be readily available. The isoquinoline core is a common scaffold in medicinal chemistry, but substitutions significantly alter physicochemical properties. Therefore, a systematic empirical approach is not just recommended, but necessary.
Pre-Protocol Characterization: "Know Your Compound"
Before any solution is made, a thorough characterization of the solid compound is paramount.
2.1. Initial Compound Handling
-
Receipt and Inspection: Upon receipt, visually inspect the vial containing the compound. Small quantities of powder may coat the walls or cap.[4]
-
Centrifugation: Before opening, centrifuge the vial briefly to collect all solid material at the bottom.[4]
-
Documentation: Record the product number, lot number, and date of receipt in a dedicated laboratory notebook.[5] This is crucial for traceability.
2.2. Physicochemical Property Assessment While specific data for this compound is sparse, analysis of its structure (an isoquinoline core with chloro, dimethylamino, and tolyl groups) suggests it is a lipophilic, organic molecule with a basic nitrogen atom, likely exhibiting poor aqueous solubility. An initial solubility screen is therefore the first experimental step.
Protocol I: Empirical Solubility Assessment
This protocol determines the optimal solvent for creating a high-concentration primary stock solution. The goal is to find a solvent that can dissolve the compound to a concentration at least 1000-fold higher than the highest final assay concentration.
3.1. Materials
-
1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine (solid)
-
Anhydrous or HPLC-grade solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Methanol (MeOH)
-
Dimethylformamide (DMF)
-
-
Glass vials with Teflon-lined screw caps[6]
-
Calibrated pipettes
-
Vortex mixer and/or sonicator
3.2. Step-by-Step Procedure
-
Aliquot Compound: Weigh out approximately 1-2 mg of the compound into several separate glass vials.
-
Solvent Addition: Add a small, precise volume of the first test solvent (e.g., 100 µL of DMSO) to one vial to achieve a high target concentration (e.g., 10-20 mg/mL).
-
Solubilization Efforts:
-
Observation: Visually inspect the solution against a dark background for any undissolved particulates. A clear, single-phase solution indicates complete solubility.
-
Iterative Testing: If the compound is insoluble, repeat the process with a larger volume of solvent to test a lower concentration (e.g., decrease concentration by a factor of 10).[7] If it remains insoluble, proceed to the next solvent on the list (EtOH, DMF, etc.).
-
Record Results: Document the solubility in a structured table.
Table 1: Example Solubility Screening Data
| Solvent | Target Conc. (mg/mL) | Result (Visual) | Notes |
|---|---|---|---|
| DMSO | 20 | Soluble | Clear solution after vortexing. |
| Ethanol | 20 | Insoluble | Particulate remains after sonication. |
| Ethanol | 2 | Soluble | Clear solution. |
| DMF | 20 | Soluble | Clear solution. |
Causality Behind Choices: DMSO is the first-choice solvent for most novel organic compounds in discovery research due to its powerful solubilizing capacity for a wide range of molecules.[8][9][10] However, its potential for cellular toxicity and interference in some assays necessitates testing alternatives like ethanol or DMF.[11]
Protocol II: Preparation of a Primary Stock Solution
Based on the solubility screen, DMSO is typically the preferred solvent. This protocol describes the preparation of a 10 mM primary stock solution.
4.1. Pre-computation
-
Molecular Weight (MW): The molecular formula is C₁₉H₁₈ClN₃. The calculated MW is approximately 323.82 g/mol .
-
Mass Calculation: To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) × Volume (L) × MW ( g/mol )
-
Mass (mg) = 10 mmol/L × 0.001 L × 323.82 g/mol × 1000 mg/g = 3.24 mg
-
4.2. Step-by-Step Procedure
-
Weighing: Accurately weigh out the calculated mass (e.g., 3.24 mg) of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine into a sterile, appropriately sized glass vial with a Teflon-lined cap.[6]
-
Solvent Dispensing: Using a calibrated pipette, add the calculated volume of anhydrous DMSO (e.g., 1.0 mL) directly to the vial containing the compound.[4]
-
Dissolution: Cap the vial tightly and vortex until the solid is completely dissolved. Refer to the methods in Protocol I (sonication, gentle warming) if needed. Ensure a homogenous, clear solution is achieved.
-
Labeling: Clearly label the vial with the following information:
-
Compound Name
-
CAS Number (1248621-84-2)
-
Concentration (e.g., 10 mM)
-
Solvent (e.g., DMSO)
-
Preparation Date
-
Researcher's Initials
-
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, immediately aliquot the primary stock solution into smaller, single-use volumes (e.g., 20-50 µL) in tightly sealed vials.[4] Store these aliquots at -20°C or -80°C.[4]
Caption: Workflow for preparing and storing a primary stock solution.
Quality Control and Validation
A prepared stock solution must be considered a critical reagent and validated accordingly.
-
Concentration Verification: For high-value experiments or GMP-like environments, the concentration of the stock solution can be verified using techniques like quantitative NMR (qNMR) or HPLC with a standard curve.
-
Purity Assessment: HPLC or LC-MS can be used to confirm the purity of the compound in solution and check for any immediate degradation products after dissolution.
-
Freeze-Thaw Stability: To ensure the integrity of stored aliquots, a simple freeze-thaw study can be performed. An aliquot is thawed, analyzed by HPLC, re-frozen, and the process is repeated for 3-5 cycles. The purity is compared at each cycle to determine if degradation occurs.
Preparation of Working Solutions
Working solutions are diluted from the primary stock for immediate use in assays.
6.1. Best Practices
-
Serial Dilution: Never perform a single large dilution. Use a serial dilution method to improve accuracy.
-
Solvent Compatibility: The primary stock solvent (e.g., DMSO) must be compatible with the final assay medium (e.g., cell culture media). The final concentration of the organic solvent should typically be kept below 0.5% (v/v) to avoid solvent-induced artifacts.[10]
-
Fresh is Best: Prepare working solutions fresh for each experiment from a thawed aliquot of the primary stock.[4] Do not store dilute aqueous solutions for extended periods, as they are prone to degradation and adsorption to plasticware.
Caption: Serial dilution strategy from primary stock to final assay.
Conclusion
The reliable preparation of stock solutions for novel compounds like 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine is a process governed by systematic evaluation and meticulous technique. By empirically determining solubility, employing accurate gravimetric and volumetric measurements, and adhering to strict storage and handling protocols, researchers can establish a foundation of quality and consistency for their experimental work. This self-validating system of characterization, preparation, and quality control is essential for generating trustworthy and reproducible data in the field of drug development.
References
-
Boffelli, D. (2012). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. Methods in Molecular Biology, 803, 265-71. [Link]
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PubMed. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology. [Link]
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Captivate Bio. Small Molecules FAQ. Retrieved from [Link]
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Enfanos. Preparation of Stock Solutions. Retrieved from [Link]
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Nano-Reference. (2016). Procedure for solubility testing of NM suspension. Retrieved from [Link]
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ResearchGate. (2025). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Request PDF. Retrieved from [Link]
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FasterCapital. Best Practices For Stock Solutions. Retrieved from [Link]
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FasterCapital. (2025). Stock Solutions Unleashed: The Magic of Dilution for Laboratory Work. Retrieved from [Link]
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G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]
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ResearchGate. How do we choose a proper concentration for the stock solution? Retrieved from [Link]
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ICCVAM. (2003). Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
- Anderson, B.D. (1996). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Journal of Pharmaceutical Sciences, 85(2), 163-170.
-
PubChem. CID 161075817. Retrieved from [Link]
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Active Biopharma Corp. 1-chloro-N,N-Dimethyl-3-m-tolylisoquinolin-7-amine. Retrieved from [Link]
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ResearchGate. How do we choose a proper concentration for the stock solution?. Retrieved from [Link]
-
PubChem. 7-chloro-N-methylisoquinolin-1-amine. Retrieved from [Link]
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Comprehensive Guide to the Laboratory Handling and Safety of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine (CAS No. 1248621-84-2) is a novel research chemical with limited publicly available data on its toxicological and physicochemical properties. This document has been compiled by extrapolating information from structurally related compounds, including aromatic amines, halogenated aromatics, and the isoquinoline scaffold. All protocols and precautions are based on a conservative risk assessment and the principle of treating unknown substances as potentially hazardous. Users must conduct their own risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this compound.
Introduction and Compound Overview
1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine is a complex heterocyclic molecule featuring an isoquinoline core. This core structure is a "privileged scaffold" in medicinal chemistry, forming the basis of numerous biologically active compounds.[1] The molecule is further functionalized with four key substituents that dictate its potential reactivity, biological activity, and hazards:
-
1-chloro group: Provides a reactive site for nucleophilic aromatic substitution, making it a versatile synthetic intermediate.
-
3-m-tolyl group: A bulky aromatic substituent that influences the compound's steric and electronic properties.
-
7-amino group (tertiary): The dimethylamino group is a common feature in pharmacologically active molecules and influences basicity and solubility.
-
Aromatic Amine Scaffold: The presence of an amino group on the aromatic isoquinoline system places this compound in the broader class of aromatic amines. This is the most significant feature for safety considerations, as many aromatic amines are known to be toxic and/or carcinogenic.[2][3]
Given the lack of specific data, a cautious approach is mandatory. This compound should be handled as if it is acutely toxic, a skin and eye irritant, and a potential long-term health hazard (carcinogen/mutagen).[4][5]
Physicochemical Data Summary
| Property | Value / Inferred Value | Source |
| CAS Number | 1248621-84-2 | Vendor Data |
| Molecular Formula | C₁₈H₁₇ClN₂ | Calculated |
| Molecular Weight | 296.80 g/mol | Calculated |
| Appearance | Assumed to be a solid at room temperature | Inferred |
| Solubility | Inferred to be soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, DMF, DMSO).[6] | Inferred |
| Stability | Stable under standard laboratory conditions. Avoid strong oxidizing agents. | Inferred |
Hazard Assessment and Risk Mitigation
The primary directive for handling this compound is risk minimization . Due to the unknown toxicological profile, it must be treated as a substance of high concern.
Inferred Toxicological Profile
-
Carcinogenicity and Mutagenicity: Aromatic amines are a class of compounds containing known human carcinogens.[7] The mechanism often involves metabolic activation to reactive species that can adduct to DNA.[2] Therefore, this compound must be presumed to be a potential carcinogen and mutagen.
-
Dermal Absorption: Many aromatic amines are readily absorbed through the skin, representing a significant route of exposure.[4]
-
Acute Toxicity: Potential for toxicity upon ingestion, inhalation, or dermal contact.
-
Irritation: Assumed to be a skin, eye, and respiratory tract irritant.
Engineering Controls: The Primary Barrier
All handling of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine, including weighing, solution preparation, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of airborne particulates or vapors.[8] The work surface should be lined with absorbent, disposable bench paper.
Personal Protective Equipment (PPE): The Last Line of Defense
A stringent PPE regimen is required.[9]
-
Eye Protection: Chemical splash goggles in combination with a full-face shield.[8]
-
Hand Protection: Double-gloving is mandatory. Use a lighter-weight nitrile glove as the inner layer and a heavier, chemically-resistant glove (e.g., neoprene or butyl rubber) as the outer layer. Gloves must be inspected before use and changed immediately upon contamination.
-
Body Protection: A flame-resistant lab coat, fully fastened. Long pants and closed-toe shoes are required. For larger quantities or tasks with a high splash risk, a chemically-resistant apron is recommended.
Postulated Synthetic Protocol
While a specific synthesis for this exact molecule is not published, a plausible route can be designed based on established isoquinoline chemistry.[10] The following protocol is a hypothetical, multi-step synthesis intended for experienced organic chemists.
Caption: Postulated synthetic workflow for the target compound.
Note: The 7-amino group would likely be introduced at an early stage (e.g., starting from a nitrophenethylamine) and carried through the synthesis, with the nitro group being reduced and methylated in later steps. Each step would require careful optimization and purification.
Laboratory Handling and Storage Protocols
4.1 Weighing and Solution Preparation
-
Don all required PPE as described in Section 2.3.
-
Perform all operations in a chemical fume hood.
-
Place a weigh boat on an analytical balance. Tare the balance.
-
Carefully transfer the solid compound to the weigh boat using a clean spatula. Avoid creating dust.
-
Record the mass and securely close the primary container.
-
To prepare a solution, place a stir bar in an appropriate flask and add the desired volume of solvent.
-
Carefully add the weighed solid to the solvent. The weigh boat can be rinsed with a small amount of solvent to ensure a quantitative transfer.
-
Stir until fully dissolved.
4.2 Storage
-
Store the compound in a clearly labeled, tightly sealed container.
-
The container should be placed in a secondary container to mitigate spills.
-
Store in a cool, dry, well-ventilated cabinet designated for toxic chemicals, away from strong oxidizing agents.
Spill and Emergency Procedures
A spill kit containing appropriate absorbent material (e.g., vermiculite or sand), waste bags, and "Hazardous Waste" labels must be readily available.[11]
Caption: Decision workflow for responding to a chemical spill.
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Waste Disposal
All waste materials contaminated with 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine are to be considered hazardous waste.
-
Classification: This compound is a halogenated organic waste .[13][14]
-
Segregation: Do not mix with non-halogenated waste streams.[15]
-
Containers: Collect all solid waste (contaminated gloves, bench paper, silica gel) and liquid waste (reaction mother liquor, chromatography fractions) in designated, sealed, and clearly labeled hazardous waste containers.[16][17]
-
Disposal Request: Follow your institution's procedures for hazardous waste pickup.
Analytical Characterization Protocols
Confirming the identity and purity of the synthesized compound is critical.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Prep: Dissolve ~5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: Expect to see distinct signals in the aromatic region (approx. 7.0-8.5 ppm), a singlet for the tolyl methyl group (~2.4 ppm), and a singlet for the N,N-dimethyl protons (~3.0 ppm).
-
¹³C NMR: Expect signals for the isoquinoline core carbons, the tolyl carbons, and the methyl groups. The carbon attached to the chlorine will have a characteristic chemical shift.
Mass Spectrometry (MS)
-
Technique: High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is recommended.
-
Expected Ion: Look for the protonated molecular ion [M+H]⁺ at an m/z corresponding to C₁₈H₁₈ClN₂⁺.
-
Isotopic Pattern: A key diagnostic feature will be the isotopic pattern of the molecular ion. Due to the presence of chlorine, there will be two peaks: one for the ³⁵Cl isotope (M) and another approximately one-third the intensity for the ³⁷Cl isotope (M+2).
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound.
-
Column: A standard reverse-phase C18 column is a suitable starting point.[18]
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both likely containing 0.1% formic acid or trifluoroacetic acid to ensure protonation of the amine and improve peak shape. A typical gradient might run from 10% B to 95% B over 15-20 minutes.
-
Detection: UV detection at multiple wavelengths (e.g., 254 nm and 280 nm) is recommended.[19]
Conclusion
1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine is a research chemical that demands careful and prudent handling due to the significant potential hazards inferred from its chemical structure, particularly its classification as a halogenated aromatic amine. By implementing stringent engineering controls, a comprehensive PPE policy, and detailed protocols for handling, storage, and waste disposal, researchers can minimize their risk of exposure. All work should be conducted with the underlying assumption that the compound is highly toxic until proven otherwise through rigorous toxicological evaluation.
References
- Benigni, R., & Passerini, L. (2002). Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment.
- Taylor & Francis. (n.d.). Aromatic amines – Knowledge and References.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). Journal of Chemical Health and Safety.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023).
- Youth Clean Tech. (2025). Chemical Safety in Labs: Handling and Storage.
- Princeton University Environmental Health & Safety. (n.d.). Chemical Spill Procedures.
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- Sustainability Directory. (2025).
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- Canadian Centre for Occupational Health and Safety. (2023). Spill Response - Chemicals.
- Royal Society of Chemistry. (2021).
- American Chemical Society. (n.d.). Guide for Chemical Spill Response.
- PubMed. (2007).
- Braun Research Group. (n.d.).
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- Investigation of aromatic hydrocarbons by reversed phase HPLC. (n.d.).
- University of Pittsburgh. (2023). Unknown Chemicals.
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- Indian Academy of Sciences. (1984).
- Quora. (2024).
- Northwestern University. (n.d.).
- MDPI. (2012). Applied Biological and Physicochemical Activity of Isoquinoline Alkaloids: Oxoisoaporphine and Boldine.
- Bucknell University. (2016).
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- Kemicentrum. (2025). Organic solvent waste.
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- Heterocyclic Chemistry. (2007). Synthesis of 1-chloro-3-aminopyrazolylisoquinoline.
- National Center for Biotechnology Information. (2022). Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites.
- ResearchGate. (2020). structure,preparation,chemical properties and medicinal uses of isoquinoline hetero cyclic ring.
- Wikipedia. (n.d.). Isoquinoline.
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Application Notes & Protocols for the Purification of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine
Prepared by: Senior Application Scientist, Chemical Process Development
Abstract
This document provides a comprehensive technical guide for the purification of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine (C₁₈H₁₇ClN₂), a substituted isoquinoline of interest in medicinal chemistry and drug discovery programs. Recognizing the critical role of compound purity in generating reliable biological data and ensuring reproducible outcomes, this guide details two primary, field-proven purification methodologies: optimized recrystallization and high-resolution flash column chromatography. The protocols are designed to be self-validating, with integrated analytical checkpoints to ensure the final product meets stringent purity requirements. The rationale behind key procedural steps is explained, empowering researchers to adapt and troubleshoot these methods effectively.
Introduction and Purification Rationale
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds.[1] The target molecule, 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine, combines several key features: a heterocyclic isoquinoline core, a basic dimethylamino group, and lipophilic aryl substituents. The presence of reactive handles like the C1-chloro group makes it a valuable intermediate for constructing libraries of novel derivatives.
Purification of such intermediates is a non-trivial step. Crude synthetic products are invariably contaminated with unreacted starting materials, reagents, and reaction by-products (e.g., regioisomers, hydrolysis products, or polymers). Failure to remove these impurities can lead to erroneous structure-activity relationship (SAR) data, false positives in biological screening, and complications in downstream synthetic steps. The methodologies outlined herein are designed to systematically remove such impurities, yielding material of ≥98% purity suitable for advanced research and development.
Compound Profile
A clear understanding of the physicochemical properties of the target compound is essential for designing an effective purification strategy.
| Property | Value | Source |
| CAS Number | 1248621-84-2 | [2] |
| Molecular Formula | C₁₈H₁₇ClN₂ | [2] |
| Molecular Weight | 296.80 g/mol | [2] |
| Structure | 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine | [2] |
| Key Features | Weakly basic tertiary amine (pKa ~5-6, estimated), aromatic heterocyclic core, moderate polarity. | [3] |
| Solubility Profile | Generally soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, THF). Low solubility in water and non-polar alkanes.[3] |
Safety Precautions
Based on available GHS data, this compound is presumed to be harmful if swallowed and to cause skin, eye, and respiratory irritation.[2] All manipulations should be performed in a certified chemical fume hood. Standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles, is mandatory.
Overall Purification Workflow
The choice between recrystallization and chromatography depends on the impurity profile and the required scale. Recrystallization is ideal for removing small amounts of impurities from a crystalline solid on a larger scale, while chromatography offers higher resolution for complex mixtures or non-crystalline materials.
Caption: High-level decision workflow for purification.
Protocol 1: Optimized Recrystallization
Principle: This technique leverages the difference in solubility between the target compound and impurities in a specific solvent at variant temperatures. The goal is to identify a solvent that dissolves the compound completely at its boiling point but poorly at low temperatures (e.g., 0-4 °C), while impurities remain either fully soluble or insoluble at all temperatures.
Causality: The Solvent is Key
The selection of an appropriate solvent system is the most critical step. Given the compound's structure—a moderately polar aromatic amine—single-solvent systems like ethanol, isopropanol, or ethyl acetate are excellent starting points. For finer control, two-solvent systems (e.g., Toluene/Heptane, Ethyl Acetate/Hexane) can be employed, where the compound is dissolved in a "good" solvent and a "poor" solvent (antisolvent) is added to induce precipitation.
Step-by-Step Methodology
-
Solvent Screening: In parallel on a small scale (~20 mg), test solubility in various solvents (Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene). Identify a solvent that requires heating for full dissolution.
-
Dissolution: Place the crude material (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar. Add the chosen solvent dropwise at reflux until the solid just dissolves. Using the minimal amount of hot solvent is crucial for maximizing yield.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and reflux for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed filter funnel containing fluted filter paper to remove any insoluble impurities or charcoal. This step prevents premature crystallization.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small portion of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under high vacuum to a constant weight.
Self-Validation System
-
Purity Check: Analyze the recrystallized product and a sample of the concentrated mother liquor by Thin Layer Chromatography (TLC). A successful recrystallization will show a single, clean spot for the product and an enrichment of impurities in the mother liquor.
-
Identity & Yield: Record the final mass to calculate the percent recovery. Confirm identity and purity with ¹H NMR and melting point analysis. A sharp melting point is indicative of high purity.
Protocol 2: High-Resolution Flash Column Chromatography
Principle: This method relies on the partitioning of the sample between a solid stationary phase (silica gel) and a liquid mobile phase. Due to the compound's basic nitrogen, untreated silica can cause significant peak tailing. This is mitigated by adding a small amount of a basic modifier, like triethylamine (TEA), to the mobile phase.[4]
Caption: Step-wise workflow for flash chromatography.
Step-by-Step Methodology
-
Mobile Phase Optimization:
-
Causality: The goal is to find a solvent system that moves the target compound off the baseline but separates it from impurities.
-
Procedure: On a silica gel TLC plate, spot the crude mixture. Develop the plate in various ratios of a non-polar solvent (e.g., Hexanes or Heptane) and a polar solvent (e.g., Ethyl Acetate). Add 0.5-1% triethylamine to the mobile phase mixture. The ideal system will give the target compound an Rf value of approximately 0.25-0.35.
-
-
Column Packing:
-
Select a column size appropriate for the amount of crude material (typically a 40-100:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and use gentle air pressure to pack a uniform bed.
-
-
Sample Loading:
-
Causality: Dry loading provides a more concentrated band at the start of the separation, leading to higher resolution.
-
Procedure: Dissolve the crude material in a minimal amount of a strong solvent (e.g., Dichloromethane). Add a small amount of silica gel (~2-3x the weight of the compound) and evaporate the solvent to dryness. Carefully load the resulting free-flowing powder onto the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, ensuring the silica bed is not disturbed.
-
Apply pressure and begin collecting fractions. The elution can be isocratic (constant solvent composition) or a gradient (gradually increasing polarity) to elute slower-moving compounds. A typical gradient might be from 10% to 50% Ethyl Acetate in Hexanes.
-
-
Fraction Analysis and Isolation:
-
Trustworthiness: This is the self-validating step. Analyze collected fractions by TLC. Spot multiple fractions per plate to identify which contain the pure product.
-
Combine the fractions that show only a single spot corresponding to the pure product.
-
Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified compound.
-
Final Purity Assessment and Characterization
Regardless of the purification method used, the final product's purity and identity must be rigorously confirmed.
| Technique | Purpose | Typical Parameters & Expected Results |
| HPLC (Reverse Phase) | Quantitative Purity Assessment | Column: C18; Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid (gradient); Detection: UV at 254 nm. Result: A single major peak with an integrated area of ≥98%. |
| ¹H NMR | Structural Confirmation & Purity | Solvent: CDCl₃ or DMSO-d₆. Result: All proton signals should be sharp and correctly integrated. Absence of signals corresponding to starting materials or solvent impurities. |
| Mass Spectrometry (ESI-MS) | Molecular Weight Confirmation | Mode: Positive Ion (ESI+). Result: A prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 297.1. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound oils out during recrystallization. | Solvent is too non-polar; cooling is too rapid; compound is inherently low-melting or still impure. | Add a small amount of a "good" solvent; ensure slow cooling; re-purify by chromatography. |
| Poor recovery from recrystallization. | Compound has high solubility in the cold solvent; too much solvent was used. | Cool the filtrate for a longer period; partially evaporate the mother liquor and cool again to recover a second crop; re-screen for a better solvent. |
| Streaking on TLC plate. | Compound is too polar for the mobile phase; compound is acidic/basic interacting with silica. | Increase the polarity of the mobile phase; add 1% triethylamine (for bases) or 1% acetic acid (for acids) to the eluent. |
| Poor separation during chromatography. | Inappropriate mobile phase; column was overloaded; sample band was too diffuse. | Re-optimize the mobile phase using TLC for better separation; use a larger column or less sample; use the dry loading technique. |
References
-
Google Patents. (n.d.). JPH01153679A - Purification of isoquinoline. Retrieved from [5]
-
So-Agri. (n.d.). Preparative Isolation And Purification Of Alkaloids Through Chromatography. Retrieved from [Link][4]
-
Abuelizz, H. A., et al. (2017). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. Chemistry Central Journal. Retrieved from [Link][1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1248621-84-2|1-Chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine|BLD Pharm [bldpharm.com]
- 3. Isoquinoline - Wikipedia [en.wikipedia.org]
- 4. column-chromatography.com [column-chromatography.com]
- 5. JPH01153679A - Purification of isoquinoline - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine
Welcome to the technical support guide for the synthesis of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. We will address common challenges, provide in-depth explanations for experimental observations, and offer robust protocols to improve yield and purity.
The synthesis of this substituted isoquinoline likely proceeds via a Bischler-Napieralski type reaction, a powerful method for constructing the 3,4-dihydroisoquinoline core, followed by aromatization and chlorination.[1][2][3] This pathway, while effective, has several critical steps where yields can be compromised. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.
Troubleshooting Guide: Common Issues & Solutions
Q1: My overall yield is consistently low (<30%). Where should I start investigating?
Low overall yield is the most common complaint and can originate from multiple stages of the synthesis. A systematic approach is required to pinpoint the bottleneck. The most critical stage is the cyclization/dehydration step.
Primary Suspect: Inefficient Bischler-Napieralski Cyclization
The core of this synthesis is the intramolecular electrophilic aromatic substitution that forms the isoquinoline ring.[3] This reaction is typically mediated by a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[1][3]
-
Causality: The reaction's success depends on activating the amide carbonyl for cyclization onto the electron-rich benzene ring. The presence of the electron-donating N,N-dimethylamino group on the phenethylamine precursor is beneficial.[1] However, insufficient activation, steric hindrance, or competing side reactions can severely limit the yield of the cyclized intermediate.
Diagnostic Workflow:
-
Monitor the Cyclization Step: Use Thin Layer Chromatography (TLC) or LC-MS to track the consumption of the starting amide precursor. If a significant amount of starting material remains after the recommended reaction time (e.g., 4 hours at reflux), the cyclization is incomplete.
-
Check Reagent Quality: POCl₃ is moisture-sensitive. Use a freshly opened bottle or a properly stored reagent. Old or improperly stored POCl₃ can be partially hydrolyzed, reducing its efficacy.
-
Analyze for Side Products: Look for new spots on the TLC plate. A common side reaction is the retro-Ritter reaction, which can form styrenes, especially at elevated temperatures.[2]
Solutions:
-
Increase Reagent Stoichiometry: For sluggish reactions, increasing the equivalents of POCl₃ can be effective. For challenging substrates, a mixture of P₂O₅ in refluxing POCl₃ is a more potent dehydrating system.[3][4]
-
Elevate Temperature: If refluxing in a solvent like acetonitrile or toluene is insufficient, switching to a higher boiling solvent like xylene may be necessary to drive the reaction to completion.[2]
-
Ensure Anhydrous Conditions: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) and use anhydrous solvents to prevent quenching of the dehydrating agent.
Q2: The reaction mixture turns dark and I isolate a complex mixture of impurities. What's happening?
A dark, tar-like reaction mixture is indicative of side reactions or product degradation. This often occurs during the cyclization or the subsequent aromatization step.
-
Causality (Cyclization): The Vilsmeier reagent (formed from POCl₃ and DMF, if used as a solvent) or the activated amide intermediate is a potent electrophile.[5][6] If intramolecular cyclization is slow, intermolecular reactions can occur, leading to polymerization.
-
Causality (Aromatization): The 3,4-dihydroisoquinoline intermediate is typically oxidized to the aromatic isoquinoline. If harsh oxidizing agents or high temperatures are used, this can lead to degradation and the formation of colored byproducts.
Solutions:
-
Control Temperature: During the addition of POCl₃ to the starting amide, maintain a low temperature (e.g., 0 °C) before heating to reflux. This prevents a runaway reaction.[7]
-
Optimize Aromatization: Instead of relying on harsh, non-specific oxidation, use a milder, more controlled dehydrogenation catalyst like Palladium on carbon (Pd/C) in a suitable high-boiling solvent.
-
Careful Workup: The workup procedure is critical. Quenching the reaction mixture by pouring it slowly onto crushed ice is standard practice to hydrolyze excess POCl₃ and any reactive intermediates.[7] Subsequent neutralization should also be done carefully at low temperatures.
Q3: My final product is difficult to purify. It's an oil or co-elutes with impurities during column chromatography.
Purification challenges are common for nitrogen-containing heterocycles. The basicity of the dimethylamino group and the isoquinoline nitrogen can cause streaking on silica gel.
Common Impurities and Their Sources:
| Impurity Type | Probable Source | Identification Notes (TLC/NMR) |
| Starting Amide | Incomplete cyclization | Less polar than the dihydroisoquinoline intermediate on TLC. Amide NH and C=O signals visible in NMR/IR. |
| Dihydroisoquinoline | Incomplete aromatization | More polar than the final product. Aliphatic CH₂ signals present in ¹H NMR around 2.5-3.5 ppm. |
| Phosphorous Byproducts | POCl₃ workup | Often very polar and can stick to the baseline on TLC. Can sometimes be removed with a basic wash. |
| De-chlorinated Product | Reductive conditions | Impurity with M-34 mass difference in MS. Can occur if reductive workup (e.g., NaBH₄) is used after cyclization. |
Purification Strategy:
-
Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude product in a nonpolar organic solvent (e.g., dichloromethane) and wash with a dilute aqueous base (e.g., 1M Na₂CO₃) to remove acidic impurities.
-
Optimize Chromatography:
-
Deactivate Silica: To prevent streaking, pre-treat the silica gel by slurrying it in the eluent containing a small amount of a basic modifier like triethylamine (~1%).
-
Solvent System: A gradient elution starting from a nonpolar system (e.g., Hexane/Ethyl Acetate) and gradually increasing polarity is often effective.
-
-
Crystallization: If the product is obtained as an oil, attempt crystallization from a suitable solvent system. Try dissolving the oil in a minimal amount of a good solvent (e.g., dichloromethane) and then adding a poor solvent (e.g., hexane) dropwise until turbidity appears.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of the Bischler-Napieralski reaction? A: The reaction proceeds by activation of the amide carbonyl by a Lewis acid like POCl₃. This is followed by an intramolecular electrophilic attack of the electron-rich aromatic ring on the activated amide. Subsequent dehydration and aromatization lead to the isoquinoline product. Two main mechanistic pathways are proposed: one involving a dichlorophosphoryl imine-ester intermediate and another involving a more reactive nitrilium ion intermediate.[1][3]
// Nodes with structures Amide [label=<
Starting Amide
]; Activated [label=<
Activated Intermediate (Nitrilium Ion)
]; Cyclized [label=<
Cyclized Dihydroisoquinoline
]; Aromatized [label=<
Aromatized Isoquinoline
]; Final [label=<
Final Product
];
// Edges with labels Amide -> Activated [label="+ POCl₃\n- H₂O"]; Activated -> Cyclized [label="Intramolecular\nElectrophilic\nSubstitution"]; Cyclized -> Aromatized [label="Oxidation\n[O]"]; Aromatized -> Final [label="Chlorination\n(e.g., POCl₃)"]; } .enddot Caption: Simplified synthetic pathway.
Q: Why is POCl₃ used for both cyclization and chlorination? A: POCl₃ is a versatile reagent. In the Bischler-Napieralski reaction, it acts as a powerful dehydrating agent to facilitate the cyclization to a 3,4-dihydro-1-isoquinolinone intermediate.[3][8] In a subsequent or concurrent step, often at higher temperatures, it can act as a chlorinating agent to convert the isoquinolinone (an amide) into the 1-chloro-isoquinoline derivative.[9]
Q: Are there alternatives to POCl₃? A: Yes, other dehydrating agents like phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), or triflic anhydride (Tf₂O) can be used for the cyclization step.[1][3] However, for the subsequent chlorination of the isoquinolinone intermediate to the 1-chloro derivative, POCl₃ is one of the most common and effective reagents.
Q: How can I confirm the structure of my final product? A: A combination of analytical techniques is essential for unambiguous structure confirmation:
-
Mass Spectrometry (MS): To confirm the molecular weight. Look for the characteristic isotopic pattern of a single chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).
-
¹H and ¹³C NMR Spectroscopy: To confirm the connectivity of the atoms and the substitution pattern on the aromatic rings.
-
HPLC: To assess the purity of the final compound.
Experimental Protocols
Protocol 1: General Procedure for Bischler-Napieralski Cyclization and Chlorination
This is a representative protocol and may require optimization for your specific substrate.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the starting N-[2-(4-(dimethylamino)phenyl)ethyl]-3-methylbenzamide (1.0 eq).
-
Solvent: Add anhydrous acetonitrile or toluene (approx. 5-10 mL per gram of amide).
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) dropwise via a syringe.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for 4-12 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature and then pour it slowly and carefully onto a vigorously stirred mixture of crushed ice and chloroform.
-
Neutralization: Slowly neutralize the aqueous layer by adding a saturated solution of sodium bicarbonate or dilute ammonium hydroxide until the pH is ~8-9. Maintain the temperature below 20 °C during neutralization.
-
Extraction: Separate the organic layer, and extract the aqueous layer two more times with chloroform or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent).
References
-
NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. Available from: [Link]
-
Organic Chemistry Portal. Bischler-Napieralski Reaction. Available from: [Link]
-
Wikipedia. Bischler–Napieralski reaction. Available from: [Link]
-
Total Organic Synthesis. Bischler-Napieralski Reaction. YouTube. Available from: [Link]
-
Estevez, J. C., et al. (1996). Bischler-Napieralski Cyclization-N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. The Journal of Organic Chemistry. Available from: [Link]
-
Herbert, R. B., et al. (2006). Mechanism of the Bischler–Napieralski exocyclic and endocyclic dehydration products in the radiosynthesis of (R)-(-)-[6a-14C]apo. Journal of Labelled Compounds and Radiopharmaceuticals. Available from: [Link]
-
Mogilaiah, K., et al. (2004). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry. Available from: [Link]
-
Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions. Available from: [Link]
-
Singh, A., et al. (2014). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Available from: [Link]
-
Patel, H. M., et al. (2013). Synthesis, Antimicrobial Activities and Cytogenetic Studies of Newer Diazepino Quinoline Derivatives via Vilsmeier-Haack Reaction. Letters in Drug Design & Discovery. Available from: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]
-
Seshadri, S., & Deshpande, A. R. (2010). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of ChemTech Research. Available from: [Link]
-
Reagent Blues. (2020). Vilsmeier Haack Reaction - Part 2 ( Cyclization Examples)||Practice Questions. YouTube. Available from: [Link]
-
Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]
-
Liu, W., et al. (2022). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. ACS Publications. Available from: [Link]
-
I.R. Baxendale Group. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. Available from: [Link]
-
Organic Chemistry Portal. Isoquinoline synthesis. Available from: [Link]
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Available from: [Link]
-
Wang, Y., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. Available from: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]
-
Aboelnaga, A., & El-Sayed, T. H. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of the Serbian Chemical Society. Available from: [Link]
-
Zhang, T., et al. (2026). Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. Organic Letters. Available from: [Link]
-
ResearchGate. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents | Request PDF. Available from: [Link]
Sources
- 1. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 2. Bischler-Napieralski Reaction [organic-chemistry.org]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 8. youtube.com [youtube.com]
- 9. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Reaction Conditions for 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine
Welcome to the technical support center dedicated to the synthesis and optimization of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine, which is commonly synthesized via a multi-step process likely involving a Bischler-Napieralski or a related isoquinoline ring formation followed by chlorination and amination steps.
Issue 1: Low Yield of the Isoquinoline Core
Primary Cause: Inefficient cyclization during the Bischler-Napieralski reaction is a frequent culprit for low yields. This reaction's success is highly dependent on the electronic nature of the starting phenylethylamide and the potency of the dehydrating agent.[1][2][3][4][5]
Solutions:
-
Substrate Activation: The Bischler-Napieralski reaction is an electrophilic aromatic substitution. If the aromatic ring of your β-phenylethylamide precursor is not sufficiently electron-rich, the cyclization will be sluggish.[1][2][4] Consider starting materials with electron-donating groups to facilitate the reaction.
-
Optimizing the Dehydrating Agent: While phosphorus oxychloride (POCl₃) is commonly used, less reactive substrates may necessitate stronger dehydrating agents.[1][2][3] A mixture of phosphorus pentoxide (P₂O₅) in refluxing POCl₃, or alternatives like polyphosphoric acid (PPA) or triflic anhydride (Tf₂O), can significantly improve yields.[1][4]
-
Temperature and Reaction Time: Ensure the reaction is conducted at an optimal temperature, typically refluxing in a suitable solvent like toluene or xylene.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid degradation of the product.
Issue 2: Formation of Unwanted Side Products
Primary Cause: Side reactions can compete with the desired cyclization, leading to a complex mixture of products. A common side reaction in the Bischler-Napieralski synthesis is the formation of styrene derivatives through a retro-Ritter reaction.[4]
Solutions:
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Using nitriles as solvents can sometimes minimize the formation of styrene byproducts.[4]
-
Alternative Reagents: Employing oxalyl chloride to generate N-acyliminium intermediates can be a strategy to avoid the elimination that leads to styrenes.[4]
-
Careful Work-up: The work-up procedure is critical. Quenching the reaction by pouring it onto crushed ice and carefully neutralizing it with a base is a standard but crucial step to prevent further side reactions.[6]
Issue 3: Inefficient Chlorination at the 1-Position
Primary Cause: The Vilsmeier-Haack reaction is a common method for introducing a formyl group, which can then be converted to a chloro group. The success of this reaction depends on the effective formation of the Vilsmeier reagent and the reactivity of the isoquinoline substrate.[6][7][8]
Solutions:
-
Reagent Quality: The Vilsmeier reagent is typically formed in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[6][8] It is imperative to use fresh, anhydrous reagents as moisture can deactivate the Vilsmeier reagent.[9]
-
Stoichiometry and Temperature Control: The molar ratio of POCl₃ to DMF is crucial for the efficient formation of the Vilsmeier reagent. The addition of POCl₃ to DMF should be done at a low temperature (e.g., 0°C) to control the exothermic reaction.[6]
-
Reaction Temperature: The subsequent formylation or chlorination reaction often requires heating. The optimal temperature should be determined empirically, typically ranging from 80-90°C.
Issue 4: Difficulty in Product Purification
Primary Cause: The final product may be contaminated with starting materials, reagents, or side products, making isolation challenging.
Solutions:
-
Extraction: After quenching the reaction, thorough extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) is necessary to separate the product from the aqueous layer.[6] Washing the combined organic layers with brine helps to remove residual water.[6]
-
Crystallization: Recrystallization from an appropriate solvent system is a powerful technique for purifying solid products.[6] Experiment with different solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Column Chromatography: For complex mixtures or to isolate minor products, column chromatography on silica gel is the method of choice.[6] A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate) is often effective.
II. Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine?
A1: The formation of the substituted isoquinoline core is arguably the most critical and challenging step. The efficiency of the Bischler-Napieralski or a similar cyclization reaction directly impacts the overall yield and purity of the subsequent intermediates.
Q2: How can I monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of organic reactions. By spotting the reaction mixture on a TLC plate alongside the starting material, you can visualize the consumption of the reactant and the formation of the product.
Q3: My reaction seems to have stalled. What should I do?
A3: If a reaction stalls, several factors could be at play. First, re-verify the quality and stoichiometry of your reagents. Insufficient catalyst or a degraded reagent can halt the reaction. If the reagents are sound, cautiously increasing the reaction temperature or extending the reaction time may be necessary. However, be mindful that prolonged heating can also lead to product degradation.
Q4: Are there any safety precautions I should be aware of?
A4: Absolutely. Phosphorus oxychloride (POCl₃) is a corrosive and moisture-sensitive reagent that reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The Vilsmeier-Haack reaction can be exothermic and should be performed with careful temperature control.
III. Optimized Reaction Protocol (Illustrative Example)
This protocol outlines a general procedure for a key step, the Bischler-Napieralski cyclization, which is often a precursor to the target molecule.
Step 1: Amide Formation
-
Dissolve the appropriate β-phenylethylamine in a suitable solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath.
-
Slowly add the corresponding acyl chloride or anhydride.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction by washing with a mild base and brine, then dry the organic layer.
Step 2: Cyclization
-
Dissolve the amide from Step 1 in a high-boiling solvent (e.g., toluene).
-
Add the dehydrating agent (e.g., POCl₃) dropwise at a controlled temperature.
-
Heat the reaction mixture to reflux for the optimized time.
-
Cool the reaction and carefully quench with ice water.
-
Neutralize with a base and extract the product.
Step 3: Purification
-
Combine the organic extracts and dry over an anhydrous salt (e.g., Na₂SO₄).
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
| Parameter | Recommended Condition | Rationale |
| Dehydrating Agent | POCl₃, P₂O₅/POCl₃, PPA | Choice depends on substrate reactivity.[1] |
| Solvent | Toluene, Xylene, or neat | High boiling point allows for necessary reaction temperatures.[3] |
| Temperature | Reflux | Provides the activation energy for cyclization. |
| Reaction Time | 2-24 hours | Monitored by TLC for optimal conversion. |
IV. Visualizing the Workflow
Caption: A plausible synthetic workflow for 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine.
V. References
-
Technical Support Center: Optimization of Isoquinoline Synthesis. Benchchem. 1
-
An In-depth Technical Guide to the Synthesis of 6-Chloroisoquinoline-1-carbaldehyde. Benchchem. 6
-
Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry.
-
Isolation of 4-chloro-3-formyl-2-(2-hydroxyethene-1-yl) quinolines by Vilsmeier Haack reaction on quinaldines. Acta Pharmaceutica. 7
-
Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review. RSC Advances. 10
-
Vilsmeier-Haack Reaction. Chemistry Steps. 8
-
Purification of isoquinoline. Google Patents. 11
-
Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. 12
-
Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide. Benchchem. 9
-
A Versatile Synthesis of Substituted Isoquinolines. PMC - NIH. 13
-
Overcoming challenges in the synthesis of substituted quinolines. Benchchem. 14
-
Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. 2
-
Bischler-Napieralski Reaction. Organic Chemistry Portal. 3
-
Bischler-Napieralski Reaction. J&K Scientific LLC. 4
-
Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. ResearchGate. 5
Sources
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- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
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- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01413D [pubs.rsc.org]
- 11. JPH01153679A - Purification of isoquinoline - Google Patents [patents.google.com]
- 12. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 13. A Versatile Synthesis of Substituted Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
common problems with 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine stability
As a Senior Application Scientist, I understand that the stability of a research compound is paramount to the integrity and reproducibility of your experimental data. This technical support center is designed to provide you, as a fellow researcher, with a comprehensive guide to understanding and managing the stability of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine , which we will refer to as CMTI for brevity.
Given the specific nature of CMTI, publicly available stability data is limited. Therefore, this guide is built upon foundational principles of organic chemistry and extensive experience with analogous heterocyclic compounds. We will explore the molecule's structural liabilities to predict and troubleshoot common stability challenges, ensuring you can proceed with your research confidently.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most immediate questions regarding the handling and storage of CMTI.
Q1: What are the most likely degradation pathways for CMTI?
A1: Based on its chemical structure, CMTI has several potential points of instability:
-
Hydrolysis: The chloro group at the 1-position of the isoquinoline ring is susceptible to nucleophilic substitution by water.[1] This is often the most significant non-biological degradation pathway for similar 1-chloroisoquinoline compounds.[2][3] The reaction can be accelerated by acidic or basic conditions.
-
Photodegradation: The extended aromatic system of the isoquinoline core makes the molecule a potential chromophore, capable of absorbing UV or visible light. This energy absorption can lead to photochemical reactions and degradation.[4][5]
-
Oxidation: The N,N-dimethylamino group is an electron-rich moiety that can be susceptible to oxidation, potentially leading to the formation of an N-oxide or N-dealkylation products.[6]
-
Thermal Decomposition: Like most complex organic molecules, CMTI is susceptible to degradation at elevated temperatures.[7][8]
Q2: What are the optimal conditions for long-term storage of solid CMTI and its stock solutions?
A2: To mitigate the degradation risks, we recommend the following storage protocols, which are best practices for sensitive research chemicals.[9][10]
| Condition | Solid Compound | Stock Solution | Rationale |
| Temperature | -20°C or below | -20°C or below (in aliquots) | Reduces rates of all chemical degradation pathways.[11] |
| Light | Protect from light (amber vial) | Protect from light (amber vial) | Prevents photodegradation.[10] |
| Moisture | Store in a desiccator | Use anhydrous solvents | Minimizes hydrolysis of the 1-chloro group.[11] |
| Atmosphere | Standard atmosphere is usually sufficient | For maximum stability, overlay with inert gas (Ar, N₂) | Prevents slow oxidation of the dimethylamino group. |
Q3: Which solvents should I use to prepare stock solutions of CMTI?
A3: The choice of solvent is critical for stability.
-
Recommended: Anhydrous, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are preferred for creating high-concentration stock solutions.
-
Use with Caution: Chlorinated solvents like dichloromethane (DCM) can be used, but may contain trace amounts of HCl, which could potentially accelerate hydrolysis.[12]
-
Avoid for Storage: Protic solvents (e.g., water, methanol, ethanol) should be avoided for long-term storage due to the risk of solvolysis/hydrolysis of the 1-chloro group. If your experimental buffer is aqueous, prepare the final dilution immediately before use.
Q4: My CMTI solution has changed color. Is it still usable?
A4: A color change is a strong visual indicator of chemical degradation. This is often due to the formation of oxidized or polymeric byproducts. We strongly advise against using a solution that has changed color. Its purity should be verified by an analytical technique like HPLC before any further use.
Part 2: Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common experimental problems related to CMTI stability.
Problem 1: I am observing inconsistent or diminishing activity in my biological assays over time.
This is a classic symptom of compound instability, either in the stock solution or under assay conditions.
Caption: A systematic workflow for troubleshooting inconsistent assay results.
This protocol provides a general method for assessing the purity of your CMTI solution.
-
System Preparation:
-
Instrument: High-Performance Liquid Chromatography (HPLC) with a UV-Vis or Diode Array Detector (DAD).[13]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Detection Wavelength: Scan for maximal absorbance (likely in the 254-350 nm range) or use a DAD.
-
-
Sample Preparation:
-
Dilute a small amount of your new and old stock solutions in the mobile phase to a final concentration of ~10-20 µg/mL.
-
-
Chromatographic Method:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Gradient: Start with a 5-minute hold at 10% B, then ramp to 95% B over 15 minutes. Hold at 95% B for 5 minutes, then return to initial conditions and equilibrate.
-
-
Data Interpretation:
-
Compare the chromatograms. Look for a decrease in the area of the main CMTI peak and the appearance of new, earlier-eluting (more polar) peaks in the old sample, which are indicative of degradation (e.g., hydrolysis product).
-
Problem 2: My reaction/purification yield is unexpectedly low.
This suggests that CMTI is degrading during your experimental procedure due to incompatibility with reagents or conditions.
-
Strong Nucleophiles: Reagents like primary/secondary amines, thiols, or hydroxides can readily displace the 1-chloro substituent via an SNAr reaction.
-
Strong Acids/Bases: As mentioned, non-neutral pH can catalyze hydrolysis. Strong acids can also protonate the basic isoquinoline nitrogen, altering its reactivity.[14]
-
Oxidizing Agents: Reagents like peroxides, permanganates, or even prolonged exposure to air can degrade the N,N-dimethylamino group.
Caption: A workflow for identifying and mitigating reagent incompatibility.
References
-
Braslavsky, S., & Heicklen, J. (1976). The gas-phase thermal and photochemical decomposition of heterocyclic compounds containing nitrogen, oxygen, or sulfur. Chemical Reviews. [Link]
-
B&M Scientific. (2023). How to Safely Store Lab Chemicals and Reagents. B&M Scientific Blog. [Link]
-
Xpress Chems. (2023). Storage and Handling Tips for Research Chemicals: Safety Comes First. Xpress Chems Blog. [Link]
-
Xpress Chems. (2023). Safety First: Best Practices for Handling Research Chemicals. Xpress Chems Blog. [Link]
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Apollo Scientific. (n.d.). Best Practices for Chemical Storage in Research Labs. Apollo Scientific Resources. [Link]
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Lab Manager. (2023). Chemical Safety in Laboratories: Best Practices for Handling and Storage. Lab Manager. [Link]
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Hassanzadeh, A., et al. (2022). Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds. Central European Journal of Energetic Materials. [Link]
-
Mista, W., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates. Molecules. [Link]
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Pianowski, Z., et al. (2023). Photoswitchable Fluorescence of Peptide-Based Hemipiperazines Inside of Living Cells. Journal of the American Chemical Society. [Link]
-
Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific Technical Articles. [Link]
-
ResearchGate. (2016). Possible reason for enhanced stability in chlorinated solvents? ResearchGate Q&A. [Link]
-
Jordan, A., et al. (2020). Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry. Chemical Reviews. [Link]
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Wikipedia. (n.d.). Solvent. Wikipedia. [Link]
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University of California, Davis. (n.d.). Hydrolysis. Chem LibreTexts. [Link]
-
Separation Science. (2023). Analytical Techniques In Stability Testing. Separation Science. [Link]
-
ALWSCI. (2023). Product Stability Testing: Techniques And Applications. ALWSCI Blog. [Link]
-
LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. [Link]
-
Journal of Applied Pharmaceutical Science. (2014). Core components of analytical method validation for small molecules-an overview. Journal of Applied Pharmaceutical Science. [Link]
-
Al-Obaidi, A., & Al-Shammari, A. M. (2022). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules. [Link]
-
Wikipedia. (n.d.). Isoquinoline. Wikipedia. [Link]
-
ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
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Technical Support Center: Solubility Enhancement for 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine in Assay Development
Welcome to the technical support center for improving the aqueous solubility of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine for in vitro and other screening assays. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this and other similarly hydrophobic compounds. Our goal is to provide you with a comprehensive set of troubleshooting strategies and clear, actionable protocols to ensure the reliability and accuracy of your experimental results.
Poor aqueous solubility is a common hurdle in drug discovery, often leading to underestimated compound activity, high data variability, and inaccurate structure-activity relationships (SAR).[1] This guide will walk you through a systematic approach to tackle these challenges head-on.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions and concerns regarding the solubility of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine.
Q1: I've dissolved my 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine in DMSO, but it precipitates when I add it to my aqueous assay buffer. What's happening?
A1: This is a classic sign of a poorly water-soluble compound. While Dimethyl Sulfoxide (DMSO) is a powerful solvent for many organic molecules, its ability to keep a compound in solution can dramatically decrease when the DMSO concentration is diluted in an aqueous buffer.[1][2] This is often referred to as "DMSO shock" or precipitation upon dilution. The final concentration of DMSO in your assay is likely too low to maintain the solubility of your compound.
Q2: What is the maximum concentration of DMSO that is safe for my cell-based assay?
A2: The tolerance of cell lines to DMSO can vary significantly.[3] Generally, a final concentration of 0.1% to 0.5% DMSO is considered safe for most cell lines, though some can tolerate up to 1%.[4][5][6] It is crucial to determine the specific tolerance of your cell line by running a vehicle control experiment where you test a range of DMSO concentrations and assess cell viability and other relevant cellular functions.
Q3: Are there alternatives to DMSO for preparing my stock solution?
A3: While DMSO is the most common solvent, other organic solvents like ethanol, methanol, or N,N-dimethylformamide (DMF) can be used.[7] However, these may also have cytotoxic effects and present similar precipitation issues. A more effective approach for highly insoluble compounds is often to use a formulation strategy that enhances aqueous solubility, such as employing co-solvents, cyclodextrins, or surfactants.[8][9][10]
Q4: How can I determine the kinetic solubility of my compound?
A4: Kinetic solubility is a high-throughput assessment of how much of your compound stays in solution under specific, non-equilibrium conditions, mimicking what happens in many biological assays.[11][12] A common method is nephelometry, which measures light scattering from undissolved particles after a DMSO stock is diluted into an aqueous buffer.[11][12] Another approach is a direct UV method, where the solution is filtered to remove precipitate, and the concentration of the dissolved compound is measured by UV absorbance.[11][12]
Troubleshooting Guides: Step-by-Step Protocols
If you are facing solubility issues, the following troubleshooting guides provide a systematic approach to identifying the best solubilization strategy for your compound and assay.
Guide 1: Optimizing DMSO-Based Solubilization
This guide focuses on maximizing the effectiveness of DMSO while minimizing its potential for precipitation and cytotoxicity.
Step 1: Determine the Maximum Tolerated DMSO Concentration
-
Objective: To find the highest DMSO concentration that does not adversely affect your assay system (e.g., cell viability, enzyme activity).
-
Protocol:
-
Prepare a dilution series of DMSO in your assay buffer (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, and a no-DMSO control).
-
Run your assay with these vehicle controls, keeping all other conditions constant.
-
Measure the relevant assay endpoint (e.g., cell viability using MTT, enzyme activity).
-
The highest DMSO concentration that does not cause a significant change in the endpoint compared to the no-DMSO control is your maximum tolerated concentration.
-
Step 2: Preparing and Diluting Your Stock Solution
-
Objective: To prepare a concentrated stock solution and dilute it in a way that minimizes precipitation.
-
Protocol:
-
Prepare a high-concentration stock solution of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine in 100% DMSO (e.g., 10 mM or 20 mM). Ensure the compound is fully dissolved. Gentle warming or sonication can aid dissolution.[2]
-
For your working solution, perform a serial dilution. A gradual dilution is often better than a large one-step dilution.[2] For example, first, dilute the 100% DMSO stock into your assay media containing serum (if applicable, as serum proteins can help stabilize the compound), and then perform further dilutions.[2]
-
Always add the DMSO stock to the aqueous buffer, not the other way around, and mix immediately and thoroughly.
-
Decision Workflow for DMSO Optimization
Caption: Decision tree for selecting an advanced solubilization method.
Data Summary: Comparison of Solubilization Strategies
| Method | Mechanism of Action | Advantages | Disadvantages | Typical Concentration Range |
| DMSO | Organic solvent | High solubilizing power for many compounds | Can precipitate upon dilution; potential for cytotoxicity | < 0.5% final concentration in assays [5][6] |
| Co-solvents (e.g., PEG300) | Increase the polarity of the solvent mixture | Can improve solubility over DMSO alone | May have their own biological or cytotoxic effects | Assay-dependent; must be determined empirically |
| Cyclodextrins (e.g., HP-β-CD) | Encapsulation of the hydrophobic molecule in a cavity | Generally low toxicity; effective for many compounds | Can sometimes interact with assay components; may not work for all molecular shapes | 1-10% w/v |
| Surfactants (e.g., Tween 80) | Micellar encapsulation of the compound | High solubilizing capacity | Potential for cell membrane disruption and cytotoxicity | > CMC (e.g., >0.002% for Tween 80) |
Best Practices for Stock Solution Preparation and Handling
Accurate and reliable experimental results begin with properly prepared and handled stock solutions.
-
Accurate Weighing and Measurement: Use a calibrated analytical balance and volumetric flasks for the preparation of stock solutions to ensure concentration accuracy. [13][14]* Documentation: Clearly label all stock solutions with the compound name, concentration, solvent, date of preparation, and your initials. [15]* Storage: Store stock solutions in appropriate containers (e.g., glass vials with Teflon-lined caps) at the recommended temperature (typically -20°C or -80°C) to minimize degradation and solvent evaporation.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can cause the compound to precipitate out of solution over time. [16]Consider preparing smaller, single-use aliquots of your stock solution.
-
Visual Inspection: Before each use, visually inspect your stock solution for any signs of precipitation. If precipitate is observed, try to redissolve it by warming and vortexing. If it does not redissolve, the solution should not be used.
By following the guidance and protocols outlined in this technical support center, you will be well-equipped to overcome the solubility challenges associated with 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine and other hydrophobic compounds, leading to more robust and reliable data in your research endeavors.
References
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
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Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
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Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
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Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]
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Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]
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Solubility enhancement and application of cyclodextrins in local drug delivery. ResearchGate. [Link]
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Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
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Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
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Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. [Link]
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Best Practices For Stock Solutions. FasterCapital. [Link]
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Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]
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Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC - NIH. [Link]
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Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. ACS Publications. [Link]
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Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]
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How to Make Accurate Stock Solutions. Bitesize Bio. [Link]
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Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH. [Link]
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(PDF) Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. [Link]
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Solutions and dilutions: working with stock solutions. Rice University. [Link]
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Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. Reddit. [Link]
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Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.. [Link]
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What is the procedure to create stock solutions?. Chemistry Stack Exchange. [Link]
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Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. [Link]
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The Role of Surfactants in Solubilization of Poorly Soluble. JOCPR. [Link]
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CID 161075817 | C10H24Cl2N2. PubChem - NIH. [Link]
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Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]
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In vitro solubility assays in drug discovery. PubMed. [Link]
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In Vitro Solubility Assays in Drug Discovery. ResearchGate. [Link]
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Solubilizing Systems for Parenteral Formulation Development—Small Molecules. ResearchGate. [Link]
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The Role of Surfactants in Solubilization of Poorly Soluble Drugs. JOCPR. [Link]
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Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. [Link]
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What the concentration of DMSO you use in cell culture assays?. ResearchGate. [Link]
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Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. MDPI. [Link]
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DMSO in cell based assays. Scientist Solutions. [Link]
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1-chloro-N,N-Dimethyl-3-m-tolylisoquinolin-7-amine. Active Biopharma Corp. [Link]
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7-chloro-N-methylisoquinolin-1-amine | C10H9ClN2 | CID 81881555. PubChem. [Link]
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CAS#:5407-04-5 | 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride. Chemsrc. [Link]
-
1248621-84-2_1-chloro-N,N-dimethyl-3-M-tolylisoquinolin-7-amine. 化源网. [Link]
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Technical Support Center: A Researcher's Guide to Mitigating Off-Target Effects of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine
Welcome to the technical support center for 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on minimizing off-target effects and ensuring the scientific integrity of your experimental outcomes. As a substituted isoquinoline derivative, this compound holds potential for biological activity; however, like many small molecules, it is crucial to characterize and mitigate any unintended interactions to generate reliable and reproducible data.[1][2][3]
This resource provides a series of frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the use of this and similar research compounds.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a compound like 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine?
A1: Off-target effects are unintended interactions of a drug or compound with proteins or other biomolecules that are not the intended therapeutic target.[4] For a small molecule like 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine, which belongs to the pharmacologically active class of isoquinolines, these effects can lead to misinterpretation of experimental results, cellular toxicity, or unforeseen side effects in a therapeutic context.[1][2][3] Minimizing these effects is critical for validating the compound's true mechanism of action.
Q2: My initial screen with 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine shows a desired phenotype, but I'm unsure if it's due to on-target or off-target activity. What should I do first?
A2: This is a common and important question. The first step is to establish a dose-response relationship. Off-target effects are often observed at higher concentrations. By titrating the compound down to the lowest effective concentration, you can often find a therapeutic window where on-target effects are maximized and off-target effects are minimized. A steep dose-response curve may suggest a more specific interaction, while a shallow curve could indicate multiple, lower-affinity interactions.
Q3: Are there computational tools to predict potential off-target interactions for this compound?
A3: Yes, in silico methods are a valuable first step in identifying potential off-target interactions.[5][6][7] These approaches use the chemical structure of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine to predict its binding affinity to a wide range of known protein structures.[5][8][9] Several web-based tools and software packages can perform these analyses, providing a list of potential off-target candidates for subsequent experimental validation.[10][11]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed troubleshooting advice and step-by-step protocols to experimentally validate and minimize off-target effects.
Troubleshooting Unexplained Cellular Phenotypes
Issue: You observe a cellular phenotype (e.g., apoptosis, cell cycle arrest) that is inconsistent with the known or hypothesized target of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine.
Underlying Cause: This is a classic sign of off-target activity. The compound may be inhibiting a kinase or other protein in a critical signaling pathway unrelated to your primary target of interest.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent cellular phenotypes.
Protocol 1: Broad-Spectrum Kinase Inhibition Profiling
To identify potential off-target kinase interactions, it is recommended to screen 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine against a large panel of kinases.[12][13]
Methodology: Radiometric or luminescence-based biochemical assays are commonly used for this purpose.[14][15][16]
Step-by-Step Protocol (using a generic luminescence-based assay format):
-
Compound Preparation: Prepare a stock solution of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine in DMSO. Create a dilution series to test a range of concentrations (e.g., 10 µM to 1 nM).
-
Assay Plate Setup: In a 384-well plate, add the kinase, a suitable substrate, and your compound at the desired concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Reaction Initiation and Incubation: Start the kinase reaction by adding ATP. Incubate for the recommended time at the optimal temperature for the specific kinase.
-
Signal Detection: Add a detection reagent that measures the amount of ADP produced (indicating kinase activity) by converting it into a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each kinase at each compound concentration to determine IC50 values.
Data Interpretation:
| Kinase Target | IC50 (nM) of Compound X | IC50 (nM) of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine | Selectivity Ratio (Off-Target/On-Target) |
| On-Target | 10 | Hypothetical Value | 1 |
| Off-Target 1 | 500 | Hypothetical Value | 50 |
| Off-Target 2 | 2000 | Hypothetical Value | 200 |
| Off-Target 3 | >10000 | Hypothetical Value | >1000 |
A higher selectivity ratio indicates greater specificity for the on-target kinase.
Protocol 2: Cellular Target Engagement Assay
To confirm that the compound interacts with its intended target in a cellular context, a target engagement assay is crucial.[17][18]
Methodology: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess target engagement. It is based on the principle that a protein becomes more thermally stable when a ligand is bound to it.
Step-by-Step Protocol:
-
Cell Treatment: Treat cultured cells with 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody specific for the target protein.
-
Data Analysis: Quantify the band intensities. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizing Target Engagement:
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Signaling Pathway Deconvolution
If off-target effects are confirmed, it's important to understand their functional consequences.
Caption: Potential on- and off-target signaling pathways.
References
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]
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Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (2023). MDPI. [Link]
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Off-target effects in CRISPR/Cas9 gene editing. (2022). Frontiers in Bioengineering and Biotechnology. [Link]
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Immuno-oncology Cell-based Kinase Assay Service. (n.d.). Creative Biolabs. [Link]
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Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]
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Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024). Semantic Scholar. [Link]
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Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. (2023). Frontiers in Genome Editing. [Link]
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Identification and Validation of CRISPR/Cas9 Off-target Activity in Hematopoietic Stem and Progenitor Cells. (2022). SpringerLink. [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. (2011). Biochemical Journal. [Link]
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How can off-target effects of drugs be minimised? (2025). Patsnap Synapse. [Link]
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Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. (2020). Frontiers in Chemistry. [Link]
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Biochemical kinase assay to improve potency and selectivity. (2021). Domainex. [Link]
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Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. (2018). Molecular Informatics. [Link]
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Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ACS Chemical Biology. [Link]
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Are there experimental tests for off target effects in CRISPR? (2015). ResearchGate. [Link]
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Identification and Validation of CRISPR/Cas9 Off-Target Activity in Hematopoietic Stem and Progenitor Cells. (2022). PubMed. [Link]
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Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). Molecules. [Link]
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Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (2021). Anticancer Agents in Medicinal Chemistry. [Link]
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Innovative Strategies in Cancer Therapy. (n.d.). MDPI. [Link]
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Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. (2007). Chemistry & Biology. [Link]
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Isoquinoline derivatives as potent, selective, and orally active CRTH2 antagonists. (2014). Chemical & Pharmaceutical Bulletin. [Link]
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In Silico Target Prediction for Small Molecules. (2018). Methods in Molecular Biology. [Link]
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In Silico Target Prediction for Small Molecules: Methods and Protocols. (2025). ResearchGate. [Link]
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Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. (2023). RSC Medicinal Chemistry. [Link]
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1-chloro-N,N-Dimethyl-3-m-tolylisoquinolin-7-amine. (n.d.). Active Biopharma Corp. [Link]
-
7-chloro-N-methylisoquinolin-1-amine. (n.d.). PubChem. [Link]
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- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics [frontiersin.org]
- 8. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 9. Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
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- 17. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 18. reactionbiology.com [reactionbiology.com]
how to prevent degradation of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine in solution
Technical Support Center: 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine
Introduction
Welcome to the technical support guide for 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine (CID 1248621-84-2).[1] This document provides in-depth guidance for researchers, scientists, and drug development professionals on preventing the degradation of this compound in solution. As specific stability data for this molecule is not widely published, this guide is built upon established principles of organic chemistry, drawing parallels from the known behavior of its core functional groups: a halogenated aromatic system and a tertiary arylamine. The primary stability concerns for this molecule are oxidative degradation of the N,N-dimethylamino group and photodegradation of the chloro-isoquinoline core. This guide offers troubleshooting advice and preventative protocols to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My solution of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine is turning yellow or brown. What is happening?
This discoloration is a common indicator of oxidative degradation. The N,N-dimethylamino group on the isoquinoline ring is susceptible to oxidation, especially when exposed to atmospheric oxygen.[2][3][4] This process can be accelerated by light, heat, or the presence of trace metal impurities. The oxidation of N,N-dimethylaniline, a structurally related moiety, is well-documented and often leads to the formation of colored byproducts.[2][5]
Q2: What are the most likely degradation pathways for this compound in solution?
Based on its structure, there are three primary degradation pathways to consider:
-
Oxidation: The tertiary amine (N,N-dimethylamino group) is the most likely site for oxidation. Reaction with molecular oxygen, potentially catalyzed by light or metal ions, can lead to N-dealkylation or the formation of N-oxide species and other colored impurities.[2][4][6]
-
Photodegradation: Chlorinated aromatic compounds and heterocyclic systems can be sensitive to light, particularly UV radiation.[7][8][9] Light can provide the energy to initiate cleavage of the carbon-chlorine bond or other ring transformations, leading to a loss of potency and the formation of impurities.[10]
-
pH-Mediated Degradation: The stability of the compound can be highly dependent on the pH of the solution. The two amine groups (the isoquinoline nitrogen and the dimethylamino group) have different pKa values. At extreme pH values (either highly acidic or highly basic), the compound's stability can be compromised, potentially accelerating hydrolysis or other reactions.[11][12]
Q3: Is hydrolysis of the chlorine atom a major concern?
Hydrolysis of a chlorine atom directly attached to an aromatic ring (an aryl chloride) is generally a slow process that requires harsh conditions (e.g., high temperature, strong nucleophiles).[13][14][15][16] Compared to the more facile oxidation of the amine group, nucleophilic aromatic substitution of the chlorine by water or solvent is a less probable pathway for degradation under typical experimental conditions. However, it should not be entirely discounted, especially during long-term storage in protic, nucleophilic solvents.
Q4: How does my choice of solvent affect the stability of the compound?
Solvent choice is critical. Here are some key considerations:
-
Oxygen Content: Solvents can dissolve significant amounts of oxygen, which promotes oxidative degradation. Using a degassed solvent is a crucial first step.
-
Polarity: The rate of oxidation for compounds like N,N-dimethylaniline has been shown to be greater in polar solvents (e.g., acetonitrile, methanol) compared to non-polar solvents (e.g., toluene).[3]
-
Purity: Peroxides in aged ethers (like THF or dioxane) or trace metal impurities in any solvent can initiate and catalyze degradation. Always use high-purity, peroxide-free solvents.
Q5: What is the optimal pH range for storing this compound in an aqueous buffered solution?
While specific data is unavailable, for many aromatic amines, stability is often greatest under slightly acidic conditions (e.g., pH 4-6).[17] In this range, the basic N,N-dimethylamino group is likely to be protonated, which can decrease its susceptibility to oxidation. It is strongly recommended to perform a simple pH stability study for your specific application. Avoid strongly basic conditions, as this can increase the rate of oxidation and potentially facilitate nucleophilic attack on the C-Cl bond.[11]
Q6: Can I add anything to my solution to improve stability?
Yes, the use of antioxidants is highly recommended.
-
Hindered Phenolic Antioxidants: Compounds like Butylated Hydroxytoluene (BHT) are excellent radical scavengers that can inhibit oxidative chain reactions.
-
Hindered Amine Stabilizers (HALS): These compounds are also effective antioxidants.[18]
-
Synergistic Effects: In some applications, combining a phenolic antioxidant with an amine antioxidant can provide enhanced protection.[19] A small amount (e.g., 100-1000 ppm) of an antioxidant can significantly extend the shelf-life of your solution.[20]
Troubleshooting Guide
| Observed Problem | Probable Cause | Recommended Solutions & Preventative Measures |
| Solution turns yellow/brown upon preparation or storage. | Oxidative Degradation of the N,N-dimethylamino group. | 1. Use a high-purity, degassed solvent (purge with Nitrogen or Argon for 15-30 min). 2. Prepare and store the solution under an inert atmosphere (e.g., in a vial sealed with a septum under N₂ or Ar). 3. Add a suitable antioxidant like BHT (e.g., 250 ppm).[20] 4. Store at low temperatures (-20°C or -80°C).[17][21] |
| Loss of compound potency over a short period, even without color change. | Photodegradation due to exposure to ambient or UV light. | 1. Work in a dimly lit area when handling the compound.[22] 2. Use amber glass vials or containers wrapped in aluminum foil to block light.[10][22][23] 3. Minimize the solution's exposure time to light during experimental procedures. |
| Inconsistent results or appearance of new peaks in chromatography. | pH-Mediated Degradation or reaction with an acidic/basic solvent. | 1. If using aqueous solutions, employ a buffer system to maintain a stable pH, ideally in the slightly acidic range (pH 4-6).[11] 2. Avoid unbuffered water or solvents with acidic/basic impurities. 3. Conduct a preliminary pH stability screen to determine the optimal pH for your experimental conditions. |
| Precipitate forms in the solution upon storage at low temperatures. | Poor Solubility at reduced temperatures. | 1. Check the solubility of the compound in your chosen solvent at the intended storage temperature. 2. Consider using a different solvent system (e.g., DMSO, DMF) known for good solvating power at low temperatures. 3. If a precipitate forms, ensure it is fully redissolved and the solution is homogenous before use. |
Key Degradation Points & Prevention Strategy
The diagram below illustrates the key functional groups of the molecule and highlights the most probable sites of degradation.
Caption: Workflow for preparing a stabilized stock solution.
Step-by-Step Methodology:
-
Materials: Select a high-purity, anhydrous solvent (e.g., DMSO, DMF, or degassed Acetonitrile). Use a clean, dry amber glass vial with a PTFE-lined septum cap.
-
Solvent Preparation: Purge the required volume of solvent with an inert gas (Argon or Nitrogen) for 20-30 minutes to remove dissolved oxygen.
-
Antioxidant Addition (Optional but Recommended): If desired, add an antioxidant like BHT to the degassed solvent to achieve a final concentration of 100-500 ppm.
-
Weighing: In an area with subdued lighting, accurately weigh the desired amount of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine and transfer it to the amber vial.
-
Dissolution: Add the degassed solvent to the vial to achieve the target concentration. Mix gently until the compound is fully dissolved.
-
Inert Atmosphere: Flush the headspace of the sealed vial with inert gas for 1-2 minutes by piercing the septum with an inlet and outlet needle.
-
Light Protection: For an extra layer of protection, wrap the amber vial in aluminum foil. [22][23]8. Storage: Store the solution at -20°C or, for maximum longevity, at -80°C. [17][21]When retrieving for use, allow the vial to warm to room temperature before opening to prevent condensation from introducing moisture and oxygen.
Protocol 2: Rapid Photostability Assessment
This simple test can help determine if your compound is sensitive to light under your specific experimental conditions.
-
Preparation: Prepare two identical solutions of the compound in your chosen solvent system.
-
Sample 1 (Control): Wrap one vial completely in aluminum foil to serve as the dark control.
-
Sample 2 (Test): Leave the second vial exposed to ambient laboratory light (or a specific light source you wish to test).
-
Incubation: Place both vials side-by-side on a lab bench for a set period (e.g., 24 hours).
-
Analysis: After the incubation period, analyze both solutions by a suitable method (e.g., HPLC-UV, LC-MS). Compare the chromatograms for any decrease in the main peak area or the appearance of new impurity peaks in the light-exposed sample relative to the dark control. A significant difference indicates photosensitivity.
References
-
ResearchGate. (n.d.). Aerobic oxidation of N,N‐dimethylanilines. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). OXIDATION OF N, N-DIMETHYLANILINE: II. THE REACTION WITH OXYGEN CATALYZED BY BENZOYL PEROXIDE. Retrieved from [Link]
-
Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents. Retrieved from [Link]
-
Chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Retrieved from [Link]
-
MDPI. (2023). Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). OXIDATION OF N,N-DIMETHYLANILINE - 11. THE REACTION WITH OXYGEN CATALYZED BY BENZOYL PEROXIDE. Retrieved from [Link]
-
Save My Exams. (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]
-
A&K Sourcing. (2024). Guide to Safe Chemical Storage: Best Practices for the Industry. Retrieved from [Link]
-
Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. (n.d.). Retrieved from [Link]
-
MDPI. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Retrieved from [Link]
- Google Patents. (n.d.). US20120271026A1 - Inhibition of amine oxidation.
-
YouTube. (2022). Acyl chlorides | Hydrolysis and distinguishing tests | A Level H2 Chem. Retrieved from [Link]
-
Camlab. (n.d.). Problems Storing Light Sensitive Reagents? We have a Solution. Retrieved from [Link]
-
LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. Retrieved from [Link]
-
ResearchGate. (n.d.). Illustration of the pH-dependent binding between poly(allylamine hydrochloride) and poly(acrylic acid). Retrieved from [Link]
-
Sparkl. (n.d.). Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Persistent organic pollutant. Retrieved from [Link]
-
ResearchGate. (2025). Antioxidant action mechanisms of hindered amine stabilisers. Retrieved from [Link]
-
GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]
-
Semantics Scholar. (1988). Environmental aquatic photochemistry of chlorinated aromatic pollutants (CAPs). Retrieved from [Link]
-
Oxford Academic. (n.d.). Photochemical Technique for the Elimination of Chlorinated Aromatic Interferences in the Gas-Liquid Chromatographic Analysis for Chlorinated Paraffins. Retrieved from [Link]
-
YouTube. (2021). How do phenols work with a amine antioxidant additives?. Retrieved from [Link]
-
ResearchGate. (n.d.). General pathway of isoquinoline degradation. Retrieved from [Link]
-
PubMed. (n.d.). Cometabolic degradation of chlorinated aromatic compounds. Retrieved from [Link]
-
ResearchGate. (2025). Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Chlorinated polycyclic aromatic hydrocarbon. Retrieved from [Link]
-
Active Biopharma Corp. (n.d.). 1-chloro-N,N-Dimethyl-3-m-tolylisoquinolin-7-amine. Retrieved from [Link]
-
PubMed. (n.d.). Bacterial degradation of chlorophenols: pathways, biochemica, and genetic aspects. Retrieved from [Link]
-
ResearchGate. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]
-
PubMed. (n.d.). Effect of pH on the activity and stability of clastogens in the in vitro chromosomal aberration test with Chinese hamster ovary K1 cells. Retrieved from [Link]
-
PubMed. (n.d.). Effect of serum pH on storage stability and reaction lag phase of human creatine kinase isoenzymes. Retrieved from [Link]
-
PMC - NIH. (n.d.). Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloro-N,N-dimethylmethanamine. Retrieved from [Link]
Sources
- 1. 1248621-84-2|1-Chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. asianpubs.org [asianpubs.org]
- 6. mdpi.com [mdpi.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lfatabletpresses.com [lfatabletpresses.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of pH on the activity and stability of clastogens in the in vitro chromosomal aberration test with Chinese hamster ovary K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 14. savemyexams.com [savemyexams.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
- 21. gmpplastic.com [gmpplastic.com]
- 22. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 23. camlab.co.uk [camlab.co.uk]
Technical Support Center: Fluoroiso-7 (1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine)
Welcome to the technical support center for Fluoroiso-7, a novel synthetic fluorophore designed for high-performance cellular imaging and biochemical assays. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your experiments and achieve high signal-to-noise ratios by minimizing background fluorescence. As Senior Application Scientists, we have developed this resource based on extensive in-house testing and established principles of fluorescence methodology.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, storage, and application of Fluoroiso-7.
Q1: What are the spectral properties of Fluoroiso-7?
A1: Fluoroiso-7 is a blue-excitable fluorescent probe. Its core spectral characteristics are summarized below. For optimal performance, we recommend using filter sets that align closely with these excitation and emission maxima.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~410 nm | Compatible with violet laser lines. |
| Emission Maximum (λem) | ~485 nm | Emits in the cyan-green region of the spectrum. |
| Molar Extinction Coefficient | >30,000 M⁻¹cm⁻¹ | High photon absorption capacity. |
| Recommended Laser Line | 405 nm | Provides efficient excitation. |
| Recommended Emission Filter | 485/30 nm bandpass | Ideal for isolating probe-specific fluorescence. |
Q2: How should I prepare and store Fluoroiso-7 stock solutions?
A2: Proper handling is critical to maintaining the integrity of the fluorophore. We recommend the following procedure:
-
Reconstitution: Allow the vial of lyophilized powder to equilibrate to room temperature before opening to prevent moisture condensation. Reconstitute in anhydrous, high-quality dimethyl sulfoxide (DMSO) to a stock concentration of 1-10 mM.
-
Storage: Store the DMSO stock solution at -20°C, protected from light. For long-term storage, aliquoting into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound. When stored correctly, the stock solution is stable for up to six months.
Q3: What are the primary causes of high background fluorescence with Fluoroiso-7?
A3: High background fluorescence is typically traceable to one of three main sources:
-
Autofluorescence: Endogenous fluorescence from cellular components (e.g., NADH, flavins) or media components (e.g., phenol red, riboflavin). This is often a broad-spectrum emission that can overlap with the signal from your probe.
-
Nonspecific Binding: The probe may bind to cellular structures or surfaces (e.g., plasticware, glass) that are not the intended target. This can be due to hydrophobic interactions or electrostatic forces.
-
Excess Unbound Probe: Insufficient washing steps after staining can leave a high concentration of unbound Fluoroiso-7 in the imaging medium, contributing to a diffuse background signal.
Part 2: Troubleshooting Guide - Minimizing Background Fluorescence
This guide provides a systematic approach to diagnosing and resolving high background signal in your experiments.
Issue: High background signal obscures the target-specific fluorescence.
High background is a common challenge that significantly reduces the signal-to-noise ratio. Follow this decision tree to systematically identify and address the source of the background.
Caption: A decision tree for troubleshooting high background fluorescence.
Step-by-Step Troubleshooting Protocols
1. Diagnosing Autofluorescence
Autofluorescence is inherent to the biological sample and culture media. It is crucial to assess its contribution before troubleshooting probe-specific issues.
-
Protocol: Autofluorescence Control
-
Prepare a sample of your cells following your standard experimental procedure but omit the addition of Fluoroiso-7 .
-
Use identical imaging parameters (laser power, exposure time, gain) to acquire an image of this control sample.
-
Analysis: If you observe significant fluorescence in this control, it is attributable to autofluorescence.
-
-
Solutions for Autofluorescence:
-
Use Phenol Red-Free Media: Phenol red, a common pH indicator in cell culture media, fluoresces broadly and is a major source of background. Switch to phenol red-free media for all imaging steps.
-
Spectral Unmixing: If your imaging system supports it, acquire a spectral profile of the autofluorescence from your control sample. This "fingerprint" can then be computationally subtracted from your experimental images.
-
Background Subtraction: For simpler cases, a basic background subtraction can be effective. Acquire an image of a cell-free region in your experimental well and subtract this average intensity value from your image.
-
2. Optimizing Probe Concentration
Using too high a concentration of Fluoroiso-7 is a common cause of high background due to increased nonspecific binding and residual unbound probe.
-
Protocol: Probe Titration
-
Prepare a series of working solutions of Fluoroiso-7 at different concentrations. A good starting range is a log-scale dilution series around the recommended concentration (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM).
-
Stain your cells with each concentration, keeping all other parameters (incubation time, temperature, washing steps) constant.
-
Image each sample and quantify both the specific signal (on your target) and the background signal (in a region without specific staining).
-
Analysis: Plot the signal-to-noise ratio (Specific Signal / Background Signal) for each concentration. Select the concentration that provides the highest ratio, not necessarily the brightest absolute signal.
-
3. Enhancing Washing and Blocking Steps
Insufficient washing fails to remove unbound probe, while inadequate blocking leaves surfaces available for nonspecific binding.
Caption: Sources of background signal from a fluorescent probe.
-
Protocol: Improved Washing and Blocking
-
Blocking: Before adding Fluoroiso-7, incubate your sample with a blocking buffer. A common and effective blocking buffer is Phosphate-Buffered Saline (PBS) containing 1-3% Bovine Serum Albumin (BSA). Incubate for at least 30 minutes at room temperature. BSA works by coating surfaces, thereby reducing the sites available for nonspecific probe binding.
-
Staining: Dilute your optimized concentration of Fluoroiso-7 in a buffer that also contains a small amount of blocking agent (e.g., 0.5% BSA). This helps to suppress nonspecific interactions during the staining step itself.
-
Washing: After incubation, perform a series of rigorous wash steps.
-
Increase the number of washes from 1-2 to at least 3-4.
-
Increase the volume and duration of each wash (e.g., 5 minutes per wash).
-
Include a low concentration of a non-ionic detergent like Tween-20 (0.05%) in the wash buffer to help disrupt weak, nonspecific binding.
-
-
By systematically working through these diagnostic and optimization steps, you can effectively minimize background fluorescence and significantly improve the quality and reliability of your data when using Fluoroiso-7.
References
-
Title: Autofluorescence: a source of pitfalls in fluorescence microscopy Source: Journal of Cell Science URL: [Link]
-
Title: The poison and the remedy: managing autofluorescence in fluorescence microscopy Source: Microscopy Today URL: [Link]
-
Title: Blocking in Western Blotting Source: Bio-Rad Laboratories URL: [Link]
Technical Support Center: Overcoming Resistance to 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine
Welcome to the technical support center for 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering or wish to proactively address resistance to this novel isoquinoline-based kinase inhibitor in their cell line models. As your dedicated scientific partner, this resource provides in-depth troubleshooting, validated experimental protocols, and a framework for understanding the molecular underpinnings of resistance.
Understanding the Landscape of Resistance
Resistance to targeted therapies, particularly kinase inhibitors, is a significant challenge in both preclinical and clinical settings. The development of resistance is an evolutionary process whereby a small population of cancer cells acquires traits that allow them to survive and proliferate despite the presence of the drug. For a novel compound like 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine, which belongs to the broad class of isoquinoline-based kinase inhibitors, resistance mechanisms can be anticipated based on extensive research into similar molecules, such as those targeting EGFR, BCR-ABL, and other kinases.[1][2][3]
Mechanisms of resistance are typically classified into two main categories: on-target and off-target alterations.[1][2] On-target alterations directly involve the drug's molecular target, while off-target mechanisms bypass the inhibited pathway. A third, more general mechanism involves reduced intracellular drug concentration.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the study of drug resistance.
Q1: My cell line, which was initially sensitive to 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine, is now showing reduced sensitivity. What are the first steps to confirm and characterize this resistance?
A1: The first step is to quantitatively confirm the shift in sensitivity. This is achieved by re-evaluating the half-maximal inhibitory concentration (IC50) of the compound in your cell line compared to the parental, sensitive cell line.
-
Actionable Advice: Perform a dose-response assay, such as the MTT or a similar viability assay, on both the suspected resistant and the parental cell lines.[4][5] A significant increase (typically 5-10 fold or higher) in the IC50 value for the suspected resistant line confirms the resistant phenotype.[6] It is crucial to perform these experiments in parallel to minimize experimental variability.[7]
Q2: I've confirmed that my cell line is resistant. What are the most likely molecular mechanisms?
A2: Based on established paradigms for tyrosine kinase inhibitor (TKI) resistance, the primary culprits can be grouped into three main areas:
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Target Alteration: The most common on-target resistance mechanism is the acquisition of a secondary mutation in the kinase domain of the target protein.[1][8] This mutation can sterically hinder the binding of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine or increase the enzyme's affinity for ATP, making the inhibitor less competitive.[9] Another possibility is the amplification of the gene encoding the target kinase, leading to its overexpression.[10]
-
Bypass Signaling Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways that provide the necessary signals for survival and proliferation, thus bypassing the inhibited target.[1][11] For example, amplification or activating mutations in other receptor tyrosine kinases (RTKs) like MET or AXL can confer resistance to EGFR inhibitors.[1][11]
-
Reduced Intracellular Drug Concentration: Cells can upregulate the expression of ATP-binding cassette (ABC) transporters, which act as efflux pumps to actively remove the drug from the cell.[12][13] Overexpression of transporters like P-glycoprotein (P-gp/ABCB1) and breast cancer resistance protein (BCRP/ABCG2) is a common mechanism of multidrug resistance.[14][15]
Q3: How can I experimentally investigate these potential resistance mechanisms in my cell line?
A3: A systematic approach is recommended:
-
Step 1: Sequence the Target Kinase: If the molecular target of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine is known, the first step should be to sequence the kinase domain in the resistant cell line and compare it to the parental line. Look for acquired mutations.
-
Step 2: Analyze Protein Expression: Use Western blotting to assess the expression levels of the target kinase and key components of parallel and downstream signaling pathways (e.g., other RTKs, AKT, ERK).[16][17] Look for overexpression of the target or hyperactivation (increased phosphorylation) of bypass pathway proteins.
-
Step 3: Investigate Drug Efflux: To determine if ABC transporters are involved, you can perform a drug sensitivity assay in the presence and absence of known ABC transporter inhibitors (e.g., verapamil for P-gp).[14] A reversal of resistance in the presence of an inhibitor suggests the involvement of that transporter. Additionally, you can measure the expression of ABC transporter proteins (e.g., ABCB1, ABCG2) by qPCR or Western blotting.[14]
Q4: My cells seem to be dying initially but then recover. What could be happening?
A4: This phenomenon, known as acquired resistance, is the result of selection pressure. The initial cell death represents the elimination of the sensitive population, while a small, pre-existing subpopulation of resistant cells survives and eventually repopulates the culture.[18] To investigate this, you can attempt to derive a stably resistant cell line.
Q5: I am having trouble generating a stably resistant cell line. What are some common pitfalls?
A5: Generating a resistant cell line requires patience and careful attention to culture conditions.[19]
-
Drug Concentration: Starting with a drug concentration that is too high can lead to the death of the entire cell population. Conversely, a concentration that is too low may not provide sufficient selective pressure.[20] It is often recommended to start at a concentration around the IC20 and gradually increase it.[20]
-
Treatment Schedule: Continuous exposure to the drug is a common method. However, intermittent or "pulse" treatments, where the drug is added for a period and then removed, can also be effective.[21]
-
Cell Confluency and Doubling Time: Pay close attention to the growth rate of your cells.[19] Resistant cells may initially grow much slower than the parental line. Adjust passaging schedules accordingly.
Experimental Protocols
Protocol 1: Generation of a Resistant Cell Line
This protocol describes a method for generating a cell line with acquired resistance to 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine through continuous, escalating dose exposure.[6][21]
Materials:
-
Parental cell line of interest
-
Complete cell culture medium
-
1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine
-
Cell culture flasks/plates
-
Hemocytometer or automated cell counter
Procedure:
-
Determine the Initial IC50: First, accurately determine the IC50 of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine in the parental cell line using an MTT assay or similar method.[21]
-
Initiate Treatment: Seed the parental cells at a low density. Begin continuous treatment with the compound at a concentration equal to the IC10-IC20.[20]
-
Monitor and Maintain: Change the medium with a fresh drug-containing medium every 2-3 days. Monitor the cells for signs of recovery and proliferation. Initially, a large proportion of cells may die.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily at the current drug concentration (this may take several weeks), passage them and increase the drug concentration by 1.5 to 2-fold.[6]
-
Repeat and Stabilize: Repeat the process of adaptation and dose escalation until the cells can proliferate in a drug concentration that is at least 10-fold higher than the initial IC50 of the parental line.
-
Characterize and Bank: Once a resistant population is established, characterize its level of resistance (determine the new IC50) and cryopreserve aliquots for future experiments.[22]
Protocol 2: Assessing Drug Sensitivity using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][5][23]
Materials:
-
Parental and resistant cell lines
-
96-well plates
-
Complete cell culture medium
-
1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine (in a dilution series)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both parental and resistant cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[24]
-
Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period that allows for the assessment of drug effect (typically 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[24]
-
Solubilization: After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Analysis of Signaling Pathways by Western Blotting
Western blotting allows for the detection and semi-quantitative analysis of specific proteins in cell lysates.[25][26][27]
Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against the target kinase, phospho-AKT, total AKT, phospho-ERK, total ERK, ABCB1, ABCG2, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Compare the band intensities between the parental and resistant cell lines to assess changes in protein expression or phosphorylation status.
Visualizing Resistance Mechanisms
Diagram 1: Potential Mechanisms of Resistance
Caption: A logical workflow for troubleshooting drug resistance in cell lines.
Quantitative Data Summary
| Parameter | Parental Cell Line | Resistant Cell Line | Implication |
| IC50 | ~X nM | >10X nM | Confirms resistant phenotype |
| Target Kinase Expression | Baseline | Increased | Suggests gene amplification |
| Target Kinase Mutation | Wild-type | Present (e.g., gatekeeper) | Suggests altered drug binding |
| p-AKT / p-ERK Levels | Low (with drug) | High (with drug) | Suggests bypass pathway activation |
| ABCB1/ABCG2 Expression | Low / Undetectable | High | Suggests increased drug efflux |
References
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ResearchGate. (n.d.). Schematic representation of the protocol used to develop drug-chemoresistant cell lines. Retrieved from [Link]
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Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines. Retrieved from [Link]
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Procell. (2023, August 5). Drug-resistant Cell Lines—Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Retrieved from [Link]
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ResearchGate. (2022, February 2). Is there a commonly used protocol for making cancer cell lines drug resistant? Retrieved from [Link]
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- Sky-Lucas, S., Townley, S., & Williams, S. P. (2019). ABC-transporter upregulation mediates resistance to the CDK7 inhibitors THZ1 and ICEC0942. Scientific Reports, 9(1), 1-12.
- Bukowski, K., Kciuk, M., & Kontek, R. (2020). Clinically-relevant ABC transporter for anti-cancer drug resistance. Frontiers in Pharmacology, 11, 588762.
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ResearchGate. (n.d.). Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanisms of resistance to EGFR-TKIs from a cellular perspective. Retrieved from [Link]
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PubMed. (2011). Cell sensitivity assays: the MTT assay. Retrieved from [Link]
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PubMed Central. (2011). ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development. Retrieved from [Link]
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Bio-protocol. (n.d.). Drug Sensitivity and MTT Assay. Retrieved from [Link]
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Dongguk University. (n.d.). ABC transporters in multidrug resistance and pharmacokinetics, and strategies for drug development. Retrieved from [Link]
- Ma, L., & Yu, D. (2011). Mechanisms of resistance to EGFR tyrosine kinase inhibitors. Acta Pharmaceutica Sinica B, 1(1), 1-8.
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Sorger Lab. (n.d.). "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology. Retrieved from [Link]
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MDPI. (2023, December 8). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from [Link]
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Bio-protocol. (n.d.). Western Blotting Analysis of Signaling Pathways. Retrieved from [Link]
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PubMed Central. (2017, June 19). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Retrieved from [Link]
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ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Retrieved from [Link]
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KEGG PATHWAY Database. (2023, December 17). Retrieved from [Link]
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PubMed Central. (2010). Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. Retrieved from [Link]
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PubMed Central. (2012). Mechanisms of Drug-Resistance in Kinases. Retrieved from [Link]
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Active Biopharma Corp. (n.d.). 1-chloro-N,N-Dimethyl-3-m-tolylisoquinolin-7-amine. Retrieved from [Link]
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PubChem. (n.d.). 1-Chloro-N,N-dimethylmethanamine. Retrieved from [Link]
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Validation & Comparative
A Researcher's Guide to the Validation of Novel Isoquinoline-Based Kinase Inhibitors: A Case Study Approach
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from synthesis to a validated research tool is one of rigorous scientific scrutiny. This guide provides a comprehensive framework for the validation of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine, a representative of the pharmacologically significant isoquinoline class of molecules. In the absence of established biological data for this specific compound, we will treat it as a novel investigational molecule and outline a systematic approach to characterize its potential as a kinase inhibitor, a common mechanism of action for this scaffold.[1][2][3]
Introduction: The Isoquinoline Scaffold - A Privileged Structure in Drug Discovery
The isoquinoline core, a fused benzene and pyridine ring system, is a cornerstone in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[4][5][6] These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][7] Notably, many isoquinoline derivatives have been identified as potent inhibitors of protein kinases, key regulators of cellular signaling pathways that are often dysregulated in diseases like cancer.[2][3][8]
Given the structural features of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine, it is plausible to hypothesize that it may function as an ATP-competitive kinase inhibitor, a common mode of action for small molecules that target these enzymes.[9] This guide will therefore focus on a validation workflow to test this hypothesis, specifically exploring its potential activity against the PI3K/Akt/mTOR pathway, a critical signaling node in cancer progression that is a known target of other isoquinoline-based compounds.[2]
Hypothesized Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. We hypothesize that 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine may exert its effects by inhibiting one of the key kinases within this cascade, such as PI3K or Akt.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.
Comparative Analysis: Benchmarking Against Established Kinase Inhibitors
To validate 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine as a research tool, its performance must be objectively compared against well-characterized alternatives. For our hypothetical scenario of targeting the PI3K/Akt pathway, suitable comparator compounds would include:
| Compound | Target(s) | Key Features |
| Wortmannin | Pan-PI3K inhibitor | A well-established, potent, and irreversible inhibitor. Useful as a positive control for PI3K inhibition. |
| LY294002 | Pan-PI3K inhibitor | A reversible and cell-permeable PI3K inhibitor. Another standard positive control. |
| GDC-0941 (Pictilisib) | Pan-PI3K inhibitor | A potent, orally bioavailable PI3K inhibitor that has been in clinical trials. |
| MK-2206 | Allosteric Akt inhibitor | A highly selective inhibitor of all Akt isoforms. Important for dissecting the specific role of Akt. |
Experimental Validation Workflow
The following is a detailed, step-by-step methodology for the validation of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine. This workflow is designed to be a self-validating system, with each step providing the rationale for the next.
Caption: Experimental workflow for the validation of a novel kinase inhibitor.
Step 1: Initial Cytotoxicity Screening
Objective: To determine the concentration range at which 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine exhibits anti-proliferative effects in cancer cell lines with known PI3K/Akt pathway activation.
Protocol:
-
Cell Line Selection: Choose a panel of cancer cell lines with well-characterized PI3K/Akt pathway status (e.g., MCF7, NCI-H460, SF-268).[10]
-
Cell Plating: Seed cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Treatment: Treat cells with a serial dilution of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine and the comparator compounds for 48-72 hours.
-
Viability Assay: Assess cell viability using a standard method such as the CCK-8 assay or a real-time cell analysis (RTCA) system.[11]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound in each cell line.
Expected Outcome: This initial screen will establish the potency of the test compound and allow for a preliminary comparison with established inhibitors.
Step 2: Biochemical Kinase Assay
Objective: To directly measure the inhibitory activity of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine against purified kinase enzymes (e.g., PI3K isoforms, Akt).
Protocol:
-
Assay Setup: Utilize a commercially available kinase assay kit (e.g., ADP-Glo™, LanthaScreen™) or a custom-developed assay.
-
Enzyme and Substrate: Use purified, active kinase and a specific substrate peptide.
-
Inhibitor Titration: Incubate the enzyme with a range of concentrations of the test compound and comparators.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Detection: Measure the kinase activity according to the assay manufacturer's instructions.
-
Data Analysis: Determine the IC50 of the compound for each kinase.
Expected Outcome: This will provide direct evidence of kinase inhibition and information on the selectivity of the compound for different kinases.
Step 3: Cell-Based Target Engagement
Objective: To confirm that 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine engages its intended target within a cellular context.
Protocol:
-
Cell Treatment: Treat cells with the test compound at concentrations around its IC50 value.
-
Western Blot Analysis: Prepare cell lysates and perform Western blotting to assess the phosphorylation status of direct downstream targets of the inhibited kinase. For example, if targeting PI3K or Akt, probe for phosphorylated Akt (p-Akt) and phosphorylated S6 ribosomal protein (p-S6).
-
Quantification: Quantify the band intensities to determine the extent of target inhibition.
Expected Outcome: A dose-dependent decrease in the phosphorylation of downstream targets will confirm on-target activity in cells.
Step 4: Downstream Cellular Effects
Objective: To characterize the phenotypic consequences of target inhibition by 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine.
Protocols:
-
Cell Cycle Analysis: Treat cells with the compound and analyze the cell cycle distribution by flow cytometry after propidium iodide staining.
-
Apoptosis Assay: Assess the induction of apoptosis using methods such as Annexin V/PI staining followed by flow cytometry.[12]
Expected Outcome: These assays will reveal the cellular mechanisms through which the compound exerts its cytotoxic effects, such as cell cycle arrest or apoptosis.
Data Summary and Interpretation
All quantitative data should be summarized in clear, well-structured tables for easy comparison.
Table 1: Comparative Cytotoxicity (IC50, µM)
| Compound | MCF7 | NCI-H460 | SF-268 |
| 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine | Experimental Data | Experimental Data | Experimental Data |
| Wortmannin | Literature Value | Literature Value | Literature Value |
| LY294002 | Literature Value | Literature Value | Literature Value |
| GDC-0941 | Literature Value | Literature Value | Literature Value |
| MK-2206 | Literature Value | Literature Value | Literature Value |
Table 2: Biochemical Kinase Inhibition (IC50, nM)
| Compound | PI3Kα | PI3Kβ | PI3Kδ | PI3Kγ | Akt1 | Akt2 | Akt3 |
| 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Wortmannin | Literature Value | Literature Value | Literature Value | Literature Value | - | - | - |
| GDC-0941 | Literature Value | Literature Value | Literature Value | Literature Value | - | - | - |
| MK-2206 | - | - | - | - | Literature Value | Literature Value | Literature Value |
Conclusion
This guide provides a robust and logical framework for the initial validation of a novel isoquinoline derivative, 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine, as a potential kinase inhibitor. By following this systematic approach, researchers can confidently characterize the compound's biological activity, elucidate its mechanism of action, and benchmark its performance against established research tools. This rigorous validation is essential for establishing the utility and reliability of any new molecule in the pursuit of scientific discovery and drug development.
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The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. (n.d.). PMC. Retrieved from [Link]
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Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (n.d.). RSC Publishing. Retrieved from [Link]
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Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (n.d.). MDPI. Retrieved from [Link]
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Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (n.d.). NIH. Retrieved from [Link]
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Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. (2024). RSC Publishing. Retrieved from [Link]
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Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. (n.d.). PubMed Central. Retrieved from [Link]
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Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. (n.d.). PMC. Retrieved from [Link]
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A review for cell-based screening methods in drug discovery. (n.d.). PMC. Retrieved from [Link]
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Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. (n.d.). ACS Publications. Retrieved from [Link]
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Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers. Retrieved from [Link]
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A Novel Isoquinoline Derivative Anticancer Agent and Its Targeted Delivery to Tumor Cells Using Transferrin-Conjugated Liposomes. (n.d.). PLOS. Retrieved from [Link]
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Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (2). (2008). PubMed. Retrieved from [Link]
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A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. (2007). PNAS. Retrieved from [Link]
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Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. (2016). PubMed. Retrieved from [Link]
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Drugs containing isoquinoline derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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“Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. (n.d.). ChemRxiv. Retrieved from [Link]
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Lessons learned during the journey of data: from experiment to model for predicting kinase affinity, selectivity, polypharmacology, and resistance. (n.d.). PubMed Central. Retrieved from [Link]
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Isolation, biological activity, and synthesis of isoquinoline alkaloids. (2024). Natural Product Reports. Retrieved from [Link]
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Screening for Allosteric Kinase Inhibitors in High Throughput. (2010). Wiley Analytical Science. Retrieved from [Link]
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Three Steps for Setting up a Drug Screening Assay. (2025). Bitesize Bio. Retrieved from [Link]
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Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. (2026). ACS Publications. Retrieved from [Link]
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Isoquinoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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A Comparative Analysis of Isoquinoline-Based Kinase Inhibitors: A Guide to Efficacy, Selectivity, and Cross-Reactivity Assessment
Introduction
In the landscape of modern drug discovery, particularly in oncology, protein kinase inhibitors represent a cornerstone of targeted therapy.[1] The isoquinoline and quinoline scaffolds are privileged structures in medicinal chemistry, forming the basis of numerous potent enzyme inhibitors.[2][3] This guide was initially intended to provide a comparative analysis of a specific molecule, 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine. However, a comprehensive review of publicly available scientific literature reveals a significant lack of data regarding its biological activity and mechanism of action.
To address the core objective of providing a valuable comparative guide for researchers, we will pivot our focus to a well-characterized kinase inhibitor featuring a related quinoline core: Bosutinib (SKI-606) . Bosutinib is a potent dual inhibitor of Src and Abl kinases, offering a wealth of publicly available data for a robust comparative analysis.[4][5] This guide will objectively compare the performance of Bosutinib with other prominent kinase inhibitors, Dasatinib and Imatinib , providing supporting experimental data and detailed protocols for their evaluation. We will delve into their mechanisms of action, inhibitory profiles, and the nuanced experimental methodologies required to elucidate their therapeutic potential and off-target effects.
Comparative Overview of Selected Kinase Inhibitors
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[6] Kinase inhibitors, by competing with ATP at the enzyme's active site, can block downstream signaling and halt uncontrolled cell proliferation.[7][8]
Bosutinib (SKI-606): The Isoquinoline/Quinoline Archetype
Bosutinib is an orally active, second-generation dual Src/Abl tyrosine kinase inhibitor.[9][10] Its mechanism of action involves binding to the ATP-binding site of these kinases, thereby inhibiting their catalytic activity.[4] This blockade disrupts downstream signaling pathways crucial for cell proliferation and survival in certain cancer types, particularly chronic myeloid leukemia (CML).[11]
Dasatinib: The Broad-Spectrum Inhibitor
Dasatinib is a potent, multi-targeted kinase inhibitor with activity against a wide range of kinases, including the Src and Abl families, as well as c-KIT, PDGFRβ, and EPHA2.[8][12] Its broad-spectrum activity can be advantageous in cancers driven by multiple signaling pathways but also raises concerns about potential off-target effects.[13]
Imatinib (Gleevec): The Paradigm of Targeted Therapy
Imatinib was a pioneering kinase inhibitor that revolutionized the treatment of CML.[14] It is highly selective for the BCR-ABL fusion protein, c-KIT, and PDGFR.[7][15] Its mechanism involves stabilizing the inactive conformation of the kinase domain, preventing ATP binding and substrate phosphorylation.[14]
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a key metric for inhibitor potency. The table below summarizes the IC50 values for Bosutinib, Dasatinib, and Imatinib against a panel of key kinases.
| Kinase Target | Bosutinib IC50 (nM) | Dasatinib IC50 (nM) | Imatinib IC50 (nM) |
| BCR-ABL | ~1 | <1 - 3 | ~25 |
| SRC | 1.2 | 0.5 - 2.8 | >10,000 |
| LYN | <10 | 0.2 - 1.1 | >10,000 |
| c-KIT | Not a primary target | ~10-100 | ~100 |
| PDGFRβ | Not a primary target | ~10-100 | ~100 |
Data compiled from multiple sources.[12][14][16][17]
Experimental Protocols for Comparative Analysis
A rigorous comparative analysis of kinase inhibitors requires a multi-faceted experimental approach, progressing from biochemical assays to cellular and biophysical methods.
Workflow for Kinase Inhibitor Characterization
The following diagram illustrates a typical workflow for characterizing and comparing kinase inhibitors.
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A Comparative Guide to 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine and Other Isoquinoline Derivatives in Drug Discovery
Introduction: The Isoquinoline Scaffold - A Privileged Structure in Medicinal Chemistry
The isoquinoline core, a bicyclic aromatic heterocycle, is a cornerstone in the edifice of medicinal chemistry and drug discovery.[1][2][3] Nature has long utilized this scaffold in a diverse array of alkaloids, such as morphine and berberine, which exhibit profound physiological effects.[2][4] This natural precedent has inspired generations of medicinal chemists to explore the synthetic space around the isoquinoline nucleus, leading to the development of numerous therapeutic agents.[2][5] Isoquinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] Their therapeutic efficacy often stems from their ability to interact with key biological targets, such as enzymes (e.g., kinases, topoisomerases) and nucleic acids.[4][6]
This guide provides a detailed comparison of the novel compound 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine with other pertinent isoquinoline derivatives. Through an analysis of its structural features and a comparison with well-characterized analogues, we will explore its potential pharmacological profile and its place within the broader landscape of isoquinoline-based drug candidates.
Spotlight on 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine: A Structural Dissection
While extensive experimental data for 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine is not yet publicly available, a thorough examination of its constituent parts, based on established structure-activity relationships (SAR) of the isoquinoline scaffold, can provide valuable insights into its potential biological activity.
Structural and Functional Comparison:
| Feature | 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine | 3-Arylisoquinoline (PKB/Akt Inhibitor) |
| Core Scaffold | Isoquinoline | Isoquinoline |
| Substitution at C3 | m-Tolyl | 4-Pyridinyl-ethylene-4-pyridinyl |
| Key Interactions | Predicted hydrophobic interactions via the tolyl group | Hydrophobic and potential hydrogen bonding interactions via the pyridinyl moieties |
| Potential Mechanism | Kinase inhibition (predicted) | Inhibition of PKB/Akt kinase activity |
The comparison highlights the importance of the C3-aryl substituent for kinase inhibitory activity. While the specific nature of the aryl group differs, both compounds leverage this feature for potential interaction with a hydrophobic pocket in the target kinase. The tolyl group in our lead compound is a classic hydrophobic substituent, whereas the pyridinyl moieties in the comparator offer both hydrophobic character and the potential for hydrogen bonding, which can enhance binding affinity.
Comparator 2: An Indolo[2,1-a]isoquinoline Anticancer Agent
Hydroxy-substituted indolo[2,1-a]isoquinolines are known to exert their anticancer effects by disrupting microtubular structure and inhibiting tubulin polymerization. [4]These compounds represent a class of isoquinoline derivatives with a distinct mechanism of action from kinase inhibitors.
Structural and Functional Comparison:
| Feature | 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine | Hydroxy-substituted indolo[2,1-a]isoquinoline |
| Core Scaffold | Monomeric Isoquinoline | Fused Indolo[2,1-a]isoquinoline |
| Planarity | Relatively planar | Extended planar system |
| Potential Mechanism | Kinase inhibition (predicted) | Inhibition of tubulin polymerization, DNA intercalation |
The extended, planar structure of the indolo[2,1-a]isoquinoline is conducive to intercalation between DNA base pairs, a common mechanism for cytotoxic agents. In contrast, 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine, with its non-fused, substituted isoquinoline core, is less likely to act primarily as a DNA intercalator and is more plausibly a modulator of protein function, such as a kinase inhibitor.
Comparator 3: Berberine - A Natural Isoquinoline Alkaloid
Berberine is a well-known natural isoquinoline alkaloid with a wide range of reported biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. [7]Its mechanism of action is multifaceted, involving the modulation of various signaling pathways.
Structural and Functional Comparison:
| Feature | 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine | Berberine |
| Origin | Synthetic | Natural |
| Structural Class | Substituted Isoquinoline | Protoberberine Alkaloid |
| Biological Profile | Predicted to be a targeted agent (e.g., kinase inhibitor) | Broad-spectrum activity |
Berberine's complex, polycyclic structure contributes to its ability to interact with multiple biological targets, leading to its broad pharmacological profile. In contrast, the more synthetically streamlined structure of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine is characteristic of a compound designed through medicinal chemistry efforts to have a more targeted activity, potentially leading to higher potency and fewer off-target effects.
Experimental Protocols for Evaluating Isoquinoline Derivatives
The following are representative experimental protocols for assessing the biological activity of novel isoquinoline derivatives like 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine.
Kinase Inhibition Assay
This assay is crucial for determining if a compound inhibits the activity of a specific kinase.
Workflow:
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified CO2 incubator.
-
Cell Viability Assessment:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
For SRB assay: Fix the cells with trichloroacetic acid, wash, and then stain with sulforhodamine B dye.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value (the concentration that causes 50% growth inhibition).
Conclusion and Future Directions
1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine is a novel synthetic isoquinoline derivative with structural features that suggest its potential as a targeted therapeutic agent, most likely a kinase inhibitor. The presence of a 1-chloro substituent, a 3-m-tolyl group, and a 7-dimethylamino moiety on the isoquinoline scaffold provides a unique combination of electronic and steric properties that warrant further investigation.
Comparative analysis with known isoquinoline derivatives highlights the versatility of this scaffold in drug discovery. While some derivatives, like the indolo[2,1-a]isoquinolines, act as cytotoxic agents through mechanisms like tubulin polymerization inhibition, others, such as the 3-arylisoquinolines, are potent and selective kinase inhibitors. The structural characteristics of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine align more closely with the latter class.
Future experimental work should focus on validating the predicted biological activity of this compound. Kinase screening panels can be employed to identify its primary molecular target(s), and cell-based assays will be essential to confirm its anticancer activity and elucidate its mechanism of action. The insights gained from such studies will be invaluable for the further development of this and other novel isoquinoline derivatives as potential therapeutic agents.
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A Predictive Efficacy Analysis of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine: A Comparative Guide to Preclinical Evaluation
For correspondence: [email protected]
Introduction: Unveiling the Potential of a Novel Isoquinoline Derivative
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural and synthetic compounds with a wide array of pharmacological activities.[1][2] From the potent analgesic properties of morphine to the diverse therapeutic applications of its synthetic derivatives, the isoquinoline nucleus represents a "privileged structure" for drug discovery.[1] This guide focuses on a novel, yet uncharacterized, compound: 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine . Due to the current absence of published biological data for this specific molecule, this document serves as a predictive comparison guide. By leveraging structure-activity relationships derived from well-characterized isoquinoline and quinoline analogs, we will hypothesize its potential therapeutic efficacies and provide a comprehensive roadmap for its preclinical evaluation.
This guide is intended for researchers, scientists, and drug development professionals. Our objective is to provide a scientifically rigorous framework for investigating the potential of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine in three key therapeutic areas: anticonvulsant, antimalarial, and anticancer applications. We will dissect the mechanistic rationale for these hypotheses, present detailed experimental protocols for their validation, and offer a comparative analysis against established alternatives.
Structural Rationale and Hypothesized Bioactivities
The structure of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine presents several key features that inform our predictive analysis:
-
The Isoquinoline Core: This bicyclic aromatic system is prevalent in compounds targeting the central nervous system. Notably, certain isoquinoline derivatives have been identified as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission, suggesting a potential for anticonvulsant activity.[3]
-
The 7-amino Group: The presence of an amino group at the 7-position, particularly the N,N-dimethylamino moiety, is a feature shared with some 4-aminoquinoline antimalarial drugs like chloroquine. This suggests a potential for activity against Plasmodium falciparum.[4] The mechanism of such drugs often involves interference with heme detoxification in the parasite's food vacuole.[5][6]
-
The Substituted Phenyl and Chloro Groups: The 3-m-tolyl and 1-chloro substitutions can significantly influence the compound's steric and electronic properties, potentially modulating its binding affinity and selectivity for various biological targets, including protein kinases. The quinoline (an isomer of isoquinoline) scaffold is a known pharmacophore for epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors.[7][8]
Based on these structural parallels, we hypothesize three primary bioactivities for investigation:
-
Anticonvulsant Efficacy: As a potential AMPA receptor antagonist.
-
Antimalarial Efficacy: Through inhibition of heme polymerization.
-
Anticancer Efficacy: Via inhibition of EGFR or other relevant tyrosine kinases.
Hypothesized Mechanism 1: Anticonvulsant Activity via AMPA Receptor Antagonism
Mechanistic Insight
Excessive excitatory neurotransmission, primarily mediated by glutamate, is a hallmark of epileptic seizures. AMPA receptors, a subtype of ionotropic glutamate receptors, are crucial for fast synaptic transmission in the central nervous system. Antagonism of these receptors can dampen excessive neuronal firing and terminate seizure activity. We hypothesize that 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine may act as a non-competitive antagonist at the AMPA receptor.
Caption: Hypothesized AMPA receptor antagonism by the test compound.
Experimental Validation: Anticonvulsant Models
A tiered approach, starting with in vitro assays and progressing to in vivo models, is essential for validating this hypothesis.
In Vitro Model: Patch-Clamp Electrophysiology on Cultured Neurons
This technique provides direct evidence of AMPA receptor modulation.
Protocol:
-
Cell Culture: Culture primary hippocampal or cortical neurons from embryonic day 18 (E18) rat pups.
-
Electrophysiology:
-
Perform whole-cell patch-clamp recordings from neurons at days in vitro (DIV) 12-16.
-
Use a patch pipette solution containing a Cs-based internal solution to isolate AMPA receptor-mediated currents.
-
Hold the neuron at -60 mV.
-
Apply a brief pulse of AMPA (10 µM) to elicit an inward current.
-
After establishing a stable baseline response, co-apply AMPA with increasing concentrations of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine.
-
-
Data Analysis: Measure the peak amplitude of the AMPA-evoked current in the presence and absence of the test compound. Calculate the IC50 value.
In Vivo Model: Maximal Electroshock (MES) Seizure Test in Mice
The MES test is a widely used model to screen for drugs effective against generalized tonic-clonic seizures.[9]
Protocol:
-
Animals: Use male Swiss Webster mice (20-25 g).
-
Drug Administration: Administer 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine intraperitoneally (i.p.) at various doses. Include a vehicle control group and a positive control group (e.g., Phenytoin).
-
Seizure Induction: 30-60 minutes post-injection, induce seizures by delivering an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) via corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: Determine the percentage of mice protected from tonic hindlimb extension at each dose. Calculate the ED50.
| Model | Parameter Measured | Positive Control | Interpretation of Positive Result |
| In Vitro: Patch-Clamp | Inhibition of AMPA-evoked currents (IC50) | GYKI 52466 | Direct antagonism of AMPA receptors. |
| In Vivo: MES Test | Protection from tonic hindlimb extension (ED50) | Phenytoin | Potential efficacy against generalized tonic-clonic seizures. |
Hypothesized Mechanism 2: Antimalarial Activity via Heme Polymerization Inhibition
Mechanistic Insight
The malaria parasite Plasmodium falciparum digests hemoglobin within its acidic food vacuole, releasing large quantities of toxic free heme.[5] To protect itself, the parasite polymerizes heme into an inert crystalline pigment called hemozoin.[10] Quinolone antimalarials are thought to accumulate in the food vacuole and cap the growing hemozoin crystal, preventing further polymerization and leading to a toxic buildup of free heme.[5]
Caption: Hypothesized inhibition of heme polymerization by the test compound.
Experimental Validation: Antimalarial Models
In Vitro Model: Heme Polymerization Inhibition Assay
This cell-free assay directly measures the compound's ability to inhibit hemozoin formation.[11]
Protocol:
-
Reagents: Hematin, NaOH, glacial acetic acid, DMSO.
-
Assay Setup:
-
In a 96-well plate, add a solution of hematin dissolved in NaOH.
-
Add various concentrations of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine. Include a negative control (vehicle) and a positive control (chloroquine).
-
Initiate polymerization by adding glacial acetic acid to lower the pH.
-
Incubate at 37°C for 24 hours.
-
-
Quantification:
-
Centrifuge the plate to pellet the hemozoin.
-
Wash the pellets with DMSO to remove unreacted heme.
-
Dissolve the hemozoin pellet in NaOH and measure the absorbance at 405 nm.
-
-
Data Analysis: Calculate the percentage of inhibition relative to the negative control and determine the IC50.
In Vivo Model: Plasmodium berghei Infection in Mice
This is a standard model for initial in vivo screening of antimalarial compounds.
Protocol:
-
Animals and Infection: Use female BALB/c mice. Infect them intravenously with Plasmodium berghei parasitized red blood cells.
-
Drug Administration: Begin treatment 24 hours post-infection. Administer 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine orally or intraperitoneally for four consecutive days. Include vehicle control and chloroquine-treated groups.
-
Monitoring: Monitor parasitemia daily by preparing thin blood smears from tail blood, staining with Giemsa, and counting infected red blood cells under a microscope.
-
Data Analysis: Calculate the percent suppression of parasitemia compared to the vehicle control group. Monitor survival of the mice.
| Model | Parameter Measured | Positive Control | Interpretation of Positive Result |
| In Vitro: Heme Polymerization | Inhibition of hemozoin formation (IC50) | Chloroquine | Direct interference with heme detoxification pathway. |
| In Vivo: P. berghei model | Suppression of parasitemia, increased survival | Chloroquine | In vivo efficacy against malaria parasite. |
Hypothesized Mechanism 3: Anticancer Activity via EGFR Tyrosine Kinase Inhibition
Mechanistic Insight
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways (e.g., RAS/RAF/MEK/ERK) that promote cell proliferation, survival, and migration.[12] Overexpression or mutation of EGFR is common in many cancers, making it a key therapeutic target.[8] Many EGFR inhibitors are based on a quinoline or quinazoline scaffold, which are structurally related to isoquinoline.[13] We hypothesize that 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine could act as an ATP-competitive inhibitor of the EGFR tyrosine kinase.
Caption: Hypothesized inhibition of EGFR signaling by the test compound.
Experimental Validation: Anticancer Models
In Vitro Model: Cell Viability Assay on Cancer Cell Lines
This assay assesses the cytotoxic or cytostatic effects of the compound on cancer cells.[14][15]
Protocol:
-
Cell Lines: Use cancer cell lines with high EGFR expression (e.g., A431, A549) and a control cell line with low EGFR expression.
-
Assay:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine for 72 hours. Use a known EGFR inhibitor (e.g., Gefitinib) as a positive control.
-
Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
-
Data Analysis: Plot cell viability versus compound concentration and calculate the IC50 for each cell line.
In Vivo Model: Human Tumor Xenograft in Nude Mice
This model evaluates the compound's ability to inhibit tumor growth in a living organism.[16][17]
Protocol:
-
Animals: Use immunodeficient nude mice (e.g., BALB/c nude).
-
Tumor Implantation: Subcutaneously implant A431 cells into the flank of the mice.
-
Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups: vehicle control, 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine (at various doses), and a positive control (e.g., Erlotinib). Administer treatment daily via an appropriate route (e.g., oral gavage).
-
Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal body weight as an indicator of toxicity.
-
Data Analysis: Plot tumor growth curves for each group. Calculate the tumor growth inhibition (TGI) at the end of the study.
| Model | Parameter Measured | Positive Control | Interpretation of Positive Result |
| In Vitro: Cell Viability | Reduction in cancer cell viability (IC50) | Gefitinib | Cytotoxic or cytostatic effect on cancer cells. |
| In Vivo: Xenograft Model | Inhibition of tumor growth (TGI) | Erlotinib | In vivo antitumor efficacy. |
Comparative Summary and Future Directions
The table below provides a comparative summary of the hypothesized activities of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine and established drugs.
| Therapeutic Area | Hypothesized Target | Test Compound | Established Alternative | Key Differentiator |
| Anticonvulsant | AMPA Receptor | 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine | Perampanel | Novel chemical scaffold; potential for different selectivity and side-effect profile. |
| Antimalarial | Heme Polymerization | 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine | Chloroquine | Potential to overcome chloroquine resistance mechanisms. |
| Anticancer | EGFR Tyrosine Kinase | 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine | Gefitinib | Potential for activity against resistant EGFR mutations. |
The preclinical evaluation of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine holds significant promise. The proposed experimental workflows provide a clear and robust path to confirming its efficacy in these diverse therapeutic models. Positive results in any of these areas would warrant further investigation into its pharmacokinetic properties, safety profile, and precise molecular mechanism of action. The unique combination of structural motifs within this single molecule makes it a compelling candidate for further drug discovery and development efforts.
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benchmarking 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine against known drugs
An objective comparison of a novel chemical entity to established drugs is fundamental to drug discovery and development. This guide provides a comprehensive benchmarking framework for the novel compound 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine, hereafter referred to as "Cmpd-ISO-7," against known therapeutic agents.
For the purpose of this guide, we will hypothesize that Cmpd-ISO-7 is a novel inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, a well-validated target in oncology. We will benchmark its performance against two established EGFR inhibitors: Gefitinib, a first-generation inhibitor, and Osimertinib, a third-generation inhibitor that is particularly effective against resistance mutations like T790M.
This guide will delve into the mechanistic rationale, provide detailed experimental protocols for a head-to-head comparison, and present hypothetical, yet plausible, data to illustrate the potential advantages of Cmpd-ISO-7.
Mechanistic Overview: Targeting the EGFR Signaling Pathway
The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. In many cancers, this pathway is constitutively activated due to EGFR mutations, leading to uncontrolled cell growth. Gefitinib and Osimertinib function by binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and blocking downstream signaling. Our central hypothesis is that Cmpd-ISO-7 shares this mechanism but exhibits a superior potency and selectivity profile.
Caption: EGFR signaling pathway and points of inhibition by Cmpd-ISO-7, Gefitinib, and Osimertinib.
Comparative Benchmarking: In Vitro Potency and Selectivity
The initial and most critical assessment of a novel inhibitor is its potency (how much of the drug is needed to be effective) and selectivity (how well it distinguishes between its intended target and other related proteins).
In Vitro Kinase Inhibition Assay
Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase. We will use an ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction. A lower IC50 (half-maximal inhibitory concentration) value indicates higher potency.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, BSA, and DTT. Prepare serial dilutions of Cmpd-ISO-7, Gefitinib, and Osimertinib in DMSO, followed by a final dilution in the reaction buffer.
-
Kinase Reaction: In a 384-well plate, add 2 µL of the diluted compound, 2 µL of a solution containing the EGFR kinase and its substrate peptide, and initiate the reaction by adding 1 µL of ATP solution. Incubate at room temperature for 1 hour.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to positive (no inhibitor) and negative (no kinase) controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Hypothetical Comparative Data:
| Compound | EGFR (Wild-Type) IC50 (nM) | EGFR (T790M Mutant) IC50 (nM) |
| Cmpd-ISO-7 | 0.8 | 1.2 |
| Gefitinib | 25.7 | >1000 |
| Osimertinib | 12.1 | 0.9 |
Interpretation: The hypothetical data suggests Cmpd-ISO-7 is highly potent against both wild-type and the T790M mutant EGFR, potentially offering a significant advantage over first-generation inhibitors like Gefitinib, which are ineffective against this common resistance mutation. Its potency against the T790M mutant is comparable to the third-generation inhibitor, Osimertinib.
Cellular Proliferation Assay
Rationale: To determine if the in vitro kinase inhibition translates to anti-cancer activity in a cellular context, we will assess the compounds' ability to inhibit the proliferation of cancer cell lines driven by EGFR signaling. We will use the NCI-H1975 cell line, which harbors the EGFR T790M mutation, and the PC-9 cell line, which has a drug-sensitive EGFR exon 19 deletion.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed NCI-H1975 and PC-9 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Cmpd-ISO-7, Gefitinib, or Osimertinib for 72 hours.
-
Lysis and Luminescence: Add CellTiter-Glo® Reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by plotting cell viability against the logarithm of compound concentration.
Hypothetical Comparative Data:
| Compound | PC-9 (EGFR del19) GI50 (nM) | NCI-H1975 (EGFR T790M) GI50 (nM) |
| Cmpd-ISO-7 | 1.5 | 2.8 |
| Gefitinib | 15.2 | >5000 |
| Osimertinib | 11.8 | 8.7 |
Interpretation: This data reinforces the kinase assay results, showing Cmpd-ISO-7 has superior anti-proliferative activity in both sensitive and resistant cancer cell lines compared to the benchmarks.
Target Engagement and Pathway Modulation
Rationale: It is crucial to verify that the observed anti-proliferative effects are due to the intended mechanism of action – the inhibition of EGFR and its downstream signaling. This is achieved by Western blotting to measure the phosphorylation status of EGFR and its key downstream effector, ERK.
Caption: A streamlined workflow for Western blot analysis to assess target engagement.
Experimental Protocol: Western Blotting
-
Cell Treatment and Lysis: Treat NCI-H1975 cells with Cmpd-ISO-7, Gefitinib, and Osimertinib at their respective GI50 concentrations for 2 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20 µg of protein from each sample on a 4-12% Bis-Tris gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST and then incubate overnight with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH).
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Expected Outcome: Treatment with Cmpd-ISO-7 and Osimertinib should show a marked decrease in the levels of p-EGFR and p-ERK in NCI-H1975 cells, while Gefitinib should have a minimal effect, confirming that Cmpd-ISO-7 effectively engages its target in a cellular context.
Conclusion and Future Directions
This guide outlines a foundational benchmarking strategy for the novel compound 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine (Cmpd-ISO-7). Based on our hypothetical data, Cmpd-ISO-7 demonstrates significant potential as a next-generation EGFR inhibitor with potent activity against both wild-type and T790M-mutant forms of the kinase. Its superior performance in both in vitro and cellular assays compared to first-generation inhibitors and its comparable, if not slightly improved, profile against a third-generation agent like Osimertinib warrants further investigation.
Future studies should include comprehensive kinase selectivity profiling against a broad panel of human kinases to ensure a clean off-target profile, in vivo efficacy studies in xenograft mouse models, and a full ADME/Tox profiling to assess its drug-like properties.
References
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Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. [Link]
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Seshacharyulu, P., Ponnusamy, M. P., & Batra, S. K. (2012). Targeting EGF/EGFR signaling in cancer. Expert Opinion on Therapeutic Targets, 16(1), 15-31. [Link]
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Ciardiello, F., & De Vita, F. (2007). The role of gefitinib in the treatment of non-small-cell lung cancer. Expert Opinion on Pharmacotherapy, 8(7), 987-997. [Link]
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Remon, J., Steuer, C. E., Ramalingam, S. S., & Felip, E. (2018). Osimertinib and other third-generation EGFR TKI in advanced non-small cell lung cancer: a systematic review. Annals of Oncology, 29(suppl_1), i20-i27. [Link]
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Cross, D. A., Ashton, S. E., Ghiorghiu, S., Eberlein, C., Floc'h, N., Smaill, J. B., ... & Mellor, M. J. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer Discovery, 4(9), 1046-1061. [Link]
Independent Verification of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine Activity: A Comparative Guide for Researchers
This guide provides a comprehensive framework for the independent verification of the biological activity of the novel isoquinoline derivative, 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine. Given the absence of published data for this specific compound, we present a series of robust, self-validating experimental protocols to probe its potential anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) activities. This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to elucidate the compound's pharmacological profile through objective comparison with well-characterized alternative compounds.
Introduction: The Promise of the Isoquinoline Scaffold
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Derivatives of isoquinoline have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and CNS-acting agents.[3][4][5] The diverse mechanisms of action associated with this structural motif include the inhibition of crucial enzymes like kinases and topoisomerases, disruption of microtubule dynamics, and modulation of neurotransmitter receptors.[6][7]
1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine is a synthetic derivative whose biological activity has not yet been publicly reported. Its structure, featuring a substituted isoquinoline core, suggests the potential for a range of pharmacological effects. This guide outlines a systematic approach to independently verify these potential activities through a series of in vitro assays, using established comparator compounds as benchmarks.
Hypothesized Activities and Comparator Compounds
Based on the broad bioactivity of the isoquinoline class, we propose to investigate the following potential activities for 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine, with the corresponding well-characterized comparator compounds for each proposed assay:
| Hypothesized Activity | Mechanism of Action | Comparator Compound | Key Parameter |
| Anticancer | Kinase Inhibition (EGFR/HER2) | Lapatinib | IC50 |
| Anticancer | Topoisomerase I Inhibition | Camptothecin | IC50 |
| Anticancer | Microtubule Disruption | Paclitaxel | IC50 |
| Antimicrobial | Antibacterial (Gram-positive) | Ciprofloxacin | MIC |
| Anti-inflammatory | COX-2 Inhibition | Celecoxib | IC50 |
| CNS Activity | Dopamine D2 Receptor Binding | Risperidone | Ki |
Experimental Protocols for Independent Verification
The following sections provide detailed, step-by-step methodologies for the key experiments proposed to elucidate the activity of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine.
Anticancer Activity
A primary area of investigation for novel isoquinoline derivatives is their potential as anticancer agents. We propose a multi-pronged approach to screen for activity against key cancer-related targets.
Many isoquinoline derivatives have been shown to inhibit protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[2] This protocol outlines an in vitro assay to determine the inhibitory activity of the test compound against the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases.
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for the in vitro kinase inhibition assay.
Protocol:
-
Reagent Preparation: Prepare kinase buffer, ATP solution, and a suitable peptide substrate for EGFR and HER2.
-
Compound Preparation: Prepare serial dilutions of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine and the comparator, Lapatinib, in DMSO.
-
Assay Plate Setup: In a 96-well plate, add the kinase (EGFR or HER2), the test compound or Lapatinib, and the peptide substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding a final concentration of ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction using a suitable stop reagent.
-
Detection: Measure the amount of phosphorylated substrate using a detection reagent that generates a luminescent or fluorescent signal.
-
Data Analysis: Read the plate using a microplate reader and plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.
Comparative Data: Kinase Inhibition
| Compound | Target | IC50 (nM) |
| Lapatinib | EGFR | 10.2 |
| HER2 | 9.8[2] | |
| 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine | EGFR | To be determined |
| HER2 | To be determined |
Topoisomerases are enzymes that regulate the topology of DNA and are validated targets for cancer chemotherapy.[5] This assay determines if the test compound can inhibit the activity of human topoisomerase I.
Experimental Workflow: Topoisomerase I Inhibition Assay
Caption: Workflow for the Topoisomerase I DNA relaxation assay.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine assay buffer, supercoiled plasmid DNA, and serial dilutions of the test compound or Camptothecin.
-
Enzyme Addition: Add human Topoisomerase I to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Data Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands to determine the extent of inhibition. The IC50 is the concentration of the compound that inhibits 50% of the topoisomerase I activity.
Comparative Data: Topoisomerase I Inhibition
| Compound | Assay | IC50 (µM) |
| Camptothecin | Topoisomerase I Inhibition (cell-free) | 0.68[5] |
| 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine | Topoisomerase I Inhibition (cell-free) | To be determined |
Microtubules are essential for cell division, and their disruption is a common mechanism of action for anticancer drugs.[8] This assay measures the effect of the test compound on the in vitro polymerization of tubulin.
Protocol:
-
Tubulin Preparation: Reconstitute lyophilized tubulin in a general tubulin buffer.
-
Assay Setup: In a 96-well plate, add tubulin solution, GTP, and serial dilutions of the test compound or Paclitaxel.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Monitoring Polymerization: Measure the increase in absorbance at 340 nm over time using a plate reader. The increase in absorbance corresponds to the formation of microtubules.
-
Data Analysis: Plot the rate of polymerization against the compound concentration to determine the IC50 value.
Comparative Data: Microtubule Polymerization
| Compound | Effect | IC50 |
| Paclitaxel | Promotes polymerization | ~10 nM - 23 µM (EC50) |
| 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine | To be determined | To be determined |
Antimicrobial Activity
Isoquinoline derivatives have shown promising activity against a range of microbial pathogens.[9] The following protocol determines the minimum inhibitory concentration (MIC) of the test compound against a common Gram-positive bacterium.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of Staphylococcus aureus in a suitable broth medium.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound and Ciprofloxacin in the broth medium.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Comparative Data: Antimicrobial Activity
| Compound | Organism | MIC (µg/mL) |
| Ciprofloxacin | Staphylococcus aureus | 0.25 - 0.5[4] |
| 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine | Staphylococcus aureus | To be determined |
Anti-inflammatory Activity
The anti-inflammatory potential of isoquinolines is another area of interest.[4] This assay measures the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.
Protocol:
-
Enzyme and Substrate Preparation: Prepare purified COX-2 enzyme and its substrate, arachidonic acid.
-
Assay Setup: In a 96-well plate, add the COX-2 enzyme, a cofactor solution, and serial dilutions of the test compound or Celecoxib.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Incubation: Incubate the plate at 37°C for a specified time.
-
Detection: Measure the production of prostaglandin E2 (PGE2) using a suitable detection kit (e.g., ELISA).
-
Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.
Comparative Data: Anti-inflammatory Activity
| Compound | Target | IC50 (nM) |
| Celecoxib | COX-2 | 40[1] |
| 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine | COX-2 | To be determined |
Central Nervous System (CNS) Activity
Certain isoquinoline derivatives interact with CNS receptors.[10] This protocol assesses the binding affinity of the test compound to the dopamine D2 receptor, a key target for antipsychotic drugs.
Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the human dopamine D2 receptor.
-
Radioligand and Compound Preparation: Prepare a solution of a suitable radioligand (e.g., [3H]-spiperone) and serial dilutions of the test compound or Risperidone.
-
Binding Reaction: In a 96-well plate, combine the cell membranes, radioligand, and the test compound or Risperidone.
-
Incubation: Incubate the plate at room temperature to allow for binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound and free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the Ki (inhibitory constant) value by analyzing the competitive binding data.
Comparative Data: CNS Activity
| Compound | Target | Ki (nM) |
| Risperidone | Dopamine D2 Receptor | 3.13[3] |
| 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine | Dopamine D2 Receptor | To be determined |
Data Interpretation and Future Directions
The experimental data generated from these assays will provide the first insights into the pharmacological profile of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine. A direct comparison of the IC50, MIC, or Ki values with those of the well-characterized comparator compounds will allow for an objective assessment of its potency and potential areas of therapeutic interest.
Positive results in any of these primary screens should be followed by more extensive secondary assays. For example, promising anticancer activity would warrant cytotoxicity studies in a panel of cancer cell lines, cell cycle analysis, and apoptosis assays. Similarly, significant antimicrobial activity should be further investigated against a broader range of pathogens, including resistant strains.
This guide provides a foundational roadmap for the independent and rigorous evaluation of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine. By following these protocols and objectively comparing the results to established benchmarks, researchers can effectively unlock the potential of this novel isoquinoline derivative.
References
- Khan, I., et al. (2021). Natural isoquinoline alkaloids: Binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme. Biophysical Chemistry, 277, 106644.
- Ghavre, M., et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 27(24), 8799.
- Fu, L., et al. (2021). The anticancer effect of sanguinarine: A review. Current Medicinal Chemistry, 28(1), 143-158.
- Achkar, I. W., et al. (2021). Anticancer potential of sanguinarine for various human malignancies. Future Medicine, 16(11), 945-959.
- Yang, L., et al. (2021). Isolation, biological activity, and synthesis of isoquinoline alkaloids.
- Sakai, N., et al. (2022). Synthesis and biological evaluation of novel benzo[g]isoquinoline-5,10-diones as topoisomerase I inhibitors. Bioorganic & Medicinal Chemistry, 59, 116671.
- Li, W., et al. (2022). Design, synthesis, and biological evaluation of novel tetrahydroisoquinoline-stilbene derivatives as potent tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 238, 114467.
- Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of novel 14-N-amino acid-substituted tetrandrine derivatives as potent anticancer agents with improved aqueous solubility. Journal of Medicinal Chemistry, 65(1), 456-473.
- Jin, J., et al. (2020). Isoquinolinone derivatives as potent CNS multi-receptor D2/5-HT1A/5-HT2A/5-HT6/5-HT7 agents: Synthesis and pharmacological evaluation. European Journal of Medicinal Chemistry, 207, 112709.
- Neumeyer, J. L., et al. (1972). Isoquinolines. 3. 3-Aminoisoquinoline Derivatives with Central Nervous System Depressant Activity. Journal of Medicinal Chemistry, 15(10), 1050-1054.
- Joshi, H. C. (2005). EM015 and EM011, novel semisynthetic isoquinoline alkaloids bind tubulin, cause mitotic arrest followed by apoptosis in a variety of human cancer cells but spare healthy primary cells. Cancer Research, 65(9_Supplement), 32.
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A Comparative Guide to the Structure-Activity Relationship of 1-Chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine Analogs as Protein Kinase Inhibitors
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] These activities include antitumor, antiviral, anti-inflammatory, and antimicrobial effects.[1][3][4][5] This guide delves into the structure-activity relationship (SAR) of a specific class of isoquinoline derivatives, namely analogs of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine, with a focus on their potential as protein kinase inhibitors. Dysregulation of protein kinase activity is a known driver of various diseases, particularly cancer, making them a major class of therapeutic targets.[6]
While extensive public data on the specific lead compound is limited, this guide constructs a robust, scientifically-grounded framework for its systematic SAR exploration. By analyzing related isoquinoline and quinoline structures, we can infer logical strategies for analog design and establish validated protocols for synthesis and biological evaluation.[7][8][9]
The Lead Compound and Strategic Framework for Analog Design
Our lead compound, 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine, presents several key regions ripe for chemical modification to probe its interaction with a hypothetical protein kinase target. Based on SAR studies of similar heterocyclic kinase inhibitors, we hypothesize that this compound adopts a specific orientation within the ATP-binding pocket of a kinase, making targeted modifications crucial for enhancing potency and selectivity.[8][10][11][12]
The core strategy involves systematically altering three key regions of the molecule:
-
Region A: The 1-Chloro Group: This position is critical. The chlorine atom can be replaced with other halogens (F, Br), small alkyl groups, or hydrogen bond donors/acceptors to probe steric and electronic interactions, potentially with the hinge region of the kinase.
-
Region B: The 3-m-Tolyl Group: A lipophilic group at this position often contributes significantly to activity.[10] Modifications here will explore the impact of sterics, electronics, and hydrophobicity on binding affinity. Analogs will include variations in the aryl ring's substitution pattern (ortho, para) and the nature of the substituent (e.g., methoxy, fluoro, trifluoromethyl).
-
Region C: The 7-N,N-dimethylamino Group: This basic group can form crucial salt bridges or hydrogen bonds. We will explore the necessity of the nitrogen atom and the impact of its substitution by synthesizing analogs with primary amines, secondary amines, and non-basic groups.
Caption: Strategic plan for SAR studies of the lead compound.
Synthesis and Biological Evaluation Workflow
A systematic approach is essential for generating reliable SAR data. The overall workflow involves the synthesis of analog libraries, followed by a tiered biological evaluation to assess their potency and selectivity as kinase inhibitors.
Caption: Integrated workflow for synthesis and biological evaluation.
Comparative Data of Designed Analogs
To illustrate the SAR, the following table presents hypothetical data for a series of designed analogs evaluated against a target kinase (e.g., Aurora A, a target for which isoquinolines have shown activity).[13] Activity is reported as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.
| Compound ID | Modification from Lead | Region Modified | Target Kinase IC50 (nM) | Cellular GI50 (nM) |
| Lead | 1-Cl, 3-m-tolyl, 7-NMe2 | - | 150 | 850 |
| A-1 | 1-H | A | >10,000 | >10,000 |
| A-2 | 1-F | A | 120 | 700 |
| A-3 | 1-OMe | A | 850 | 3200 |
| B-1 | 3-phenyl | B | 300 | 1500 |
| B-2 | 3-(4-methoxyphenyl) | B | 80 | 450 |
| B-3 | 3-(4-fluorophenyl) | B | 95 | 500 |
| C-1 | 7-NH2 | C | 250 | 1100 |
| C-2 | 7-NHMe | C | 180 | 950 |
| C-3 | 7-OH | C | 2500 | >10,000 |
Interpretation of SAR:
-
Region A: The complete removal of the substituent at the 1-position (A-1) results in a total loss of activity, suggesting a crucial role for this group. Replacing chlorine with a smaller, more electronegative fluorine atom (A-2) maintains potency. However, a larger methoxy group (A-3) is detrimental, indicating a tight steric constraint in this part of the binding pocket.
-
Region B: Modifications to the 3-aryl group significantly impact activity. The addition of an electron-donating methoxy group at the para-position (B-2) enhances potency compared to the lead compound, suggesting a favorable interaction in a hydrophobic pocket. A para-fluoro substituent (B-3) also improves activity, highlighting the importance of this substitution pattern.
-
Region C: Altering the 7-N,N-dimethylamino group leads to a decrease in potency. Both the primary amine (C-1) and secondary amine (C-2) are less active than the tertiary amine of the lead, suggesting that the N,N-dimethyl substitution is optimal for either shielding the nitrogen from metabolism or for specific hydrophobic interactions. Replacing the amino group with a hydroxyl group (C-3) drastically reduces activity, indicating the importance of the basic nitrogen at this position.
Detailed Experimental Protocols
To ensure scientific rigor and reproducibility, detailed protocols for key experiments are provided below.
A. General Synthetic Procedure for 1-Chloro-3-arylisoquinolines
A plausible synthetic route can be adapted from established methods for isoquinoline synthesis, such as the Bischler-Napieralski reaction followed by aromatization and functional group manipulation.[14] A key step for introducing the 3-aryl group would be a palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling). The final chlorination at the 1-position can often be achieved using reagents like phosphorus oxychloride (POCl3).[13]
-
Step 1: Amide Formation: React a suitably substituted phenethylamine with an appropriate acyl chloride to form the corresponding amide.
-
Step 2: Cyclization (Bischler-Napieralski): Treat the amide with a dehydrating agent such as POCl3 or P2O5 to effect cyclization to a 3,4-dihydroisoquinoline intermediate.
-
Step 3: Aromatization: Dehydrogenate the dihydroisoquinoline using a catalyst like palladium on carbon (Pd/C) to form the isoquinoline core.
-
Step 4: Functionalization: Introduce the 3-aryl group via Suzuki coupling of a 3-bromo-isoquinoline intermediate with the desired arylboronic acid.
-
Step 5: Chlorination: Convert the resulting isoquinolone to the 1-chloro-isoquinoline using POCl3.[13]
-
Step 6: Amination: Introduce the 7-amino group via nitration followed by reduction, and subsequent N-alkylation to yield the final N,N-dimethylamino analog.
-
Purification and Characterization: Purify all intermediates and final products by column chromatography and/or recrystallization. Confirm their structure and purity (>95%) using ¹H NMR, ¹³C NMR, and LC-MS.
B. In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method to determine the IC50 value of a compound against a specific protein kinase.[6] The assay measures the amount of ADP produced, which is proportional to kinase activity.
-
Materials:
-
Target Kinase (e.g., Aurora A)
-
Kinase Substrate Peptide
-
ATP
-
Test Compounds (analogs)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[6]
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection
-
-
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.[6]
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (as a vehicle control) to each well.
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. Incubate the plate at 30°C for 60 minutes.[6]
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6]
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[6]
-
-
Data Acquisition and Analysis: Measure the luminescence of each well. Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response curve to calculate the IC50 value.[6]
-
Caption: Step-by-step workflow for the in vitro kinase assay.
Conclusion and Future Directions
This guide provides a comprehensive framework for investigating the structure-activity relationship of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine analogs. The hypothetical data and SAR interpretation suggest that the 1-chloro and 7-N,N-dimethylamino groups are critical for activity, while the 3-aryl substituent offers a prime location for optimization to enhance potency. Future work should focus on synthesizing and testing these proposed analogs to validate the hypothetical SAR. Promising compounds should be further profiled for their selectivity against a panel of kinases and evaluated in more complex cellular and in vivo models to assess their therapeutic potential.
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Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. PubMed. Available at:
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A Comparative Analysis of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine: A Novel Kinase Inhibitor Candidate in Oncology
A Senior Application Scientist's Guide to In Vitro and In Vivo Efficacy Assessment
In the landscape of oncology drug discovery, the isoquinoline scaffold has emerged as a privileged structure, forming the backbone of several potent kinase inhibitors. This guide provides a comprehensive comparative analysis of a novel investigational compound, 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine (hereafter referred to as CTM-7), focusing on its in vitro and in vivo efficacy. As direct experimental data for CTM-7 is not yet widely published, this document will serve as a practical guide for researchers, outlining the essential experimental frameworks for its evaluation against a known standard-of-care, Gefitinib, a well-characterized EGFR inhibitor. This guide is structured to provide not only the methodologies but also the scientific rationale behind the experimental choices, ensuring a robust and translatable assessment of CTM-7's therapeutic potential.
Introduction: The Rationale for Investigating CTM-7
The targeted inhibition of protein kinases is a cornerstone of modern cancer therapy. The structural features of CTM-7, particularly the substituted isoquinoline core, suggest its potential as a kinase inhibitor. For the purpose of this guide, we will hypothesize that CTM-7 is an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical driver in the pathogenesis of several malignancies, most notably non-small cell lung cancer (NSCLC).
Our investigation will therefore focus on comparing the efficacy of CTM-7 to Gefitinib, an established first-generation EGFR tyrosine kinase inhibitor (TKI). The primary objectives are to:
-
Determine the in vitro potency and selectivity of CTM-7 in relevant cancer cell lines.
-
Elucidate the cellular mechanism of action of CTM-7.
-
Evaluate the in vivo anti-tumor efficacy and tolerability of CTM-7 in a preclinical xenograft model.
This guide will provide detailed protocols and data interpretation frameworks to empower researchers to conduct a thorough and meaningful evaluation of novel compounds like CTM-7.
In Vitro Efficacy Assessment: From Cellular Viability to Mechanistic Insights
The initial phase of any new drug candidate evaluation relies on a battery of in vitro assays to establish its biological activity and mechanism of action.[1] These cell-based assays provide a controlled environment to quantify a compound's effect on cancer cells.[2]
Cell Viability and Cytotoxicity Profiling
The first step is to determine the concentration-dependent effect of CTM-7 on the proliferation and viability of cancer cells. A panel of cell lines with known EGFR mutation status is crucial for this assessment.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2]
-
Cell Culture: Human NSCLC cell lines, such as NCI-H1975 (L858R/T790M EGFR mutations, resistant to first-generation TKIs) and HCC827 (delE746-A750 EGFR mutation, sensitive to first-generation TKIs), are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of CTM-7 and Gefitinib (e.g., from 0.01 µM to 100 µM) is prepared. The culture medium is replaced with fresh medium containing the respective compound concentrations. A vehicle control (e.g., 0.1% DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Hypothetical In Vitro Cytotoxicity Data
| Compound | Cell Line | EGFR Mutation Status | IC50 (µM) |
| CTM-7 | HCC827 | delE746-A750 (Sensitive) | 0.05 |
| NCI-H1975 | L858R/T790M (Resistant) | 1.2 | |
| Gefitinib | HCC827 | delE746-A750 (Sensitive) | 0.08 |
| NCI-H1975 | L858R/T790M (Resistant) | >10 |
This hypothetical data suggests that CTM-7 is not only potent against the Gefitinib-sensitive cell line but also shows significant activity against the resistant cell line, indicating a potential advantage.
Elucidating the Mechanism of Action: Apoptosis Induction
To understand how CTM-7 inhibits cell growth, we can investigate its ability to induce apoptosis, or programmed cell death.
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
-
Cell Treatment: HCC827 and NCI-H1975 cells are treated with CTM-7 at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer.
Visualizing the Experimental Workflow
Caption: Workflow for in vitro efficacy and mechanism of action studies.
In Vivo Efficacy Assessment: Translating Cellular Effects to a Living System
While in vitro studies are essential for initial screening, in vivo models are critical for evaluating a drug's efficacy in a more complex biological system.[3][4] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard preclinical tool.[5][6]
Xenograft Tumor Model
Experimental Protocol: NCI-H1975 Xenograft Model in Nude Mice
-
Animal Model: Athymic nude mice (6-8 weeks old) are used to prevent rejection of the human tumor cells.[4]
-
Tumor Cell Implantation: 5 x 10⁶ NCI-H1975 cells in a suspension of Matrigel and PBS are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (approximately 100-150 mm³). Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Randomization and Treatment: Mice are randomized into treatment groups (n=8-10 per group):
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
CTM-7 (e.g., 50 mg/kg, oral gavage, daily)
-
Gefitinib (e.g., 50 mg/kg, oral gavage, daily)
-
-
Efficacy Evaluation: Tumor volumes and body weights are measured twice weekly for the duration of the study (e.g., 21-28 days).
-
Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamics).
Hypothetical In Vivo Efficacy Data
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | 1250 | - |
| CTM-7 | 450 | 64 |
| Gefitinib | 1100 | 12 |
This hypothetical data demonstrates the potential of CTM-7 to overcome resistance to Gefitinib in an in vivo setting.
Visualizing the In Vivo Experimental Workflow
Caption: Workflow for the in vivo xenograft study.
Comparative Analysis and Future Directions
The presented hypothetical data paints a compelling picture for CTM-7 as a promising EGFR inhibitor. Its in vitro potency against both sensitive and resistant NSCLC cell lines, coupled with its superior in vivo efficacy in a Gefitinib-resistant xenograft model, suggests that CTM-7 may have a distinct advantage over first-generation TKIs.
Key Comparative Points:
-
Overcoming Resistance: CTM-7 shows significant activity in a T790M mutant cell line and xenograft model, a common mechanism of resistance to early-generation EGFR inhibitors.
-
Potency: The in vitro IC50 values of CTM-7 are comparable to or better than Gefitinib in the sensitive cell line.
Future studies should focus on a broader characterization of CTM-7, including:
-
Kinase Profiling: To determine the selectivity of CTM-7 against a wide panel of kinases.
-
Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of CTM-7 and its on-target effects in vivo.
-
Toxicity Studies: To establish a safety profile for CTM-7.
-
Patient-Derived Xenograft (PDX) Models: To evaluate the efficacy of CTM-7 in models that more closely represent the heterogeneity of human tumors.[7]
Conclusion
This guide has outlined a comprehensive and scientifically rigorous framework for the comparative evaluation of a novel investigational compound, 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine (CTM-7). By employing a systematic approach that progresses from in vitro characterization to in vivo validation, researchers can effectively assess the therapeutic potential of new drug candidates. The hypothetical data presented herein illustrates how CTM-7 could represent a significant advancement in the treatment of EGFR-mutant cancers, particularly those with acquired resistance to existing therapies. The methodologies and principles detailed in this guide are broadly applicable to the preclinical development of other novel targeted therapies in oncology.
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A Researcher's Guide to Evaluating the Kinase Specificity of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine
In the landscape of modern drug discovery, the isoquinoline scaffold has emerged as a privileged structure, forming the foundation of numerous kinase inhibitors with therapeutic potential in oncology and beyond.[1] The compound 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine represents a novel entity within this chemical space. While its specific biological targets and selectivity profile remain to be fully elucidated, its structural similarity to known kinase inhibitors suggests it may hold significant promise.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the target specificity of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis with established kinase inhibitors, drawing upon data from structurally related isoquinoline and quinoline derivatives.
The Imperative of Specificity in Kinase Inhibitor Development
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a common feature in many diseases, including cancer.[1][2] Small molecule inhibitors that target kinases have proven to be effective therapeutics. However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge in developing selective inhibitors.[3] Off-target effects, resulting from the inhibition of unintended kinases, can lead to cellular toxicity and adverse clinical outcomes. Therefore, a thorough evaluation of a compound's specificity across the human kinome is a critical step in its preclinical development.
A Multi-pronged Approach to Specificity Profiling
A robust assessment of inhibitor specificity requires a multi-faceted approach, combining in vitro biochemical assays with cell-based methodologies. This allows for a comprehensive understanding of a compound's direct enzymatic inhibition and its functional consequences within a biological context.
Phase 1: Broad Kinome Profiling
The initial step in evaluating the specificity of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine is to perform a broad screen against a large panel of kinases. This provides an unbiased overview of its potential targets and off-targets.
Experimental Workflow: Kinome-Wide Specificity Profiling
Caption: Workflow for initial specificity assessment.
Detailed Protocol: KINOMEscan™ Profiling
KINOMEscan™ is a widely used platform for assessing kinase inhibitor specificity. It utilizes a competitive binding assay to quantify the interaction of a test compound with a large panel of human kinases.
-
Compound Preparation: Solubilize 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine in DMSO to a stock concentration of 10 mM.
-
Assay Plate Preparation: The compound is serially diluted and added to assay plates containing DNA-tagged kinases immobilized on a solid support.
-
Competitive Binding: An immobilized, broad-spectrum kinase inhibitor is added to the wells. The test compound competes with this immobilized inhibitor for binding to the kinases.
-
Quantification: The amount of each DNA-tagged kinase remaining bound to the solid support is quantified by qPCR. A lower amount of a specific kinase indicates a stronger interaction with the test compound.
-
Data Analysis: The results are typically expressed as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding. A selectivity score (S-score) can be calculated to represent the compound's overall selectivity.
Comparative Data: Hypothetical Kinome Scan Results
To contextualize the potential performance of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine, we can compare its hypothetical KINOMEscan™ results with those of known kinase inhibitors.
| Kinase Inhibitor | Primary Target(s) | S-Score (1 µM) | Number of Off-Targets (>65% inhibition at 1 µM) |
| 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine (Hypothetical) | HER2, EGFR | 0.05 | 5 |
| Lapatinib | HER2, EGFR | 0.10 | 12 |
| Erlotinib | EGFR | 0.03 | 3 |
| Sunitinib | Multi-kinase | 0.35 | >50 |
This hypothetical data suggests that 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine may exhibit a favorable selectivity profile, with potent inhibition of its primary targets and limited off-target activity at a high concentration.
Phase 2: Cellular Target Engagement and Functional Validation
While in vitro assays are crucial for determining direct enzymatic inhibition, it is equally important to validate target engagement in a cellular context.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for assessing target engagement in intact cells. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., SKBR3 for HER2-positive breast cancer) and treat with varying concentrations of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine.
-
Thermal Challenge: Heat the cell lysates to a range of temperatures.
-
Protein Extraction and Analysis: Separate the soluble and aggregated protein fractions by centrifugation.
-
Quantification: The amount of the target protein remaining in the soluble fraction is quantified by Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.
Comparative Data: Hypothetical CETSA Results
| Compound | Target Protein | Cell Line | EC₅₀ of Thermal Stabilization (µM) |
| 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine (Hypothetical) | HER2 | SKBR3 | 0.15 |
| Lapatinib | HER2 | SKBR3 | 0.25 |
| 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine (Hypothetical) | EGFR | A431 | 0.20 |
| Erlotinib | EGFR | A431 | 0.10 |
These hypothetical results suggest that 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine engages its intended targets in a cellular environment with a potency comparable to or better than existing inhibitors.
Downstream Signaling and Phenotypic Outcomes
Ultimately, the specificity of a kinase inhibitor is reflected in its effects on cellular signaling pathways and its phenotypic consequences.
Signaling Pathway: HER2/EGFR Inhibition
Caption: Inhibition of HER2/EGFR signaling cascade.
Detailed Protocol: Phospho-protein Analysis
Western blotting for key downstream signaling proteins can confirm the functional consequence of target inhibition.
-
Cell Lysis: Treat cells with 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine for various times and at different concentrations. Lyse the cells to extract proteins.
-
SDS-PAGE and Western Blotting: Separate proteins by size using SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for phosphorylated forms of key signaling proteins (e.g., p-HER2, p-EGFR, p-Akt, p-ERK).
-
Detection: Use a secondary antibody conjugated to an enzyme for chemiluminescent or fluorescent detection.
-
Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.
Comparative Data: Hypothetical Anti-proliferative Activity
The ultimate validation of a kinase inhibitor's efficacy and specificity comes from its ability to selectively inhibit the proliferation of cancer cells that are dependent on the target kinase.
| Compound | SKBR3 (HER2+) IC₅₀ (nM) | A431 (EGFR+) IC₅₀ (nM) | MCF-7 (HER2-/EGFR-) IC₅₀ (µM) |
| 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine (Hypothetical) | 85 | 110 | >10 |
| Lapatinib | 150 | 200 | >10 |
| Erlotinib | >10,000 | 90 | >10 |
These hypothetical data demonstrate that 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine could be a potent and selective inhibitor of cancer cell lines dependent on HER2 and EGFR signaling, with minimal impact on cells that do not overexpress these receptors.
Conclusion and Future Directions
The comprehensive evaluation of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine's specificity is a critical undertaking for its potential development as a therapeutic agent. The multi-pronged approach outlined in this guide, combining broad kinome profiling with cellular target engagement and functional assays, provides a robust framework for characterizing its selectivity profile. The isoquinoline scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors.[4][5] Through rigorous and systematic evaluation, the true therapeutic potential of promising molecules like 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine can be unlocked.
References
- BenchChem. (n.d.). Application Notes and Protocols for 4-Substituted Isoquinolines as Kinase Inhibitors.
- Small molecule selectivity and specificity profiling using functional protein microarrays. (n.d.).
- MDPI. (n.d.). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines.
- Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. (2023, April 14). PMC.
- Identification and selectivity profiling of small-molecule degraders via multi-omics approaches. (2021, July 15). PubMed.
- Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. (n.d.). PMC.
- Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025, December 12). PMC.
- Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. (2024, January 5). RSC Publishing.
- Selectivity by Small-Molecule Inhibitors of Protein Interactions Can Be Driven by Protein Surface Fluctuations. (n.d.). PLOS Computational Biology.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine
This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine. As a substituted isoquinoline, this compound is integral to various research and development applications, particularly in medicinal chemistry and materials science. However, its halogenated aromatic amine structure necessitates meticulous handling and disposal to mitigate potential risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering actionable procedures grounded in established safety protocols and regulatory standards.
Hazard Profile and Risk Assessment: Understanding the "Why"
Inferred Hazard Profile:
| Hazard Classification | GHS Category (Anticipated) | Potential Effects |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation[1] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation[1] |
| Acute & Chronic Aquatic Hazard | Category 1 (Probable) | Very toxic to aquatic life with long-lasting effects[2] |
The chlorinated nature of this compound places it in the category of halogenated organic waste.[3][4] Such compounds are often persistent in the environment and require specialized disposal methods.[5] Furthermore, aromatic amines are a class of compounds that can have toxicological properties, and some are considered cytotoxic (antineoplastic) drugs, which require stringent handling and disposal protocols as outlined by OSHA.[6][7][8]
Causality Behind Precaution: The core principle of this guide is proactive risk mitigation. By treating 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine as a hazardous substance, we adhere to the precautionary principle, ensuring the highest level of safety in the absence of compound-specific data. The disposal pathway outlined below is designed to manage the risks associated with halogenated, potentially toxic, and environmentally harmful chemicals.
Pre-Disposal: Personal Protective Equipment (PPE) and Spill Management
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate PPE and have a clear plan for managing accidental spills.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves, such as nitrile, are mandatory.[2]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.[2]
-
Lab Coat: A flame-resistant lab coat should be worn to protect from splashes.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.[2]
Spill Management:
In the event of a small spill, avoid generating dust.[9] Carefully sweep the solid material or absorb liquids with an inert material (e.g., vermiculite, sand) and place it into a sealed, labeled hazardous waste container. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Step-by-Step Disposal Protocol
The primary directive for the disposal of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine is to transfer it to an approved waste disposal plant via your institution's EHS office.[1][10][11] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3][9]
Workflow for Proper Disposal:
Caption: Decision-making process for handling and disposing of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine waste.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine, thereby protecting themselves, their colleagues, and the environment.
References
- How to Ensure Safe Chemical Waste Disposal in Labor
- How to Manage Chemical Waste Disposal in Academic Labs. Justrite.
- OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy.
- Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance. ACTenviro.
- Hazardous Waste Disposal Guide. Northwestern University.
- Guidelines for Cytotoxic (Antineoplastic) Drugs.
- Properly Managing Chemical Waste in Labor
- OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. PubMed.
- Guide to Hazardous Waste and Hazardous Recyclable Material Classific
- Proper Disposal of 5-Fluoroisoquinoline: A Step-by-Step Guide. Benchchem.
- SAFETY DATA SHEET - 3-Dimethylamino-2-methylpropyl chloridehydrochloride. Thermo Fisher Scientific.
- SAFETY DATA SHEET - N,N-Dimethyloctadecylamine. Fisher Scientific.
- Safety Data Sheet - N7,N7-Dimethyl-3-m-tolylisoquinoline-1,7-diamine. MedchemExpress.com.
- Proper Disposal of 4-chloro-N,N-dimethylquinolin-7-amine: A Guide for Labor
- Disposal methods for chlorinated arom
- Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.
- 7.2 Organic Solvents. Cornell EHS.
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Comprehensive Safety and Handling Guide for 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Operational Integrity
This guide provides essential safety protocols and operational procedures for the handling and disposal of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine. As a novel or specialized research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document is grounded in a thorough hazard assessment based on the compound's structural components: a halogenated isoquinoline core and an aromatic amine functional group. The following procedures are designed to provide a robust framework for minimizing risk and ensuring the well-being of all laboratory personnel.
Hazard Assessment: A Structurally-Informed Approach
The chemical structure of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine dictates a cautious approach. Its primary hazards can be inferred from its constituent parts:
-
Halogenated Aromatic Compound: The presence of a chlorine atom on the isoquinoline ring classifies this as a halogenated organic compound. Such compounds can exhibit persistence in the environment and may have unknown toxicological profiles. Halogenated solvents are known to be potential carcinogens and can cause irritation to the skin, eyes, and respiratory tract[1].
-
Aromatic Amine: Aromatic amines are a class of compounds that require careful handling due to their potential for skin absorption and sensitization. Some aromatic amines are known or suspected carcinogens. General safety guidelines for handling amines recommend robust personal protective equipment (PPE), including gloves, goggles, and protective clothing, to prevent contact[2].
-
Isoquinoline Core: Isoquinoline itself is a heterocyclic aromatic compound. While the parent compound has its own toxicological profile, derivatives can have widely varying biological activities and associated hazards[3][4].
Based on these structural alerts, we must assume that 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine is, at a minimum, a skin and eye irritant, potentially harmful if inhaled or absorbed through the skin, and has an unknown carcinogenic potential. All handling procedures should reflect these assumed hazards.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is donned, engineering controls must be in place to minimize exposure.
-
Chemical Fume Hood: All weighing, handling, and manipulation of this compound must be conducted inside a certified chemical fume hood to prevent the inhalation of any dust or vapors.
-
Ventilation: Ensure adequate general laboratory ventilation. Eyewash stations and safety showers must be readily accessible and tested regularly[5].
-
Restricted Access: The area where this compound is being used should be clearly demarcated, and access should be restricted to authorized personnel only.
Personal Protective Equipment (PPE): A Multi-Layered Barrier
A comprehensive PPE strategy is critical. The following table outlines the minimum required PPE for handling 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine.
| Body Part | PPE Specification | Rationale and Causality |
| Hands | Double-gloving with nitrile gloves. | Aromatic amines can permeate some glove materials[6]. Double-gloving provides an additional layer of protection. The outer glove should be removed and disposed of immediately upon any suspected contamination. |
| Eyes/Face | Safety goggles with side shields and a face shield. | Protects against splashes and airborne particles. A face shield offers a broader barrier of protection for the entire face[7]. |
| Body | A lab coat, fully buttoned, with tight-fitting cuffs. | Prevents incidental skin contact. The lab coat should be dedicated to work with this compound and laundered separately. |
| Respiratory | A NIOSH-approved respirator may be necessary. | In situations where there is a risk of generating aerosols or fine dusts, a respirator should be used[2][8]. The specific type of cartridge should be chosen based on a formal risk assessment. |
| Feet | Closed-toe shoes made of a non-porous material. | Protects against spills and dropped items[7]. |
Operational Plan: Step-by-Step Handling Protocol
The following workflow is designed to ensure a safe and controlled handling process from acquisition to temporary storage.
Caption: Workflow for the safe handling of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine.
Detailed Steps:
-
Preparation:
-
Verify that the chemical fume hood has been certified within the last year.
-
Don all required PPE as specified in the table above.
-
Line the work surface of the fume hood with an absorbent, disposable liner.
-
-
Handling:
-
Carefully weigh the required amount of the compound in a tared container within the fume hood. Avoid creating dust.
-
Perform all subsequent manipulations, such as dissolution or reaction quenching, within the fume hood.
-
Keep all containers tightly closed when not in use[9].
-
-
Cleanup and Storage:
-
Wipe down the work surface with an appropriate solvent to decontaminate it.
-
Dispose of all contaminated materials, including gloves and liners, in the designated hazardous waste container.
-
Store the primary container of the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[5].
-
Remove PPE in a manner that avoids cross-contamination (e.g., remove gloves last).
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan: Ensuring Environmental and Regulatory Compliance
As a halogenated organic compound, 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine requires specific disposal procedures. It must not be disposed of down the drain[10].
Caption: Disposal workflow for halogenated organic waste.
Disposal Protocol:
-
Segregation: All waste contaminated with 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine must be segregated as halogenated organic waste [10][11]. Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity[12].
-
Containment:
-
Solid Waste: Contaminated gloves, weigh boats, absorbent liners, and other solid materials should be placed in a clearly labeled, sealed container for solid halogenated waste.
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a dedicated, properly vented, and sealed container for liquid halogenated organic waste.
-
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine"[1]. Do not use abbreviations.
-
Disposal: The sealed and labeled waste containers should be stored in a designated satellite accumulation area until they are collected by the institution's Environmental Health and Safety (EHS) department for incineration at a licensed facility[11].
By adhering to this comprehensive guide, researchers can confidently and safely handle 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine, ensuring both personal safety and the integrity of their research environment.
References
-
University of Wisconsin-Milwaukee. Hazardous Waste Segregation. [Link]
-
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. [Link]
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Organic Syntheses. Working with Hazardous Chemicals. [Link]
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Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?[Link]
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Wikipedia. Isoquinoline. [Link]
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CHEMM. Personal Protective Equipment (PPE). [Link]
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3M. Safety Data Sheet. [Link]
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SafeWork Insider. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. [Link]
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Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
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Organic Syntheses. (2014, February 19). Working with Hazardous Chemicals. [Link]
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PubMed. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. [Link]
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University of British Columbia. Organic Solvent Waste Disposal. [Link]
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PubChem. 7-chloro-N-methylisoquinolin-1-amine. [Link]
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Organic Chemistry Portal. Isoquinoline synthesis. [Link]
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Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2016, April 21). 1-Propanaminium, 3-chloro-2-hydroxy-N,N,N-trimethyl-, chloride: Human health tier II assessment. [Link]
-
Chemsrc. (2025, August 20). CAS#:5407-04-5 | 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride. [Link]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
